molecular formula H4NaO4Si B080671 Sodium metasilicate nonahydrate CAS No. 13517-24-3

Sodium metasilicate nonahydrate

Numéro de catalogue: B080671
Numéro CAS: 13517-24-3
Poids moléculaire: 119.10 g/mol
Clé InChI: SUWIQJWJARCUAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium silicate nonahydrate is a hydrate that is the nonahydrate form of sodium silicate. It contains a sodium silicate.

Propriétés

Numéro CAS

13517-24-3

Formule moléculaire

H4NaO4Si

Poids moléculaire

119.10 g/mol

Nom IUPAC

disodium;dioxido(oxo)silane;nonahydrate

InChI

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2

Clé InChI

SUWIQJWJARCUAS-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+]

SMILES canonique

O.O[Si](=O)O.[Na]

Autres numéros CAS

13517-24-3

Pictogrammes

Corrosive; Irritant

Synonymes

monosodium metasilicate
sodium metasilicate
sodium metasilicate nonahydrate

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Metasilicate Nonahydrate for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a hydrated salt of silicic acid with a growing range of applications across various scientific disciplines. Its utility extends from a precursor in the synthesis of advanced materials to a component in formulations for specialized industrial processes. For researchers and professionals in drug development, understanding the synthesis and detailed characterization of this compound is crucial for its potential application in areas such as drug delivery systems and biomaterials. This technical guide provides a comprehensive overview of the synthesis of sodium metasilicate nonahydrate, detailed experimental protocols for its characterization, and a summary of its key physicochemical properties.

Introduction

Sodium metasilicate exists in various hydrated forms, with the nonahydrate being of particular interest due to its high water content and specific crystalline structure. It is a white, crystalline, and hygroscopic solid that is soluble in water, forming an alkaline solution.[1] The fundamental structure of the metasilicate anion in the anhydrous solid is polymeric, consisting of corner-shared {SiO₄} tetrahedra.[1] However, in the hydrated forms, such as the nonahydrate, it contains discrete, approximately tetrahedral anions of SiO₂(OH)₂²⁻ with associated water of hydration.[1] This guide will focus on the synthesis from common silica (B1680970) sources and the analytical techniques employed for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a silica source with sodium hydroxide (B78521). Two common approaches are the hydrothermal method and a method utilizing waste glass, which offers a more sustainable route.

Hydrothermal Synthesis from Silica Gel

The hydrothermal method provides a controlled environment for the crystallization of this compound.

Reaction: SiO₂ + 2NaOH + 8H₂O → Na₂SiO₃·9H₂O

Experimental Protocol:

  • Reactant Preparation: A specific molar ratio of high-purity silica gel (SiO₂) and a concentrated sodium hydroxide (NaOH) solution are prepared.

  • Mixing: The silica gel is gradually added to the NaOH solution in a Teflon-lined stainless-steel autoclave under vigorous stirring to form a homogeneous slurry.

  • Hydrothermal Reaction: The autoclave is sealed and heated to a temperature range of 150-200°C for a duration of 4-12 hours.[2] The autogenous pressure generated within the vessel facilitates the dissolution of silica and subsequent reaction.

  • Cooling and Crystallization: After the reaction period, the autoclave is allowed to cool down slowly to room temperature. This slow cooling promotes the formation of well-defined crystals of this compound.

  • Product Recovery: The crystalline product is collected by filtration, washed with a small amount of cold deionized water to remove any unreacted NaOH, and then with ethanol (B145695) to facilitate drying.

  • Drying: The final product is dried at a low temperature (25-30°C) to prevent the loss of hydration water.[3]

Synthesis from Waste Glass

A patented, environmentally friendly method utilizes waste glass as the silica source.[3]

Experimental Protocol:

  • Preparation of Glass Powder: Waste glass is thoroughly cleaned, dried, and ground into a fine powder (e.g., >200 mesh).[3]

  • Reaction Mixture: The glass powder is mixed with a 15-30% NaOH solution in a mass ratio of approximately 1:4 to 1:7 (glass powder to NaOH solution).[3]

  • Reaction: The mixture is heated to 90-100°C and stirred continuously for 50-150 minutes.[3]

  • Seeding and Crystallization: The reaction product is cooled to 50-60°C. A small amount of this compound (0.5-1% of the total mass) is added as seed crystals while stirring.[3] The mixture is then allowed to cool naturally to room temperature and crystallize over 18-68 hours.[3]

  • Drying: The crystallized product is dried at 25-30°C for 200-300 minutes.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula Na₂SiO₃·9H₂O[1]
Molecular Weight 284.20 g/mol
Appearance White crystalline powder
Melting Point 40-48 °C
Solubility in Water Soluble[1]
pH of Solution Alkaline

Characterization Techniques

Comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase and determine the crystal structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground powder sample is placed onto a zero-background sample holder and gently pressed to create a flat, smooth surface.

  • Data Acquisition: The sample is analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Instrument Settings:

    • Voltage: 40 kV

    • Current: 40 mA

    • Scan Range (2θ): 10-80°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/min

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the identity of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is employed to identify the functional groups present in the molecule, particularly the vibrations of Si-O bonds and the water of hydration.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the dried this compound sample is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • The mixture is thoroughly ground in an agate mortar to achieve a homogeneous fine powder.

    • The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment or a pure KBr pellet is collected.

    • The sample pellet is placed in the spectrometer's sample holder.

  • Instrument Settings:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: The resulting infrared spectrum is analyzed to identify characteristic absorption bands corresponding to O-H stretching and bending (from water), and Si-O and Si-O-Si stretching and bending vibrations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA/DSC analysis is used to study the thermal decomposition and phase transitions of the hydrated salt, specifically to quantify the water of hydration.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Instrument Settings:

    • Temperature Range: Ambient to 500°C

    • Heating Rate: 10°C/min

    • Purge Gas Flow Rate: 50 mL/min

  • Data Analysis:

    • TGA: The mass loss as a function of temperature is recorded. The distinct steps in the TGA curve correspond to the loss of water molecules, allowing for the calculation of the number of water molecules of hydration.

    • DSC: The heat flow into or out of the sample is measured. Endothermic peaks correspond to dehydration and melting events, while exothermic peaks indicate crystallization or decomposition.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and particle size of the synthesized crystals.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the powder sample is mounted on an aluminum stub using double-sided conductive carbon tape.

    • Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.[4]

    • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface to prevent charging under the electron beam.

  • Imaging:

    • The prepared stub is placed in the SEM chamber.

    • The sample is imaged at various magnifications using an appropriate accelerating voltage (e.g., 5-15 kV) to visualize the crystal morphology.

Relevance to Drug Development and Biological Systems

Soluble silicates, such as sodium metasilicate, are precursors to silicic acid in aqueous environments. Silicic acid and silica nanoparticles have been shown to interact with biological systems, presenting potential opportunities and considerations for drug development.

Signaling Pathways Influenced by Silicon

Recent research has indicated that silicon can modulate various signaling pathways in both plant and animal cells. In plants, silicon is involved in mitigating stress responses by influencing phytohormone signaling, such as the jasmonic acid and ethylene (B1197577) pathways.[5][6] In mammalian systems, silica nanoparticles have been observed to upregulate the TNF and MAPK signaling pathways.[7] Furthermore, silicate (B1173343) ions have been shown to play a role in bone metabolism by stimulating osteoblasts and inhibiting osteoclasts.[8]

Silicon_Signaling_Pathways cluster_0 Cellular Environment cluster_1 Biological Systems cluster_2 Signaling Pathways & Cellular Responses Sodium Metasilicate\nNonahydrate Sodium Metasilicate Nonahydrate Silicic Acid\n(Si(OH)4) Silicic Acid (Si(OH)4) Sodium Metasilicate\nNonahydrate->Silicic Acid\n(Si(OH)4) Dissolution in Aqueous Solution Plant Cells Plant Cells Silicic Acid\n(Si(OH)4)->Plant Cells Mammalian Cells Mammalian Cells Silicic Acid\n(Si(OH)4)->Mammalian Cells Bone Metabolism Bone Metabolism Silicic Acid\n(Si(OH)4)->Bone Metabolism Jasmonic Acid Pathway Jasmonic Acid Pathway Plant Cells->Jasmonic Acid Pathway Ethylene Pathway Ethylene Pathway Plant Cells->Ethylene Pathway TNF Signaling TNF Signaling Mammalian Cells->TNF Signaling MAPK Signaling MAPK Signaling Mammalian Cells->MAPK Signaling Osteoblast Stimulation Osteoblast Stimulation Bone Metabolism->Osteoblast Stimulation Osteoclast Inhibition Osteoclast Inhibition Bone Metabolism->Osteoclast Inhibition Stress Response Stress Response Jasmonic Acid Pathway->Stress Response Ethylene Pathway->Stress Response Inflammatory Response Inflammatory Response TNF Signaling->Inflammatory Response MAPK Signaling->Inflammatory Response Bone Formation Bone Formation Osteoblast Stimulation->Bone Formation Osteoclast Inhibition->Bone Formation

Caption: Influence of Silicon on Biological Signaling Pathways.

Applications in Drug Delivery

Mesoporous silica-based materials, which can be synthesized from silicate precursors, are being extensively investigated as drug delivery vehicles.[9] Their high surface area, tunable pore size, and biocompatibility make them suitable for loading and releasing a variety of therapeutic agents.[9] The ability to control the release kinetics of drugs from these silicate matrices offers potential for developing modified-release drug delivery systems.[9]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for hydrothermal synthesis and characterization using XRD, FTIR, TGA/DSC, and SEM offer a robust framework for researchers. The emerging understanding of the biological interactions of soluble silicates highlights the importance of this compound in fields beyond traditional industrial applications, including potential roles in drug development and biomaterials science. Further research into the biological effects and formulation of silicate-based materials will continue to expand their utility in the pharmaceutical and life sciences sectors.

References

Crystal Structure of Sodium Metasilicate Nonahydrate: A Technical Review of a Seemingly Undetermined Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a hydrated salt of silicic acid with significant industrial applications, including in the manufacturing of detergents, adhesives, and cements. Despite its widespread use and commercial availability, a comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure. This technical guide provides a thorough overview of the current state of knowledge regarding sodium metasilicate nonahydrate, focusing on its known physicochemical properties and the apparent lack of a complete single-crystal X-ray diffraction analysis. This document also presents comparative data with its well-characterized anhydrous counterpart and outlines the standard experimental protocols that would be employed for such a structural determination. The absence of a definitive crystal structure for Na₂SiO₃·9H₂O represents a significant gap in the material science of silicates, suggesting potential challenges in obtaining single crystals suitable for analysis.

Introduction

Sodium metasilicate exists in various hydration states, including anhydrous (Na₂SiO₃), pentahydrate (Na₂SiO₃·5H₂O), and nonahydrate (Na₂SiO₃·9H₂O). While the crystal structure of anhydrous sodium metasilicate is well-documented, a definitive, publicly available crystal structure for the nonahydrate form remains elusive. This guide summarizes the available data for this compound and contrasts it with the known structural information of the anhydrous form.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] It is known to be hygroscopic and is commercially available.[3][4] Key properties are summarized in Table 1.

PropertyThis compound (Na₂SiO₃·9H₂O)Anhydrous Sodium Metasilicate (Na₂SiO₃)
Molecular Formula Na₂SiO₃·9H₂ONa₂SiO₃
Molecular Weight 284.20 g/mol [4]122.06 g/mol [1]
CAS Number 13517-24-3[1]6834-92-0[1]
Appearance White crystalline powder[2]White crystals[1]
Solubility in Water Soluble[2]22.2 g/100 mL at 25 °C[1]

Table 1: Comparison of Physicochemical Properties

Crystal Structure Analysis: An Apparent Knowledge Gap

Extensive searches of prominent crystallographic databases, including the Crystallography Open Database and the Inorganic Crystal Structure Database (ICSD), as well as comprehensive reviews of chemical literature, did not yield a complete set of crystallographic data (unit cell parameters, space group, and atomic coordinates) for this compound. In contrast, the anhydrous form, Na₂SiO₃, has been thoroughly characterized.

Anhydrous Sodium Metasilicate (Na₂SiO₃) - A Case for Comparison

The crystal structure of anhydrous sodium metasilicate has been determined and is well-documented in the Materials Project database (mp-4533).[5] It crystallizes in the orthorhombic crystal system with the space group Cmc2₁[5]. The unit cell parameters are a = 6.06 Å, b = 10.49 Å, and c = 4.78 Å[5]. The structure consists of chains of corner-sharing {SiO₄} tetrahedra.

ParameterAnhydrous Sodium Metasilicate (Na₂SiO₃)[5]
Crystal System Orthorhombic
Space Group Cmc2₁
Unit Cell Dimensions a = 6.06 Å, b = 10.49 Å, c = 4.78 Å, α = β = γ = 90°
Volume 303.96 ų

Table 2: Crystallographic Data for Anhydrous Sodium Metasilicate

This compound (Na₂SiO₃·9H₂O) - The Unresolved Structure

While X-ray Diffraction (XRD) is mentioned in the literature for phase identification of Na₂SiO₃·9H₂O in solubility studies, a full single-crystal structure determination appears to be unpublished.[6] The lack of a published structure could be attributed to several factors, including:

  • Difficulty in growing high-quality single crystals: Hydrated salts can be challenging to crystallize, as they may effloresce (lose water of hydration) or deliquesce (absorb moisture from the air and dissolve).

  • Instability of the crystals: The crystals may not be stable under the conditions required for X-ray diffraction analysis.

  • Complex crystal structure: The large number of water molecules in the unit cell could lead to a complex and difficult-to-solve crystal structure.

Experimental Protocols for Crystal Structure Determination

Should suitable single crystals of this compound be obtained, the following standard experimental protocols would be applied for its structure determination.

Crystal Synthesis

A common method for growing crystals of hydrated salts is through slow evaporation of a saturated aqueous solution at a constant temperature.

Protocol:

  • Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature.

  • Filter the solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Monitor the solution for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms.

  • A beam of monochromatic X-rays is directed at the crystal.

  • The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.

experimental_workflow cluster_synthesis Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_result Final Structure start Saturated Solution Preparation evaporation Slow Evaporation start->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (SC-XRD) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Crystallographic Data (CIF) structure_refinement->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While this compound is a well-known chemical compound, a definitive crystal structure analysis is conspicuously absent from the scientific literature and crystallographic databases. This technical guide has summarized the known properties of this compound and highlighted this significant knowledge gap. The detailed structural information of the anhydrous form provides a valuable point of comparison. The lack of a determined structure for the nonahydrate suggests that the synthesis of high-quality single crystals suitable for X-ray diffraction analysis may be challenging. Further research is warranted to elucidate the precise atomic arrangement of this compound, which would provide a more complete understanding of its properties and behavior.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). The following sections detail the multi-stage dehydration process, present quantitative data from thermal analysis, outline experimental protocols for characterization, and provide visual representations of the decomposition pathway and experimental workflow.

Introduction

Sodium metasilicate nonahydrate is a crystalline solid with a wide range of industrial applications, including as a component in detergents, adhesives, and cements. Its thermal stability and decomposition behavior are critical parameters for its use in processes involving elevated temperatures. The thermal decomposition of this hydrate (B1144303) primarily involves a multi-step dehydration process, where the nine water molecules are sequentially removed, ultimately yielding anhydrous sodium metasilicate. Understanding this pathway is essential for controlling material properties and optimizing industrial processes.

Thermal Decomposition Pathway

The thermal decomposition of this compound is characterized by a series of endothermic events corresponding to the loss of its nine water molecules of hydration. The process generally occurs in overlapping stages within a temperature range of approximately 50°C to 400°C. While the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway can be described.

The decomposition proceeds through the formation of lower hydrates as intermediates before the formation of the anhydrous form. The initial stages involve the loss of the more weakly bound water molecules, followed by the removal of those more tightly integrated into the crystal structure. A significant portion of the water is lost in the temperature range of 150-300°C, with a notable event occurring around 170-175°C, which has been associated with the loss of two water molecules.[1][2]

Below is a table summarizing the expected mass loss at each stage of the dehydration process.

Quantitative Decomposition Data

The following table outlines the theoretical and observed quantitative data for the stepwise thermal decomposition of this compound. The theoretical mass loss is calculated based on the molar masses of water and this compound. The observed temperature ranges are compiled from available thermal analysis data.

Decomposition StepIntermediate ProductTemperature Range (°C)Theoretical Mass Loss (%)Cumulative Theoretical Mass Loss (%)
Na₂SiO₃·9H₂O → Na₂SiO₃·7H₂O + 2H₂OSodium Metasilicate Heptahydrate~ 50 - 18012.6812.68
Na₂SiO₃·7H₂O → Na₂SiO₃·xH₂O + (7-x)H₂OLower Hydrates~ 180 - 300Variable-
Na₂SiO₃·xH₂O → Na₂SiO₃ + xH₂OAnhydrous Sodium Metasilicate~ 300 - 400Variable57.02

Note: The decomposition often occurs in overlapping steps, making the isolation of distinct lower hydrates and precise temperature ranges for each individual water molecule loss challenging. The range of 150-300°C represents the most significant region of water loss.

Experimental Protocols

The characterization of the thermal decomposition of this compound is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing quantitative information about the dehydration steps.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate of 10 °C/min is typically employed.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 500 °C.

    • Atmosphere: Use an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent side reactions.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the dehydration events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying the endothermic and exothermic events associated with the decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan. Seal the pan, and if volatile products are expected, use a pinholed lid to allow for their escape.

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate of 10 °C/min is common.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition step (e.g., 500 °C).

    • Atmosphere: Use an inert atmosphere, such as dry nitrogen, with a constant flow rate.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the energy required for the dehydration steps. The peak temperatures and integrated peak areas provide information about the transition temperatures and enthalpy changes, respectively.

Visualizing the Decomposition and Workflow

Thermal Decomposition Pathway Diagram

The following diagram illustrates the sequential loss of water molecules during the thermal decomposition of this compound.

G A Na₂SiO₃·9H₂O (Nonahydrate) B Na₂SiO₃·7H₂O (Heptahydrate) A->B -2H₂O (~50-180°C) C Lower Hydrates B->C -(7-x)H₂O (~180-300°C) D Na₂SiO₃ (Anhydrous) C->D -xH₂O (~300-400°C)

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow Diagram

This diagram outlines the typical workflow for the thermal analysis of this compound.

G cluster_0 Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation A Sample Weighing (5-10 mg for TGA, 2-5 mg for DSC) B Crucible/Pan Loading A->B C TGA Analysis (10°C/min, N₂ atmosphere) B->C D DSC Analysis (10°C/min, N₂ atmosphere) B->D E Mass Loss Analysis (TGA) - Identify dehydration steps - Quantify water loss C->E F Heat Flow Analysis (DSC) - Identify endothermic peaks - Determine transition temperatures D->F

Caption: Experimental workflow for TGA/DSC analysis.

References

An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). This information is critical for researchers and professionals involved in various fields, including materials science, chemical engineering, and pharmaceutical development, where the controlled dissolution of this compound is essential.

Introduction to Sodium Metasilicate Nonahydrate

This compound is a crystalline solid that is a hydrated form of sodium metasilicate. It is known for its high solubility in water, forming alkaline solutions. This property makes it a versatile compound in numerous industrial applications, such as in detergents, as a binder in ceramics, and in the formulation of cements. Understanding its solubility and the rate at which it dissolves is paramount for optimizing its use and developing new applications.

Solubility of this compound

The solubility of this compound in water is significantly influenced by temperature. As the temperature of the solvent increases, the amount of this compound that can be dissolved also increases.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in water at various temperatures, expressed in grams of solute per 100 grams of water.

Temperature (°C)Solubility ( g/100 g H₂O)
2027.5[1]
3544.5[1]
4562.8[1]
5580.9[1]
6084.0[1]
7091.2[1]
Factors Influencing Solubility

Several factors can affect the solubility of this compound:

  • Temperature: As demonstrated in the table above, solubility is directly proportional to temperature.

  • Presence of Other Solutes: The presence of other salts can either increase or decrease the solubility of this compound. For instance, the addition of sodium hydroxide (B78521) (NaOH) has been shown to decrease its solubility due to the common ion effect[2].

Experimental Protocol for Determining Solubility

A common and reliable method for determining the solubility of highly soluble salts like this compound is the dynamic method . This method involves the gradual addition of the solute to a solvent at a constant temperature until saturation is reached.

Methodology
  • Apparatus Setup: A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used. The vessel is connected to a circulating water bath to maintain a constant temperature.

  • Solvent Preparation: A known mass of deionized water is placed in the vessel and allowed to reach the desired temperature while being stirred.

  • Solute Addition: A pre-weighed amount of this compound is gradually added to the water.

  • Equilibrium Attainment: The solution is stirred continuously to ensure thorough mixing and to facilitate the dissolution process. The solution is visually monitored for the presence of undissolved solid.

  • Saturation Point Determination: The point at which a small amount of the added solid no longer dissolves, even after prolonged stirring, is considered the saturation point.

  • Solubility Calculation: The total mass of the dissolved this compound is recorded, and the solubility is calculated in grams per 100 grams of water.

  • Data Collection at Different Temperatures: The procedure is repeated at various temperatures to generate a solubility curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Known mass of deionized water C Add water to jacketed vessel A->C B Pre-weighed sodium metasilicate nonahydrate E Gradually add solute while stirring B->E D Set and maintain temperature with water bath C->D D->E F Observe for undissolved solid E->F G Identify saturation point F->G H Record total mass of dissolved solute G->H I Calculate solubility (g/100g H₂O) H->I J Repeat at different temperatures I->J

Fig. 1: Experimental workflow for determining solubility using the dynamic method.

Dissolution Kinetics of this compound

The dissolution kinetics describe the rate at which this compound dissolves in a solvent. This process is governed by several factors and can be described by various kinetic models.

Dissolution Mechanism

The dissolution of solid sodium silicate (B1173343) in water is a complex physicochemical process that can be conceptualized in three main stages:

  • Surface Hydration: When the solid comes into contact with water, a hydrate (B1144303) layer forms on the surface.

  • Ion Exchange: Sodium ions (Na⁺) on the surface exchange with hydrogen ions (H⁺) from the water, leading to an increase in the local pH.

  • Silicate Anion Release: The silicate network on the surface is hydrolyzed, releasing silicate anions into the solution.

Factors Influencing Dissolution Kinetics

The rate of dissolution is influenced by several key factors:

  • Temperature: Higher temperatures increase the kinetic energy of both the solvent and solute molecules, leading to a faster dissolution rate. This relationship is often described by the Arrhenius equation[3].

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which increases the contact area with the solvent and thus accelerates the dissolution rate[4].

  • Agitation: Stirring or agitation of the solvent enhances the transport of the dissolved solute from the solid-liquid interface into the bulk solution, preventing the solution at the interface from becoming saturated and thereby maintaining a higher concentration gradient for dissolution[4][5].

  • pH of the Medium: The dissolution of silicates is known to be pH-dependent.

Kinetic Models of Dissolution

Several mathematical models can be used to describe the dissolution kinetics of solids. Two of the most common are:

  • Noyes-Whitney Equation: This model describes the dissolution rate as being proportional to the difference between the concentration of the solute in the bulk solution and its saturation concentration. It emphasizes the role of the diffusion layer at the solid-liquid interface[6][7][8].

  • Hixson-Crowell Cube Root Law: This model relates the rate of dissolution to the cube root of the weight of the particles, which is particularly useful when the particle size and surface area change significantly during dissolution[9][10][11].

Experimental Protocol for Determining Dissolution Kinetics

The dissolution rate can be determined by monitoring the concentration of the dissolved solute over time.

  • Apparatus Setup: A dissolution apparatus, such as a USP Apparatus 2 (paddle apparatus), is used. The vessel is filled with a known volume of deionized water and maintained at a constant temperature.

  • Sample Introduction: A precisely weighed amount of this compound powder of a known particle size distribution is introduced into the dissolution medium.

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

  • Concentration Analysis: The concentration of silicate in each sample is determined using an appropriate analytical method, such as photometry or inductively coupled plasma-optical emission spectrometry (ICP-OES)[12][13][14][15][16].

  • Data Analysis: The concentration of the dissolved solute is plotted against time to obtain a dissolution profile. This profile can then be fitted to various kinetic models to determine the dissolution rate constant.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Known volume of deionized water C Add water to dissolution vessel A->C B Weighed sample of Na₂SiO₃·9H₂O (known particle size) E Introduce sample at t=0 B->E D Set temperature and agitation speed C->D D->E F Withdraw aliquots at specific time intervals E->F G Analyze silicate concentration in each aliquot (e.g., ICP-OES) F->G H Plot concentration vs. time G->H I Fit data to kinetic models H->I J Determine dissolution rate constant I->J

References

Hygroscopic Properties of Sodium Metasilicate Nonahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Water in Crystalline Hydrates

Crystalline hydrates are ionic compounds that incorporate a specific number of water molecules into their crystal lattice.[1] The interaction of these materials with atmospheric moisture is a critical factor influencing their physical and chemical stability, which is of paramount importance in industries ranging from pharmaceuticals to construction materials. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a key property of many crystalline hydrates.[2] This can lead to various phenomena, including deliquescence, where a solid dissolves in the absorbed water to form a solution.[1]

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a crystalline hydrate (B1144303) known for its strong alkalinity and use in detergents, ceramics, and as a corrosion inhibitor.[3][4] Its hygroscopic and deliquescent nature is frequently noted in safety data sheets and product information.[5] However, a thorough review of publicly available scientific literature reveals a significant gap in specific quantitative data regarding its hygroscopic properties. This guide, therefore, serves a dual purpose: to summarize the known physicochemical properties of sodium metasilicate nonahydrate and to provide detailed experimental protocols for researchers to quantitatively characterize its hygroscopic behavior. Understanding these properties is essential for optimizing formulation, processing, packaging, and storage conditions to ensure product quality and stability.[6]

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula Na₂SiO₃·9H₂O[4]
Molecular Weight 284.20 g/mol [7]
Appearance White crystalline or granular powder[4]
Melting Point Approximately 72°C (decomposes)[4]
Solubility Highly soluble in water[3][8]
pH (1% solution) Strongly alkaline[4]
Hygroscopic Nature Hygroscopic and deliquescent[5]

Qualitative Hygroscopic Behavior and Implications

This compound is consistently described as a hygroscopic and deliquescent solid.[5] This means that when exposed to a sufficiently humid environment, it will absorb water vapor. The critical relative humidity (CRH) is the threshold at which a salt will begin to absorb moisture from the atmosphere.[9] If the ambient relative humidity surpasses the CRH of this compound, it will continue to absorb water until it dissolves into a saturated solution.[9]

The nine molecules of water in its crystal structure, known as water of hydration, contribute to its stability under specific conditions.[1] However, changes in temperature and humidity can lead to phase transitions. For instance, heating the material can cause the release of its crystal water, a process known as dehydration.[10] One source suggests that the crystal water is released at temperatures between 30-40°C, which can lead to autolysis and compaction during storage.[10] The interplay between atmospheric moisture and the hydrate's stability is a critical area for experimental investigation.

The hygroscopic nature of this compound has significant practical implications:

  • Handling and Storage: It must be stored in tightly sealed containers in a cool, dry place to prevent moisture absorption, which can lead to caking, liquefaction, and loss of efficacy.[11]

  • Product Formulation: In formulated products like detergents or ceramics, its interaction with water can affect the stability, flowability, and performance of the final product.

  • Chemical Reactivity: The presence of absorbed water can accelerate chemical reactions with other components in a mixture.

Experimental Protocols for Determining Hygroscopic Properties

Given the lack of specific quantitative data for this compound, this section provides detailed, generalized experimental protocols that can be employed by researchers to determine its hygroscopic properties.

Gravimetric Analysis using Saturated Salt Solutions

This method provides a straightforward way to determine the equilibrium moisture content of a sample at various constant relative humidities.[2]

4.1.1 Principle

A pre-weighed, dry sample is placed in a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH) at a constant temperature. The sample's weight change is monitored over time until it reaches equilibrium. This process is repeated with different saturated salt solutions to construct a moisture sorption isotherm.

4.1.2 Materials and Equipment

  • Analytical balance (readability to at least 0.1 mg)

  • Drying oven

  • Desiccators

  • Weighing bottles with lids

  • A series of inorganic salts to create saturated solutions (see Table 2)

  • Distilled water

  • Spatula

  • Thermometer/hygrometer for ambient monitoring

Table 2: Saturated Salt Solutions for Humidity Control at 25°C

SaltRelative Humidity (%)
Lithium Chloride (LiCl)11.3
Potassium Acetate (CH₃COOK)22.5
Magnesium Chloride (MgCl₂)32.8
Potassium Carbonate (K₂CO₃)43.2
Magnesium Nitrate (Mg(NO₃)₂)52.9
Sodium Bromide (NaBr)57.6
Sodium Nitrite (NaNO₂)64.4
Sodium Chloride (NaCl)75.3
Ammonium Sulfate ((NH₄)₂SO₄)81.0
Potassium Chloride (KCl)84.3
Potassium Nitrate (KNO₃)93.6
Potassium Sulfate (K₂SO₄)97.3

4.1.3 Experimental Procedure

  • Preparation of Saturated Salt Solutions: Prepare a slurry of each salt in distilled water in the bottom of separate desiccators. Ensure there is an excess of the solid salt to maintain saturation. Allow the desiccators to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours.

  • Sample Preparation: Dry the this compound sample to a constant weight in a drying oven at a temperature below its decomposition point (e.g., 30°C, as it starts losing water of hydration above this temperature).[10] Record the initial dry weight.

  • Sorption Measurement:

    • Place a known weight of the dried sample in a pre-weighed weighing bottle.

    • Place the open weighing bottle inside a desiccator with a specific saturated salt solution.

    • At regular intervals, remove the weighing bottle, quickly close the lid, and weigh it.

    • Return the open bottle to the desiccator.

    • Continue this process until the weight becomes constant (e.g., a change of less than 0.1 mg over 24 hours), indicating equilibrium has been reached.

  • Data Analysis:

    • Calculate the percentage of moisture absorbed at each RH using the formula: % Moisture Content = [(W_eq - W_dry) / W_dry] * 100 where W_eq is the equilibrium weight and W_dry is the initial dry weight.

    • Plot the equilibrium moisture content against the relative humidity to generate the moisture sorption isotherm.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-resolution technique for measuring the kinetics and equilibrium of water vapor sorption by a sample.[12]

4.2.1 Principle

A sample is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas with a precisely controlled partial pressure of water vapor flows over the sample. The instrument continuously measures the change in sample mass as a function of time and relative humidity.[12]

4.2.2 Equipment

  • Dynamic Vapor Sorption (DVS) analyzer

4.2.3 Experimental Procedure

  • Sample Preparation: Place a small amount of the this compound sample (typically 5-20 mg) into the DVS sample pan.

  • Drying Stage: Start the experiment with a drying step. The sample is exposed to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable dry mass is achieved. This establishes the baseline dry weight.

  • Sorption/Desorption Cycle:

    • Program the DVS instrument to perform a sorption and desorption cycle. A typical cycle might involve increasing the RH in steps of 10% from 0% to 90% RH (sorption) and then decreasing it in the same steps back to 0% RH (desorption).

    • At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (the rate of mass change, dm/dt , falls below a specified threshold, e.g., 0.002%/min).

  • Data Analysis:

    • The instrument's software will generate a plot of the change in mass versus time, showing the kinetics of water uptake and loss.

    • A moisture sorption-desorption isotherm is plotted, showing the equilibrium moisture content at each RH for both the increasing (sorption) and decreasing (desorption) humidity steps.

    • The presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water interaction and potential structural changes in the material.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual processes described in this guide.

Gravimetric_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_salts Prepare Saturated Salt Solutions place_sample Place Weighed Sample in Desiccator prep_salts->place_sample prep_sample Dry Sample to Constant Weight prep_sample->place_sample equilibrate Allow to Equilibrate place_sample->equilibrate weigh_sample Periodically Weigh Sample equilibrate->weigh_sample Repeat until constant weight weigh_sample->equilibrate calc_mc Calculate % Moisture Content at Equilibrium weigh_sample->calc_mc plot_isotherm Plot Sorption Isotherm calc_mc->plot_isotherm

Caption: Workflow for Gravimetric Analysis.

DVS_Analysis_Workflow cluster_setup Setup cluster_run Execution cluster_output Output load_sample Load Sample into DVS Instrument set_params Set Experimental Parameters (Temp, RH steps, etc.) load_sample->set_params dry_stage Drying Stage (0% RH) to Establish Dry Mass set_params->dry_stage sorption_cycle Sorption Cycle (Stepwise Increase in RH) dry_stage->sorption_cycle desorption_cycle Desorption Cycle (Stepwise Decrease in RH) sorption_cycle->desorption_cycle kinetic_plot Kinetic Data: % Mass Change vs. Time desorption_cycle->kinetic_plot isotherm_plot Sorption/Desorption Isotherm desorption_cycle->isotherm_plot

Caption: Workflow for DVS Analysis.

Hygroscopic_Behavior cluster_solid Solid State cluster_solution Solution State anhydrous Anhydrous Form hydrate Crystalline Hydrate (Na₂SiO₃·9H₂O) anhydrous->hydrate Hydration (RH > Transition RH) hydrate->anhydrous Dehydration (Low RH / Heat) solution Saturated Solution hydrate->solution Deliquescence (RH > CRH) solution->hydrate Efflorescence (RH < ERH)

Caption: Conceptual Hygroscopic Behavior.

Conclusion

This compound is a well-known hygroscopic and deliquescent material, a property that is critical to its handling, storage, and performance in various applications. While its qualitative behavior is documented, there is a notable absence of specific quantitative data in the public domain, such as moisture sorption isotherms and deliquescence points under varying temperatures. This technical guide has summarized the known physicochemical properties and provided detailed, generalized experimental protocols for gravimetric analysis and Dynamic Vapor Sorption (DVS) to enable researchers to generate this crucial data. The provided workflows and conceptual diagrams serve as a practical resource for designing and executing experiments to fully characterize the hygroscopic properties of this compound. Such empirical data is indispensable for the development of stable and effective products and for advancing the fundamental understanding of this important industrial chemical.

References

An In-Depth Technical Guide to the Spectroscopic Analysis (FTIR, Raman) of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of silicate (B1173343) materials.

Introduction to Vibrational Spectroscopy of Sodium Metasilicate Nonahydrate

This compound is a crystalline solid composed of a silicate backbone with associated sodium ions and water molecules of hydration. Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure of this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral "fingerprint" that can be used for identification, quality control, and the study of intermolecular interactions.

  • FTIR Spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds, making it an excellent technique for identifying functional groups like O-H (from water and silanols) and Si-O.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the sample. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FTIR.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline generalized methodologies for the FTIR and Raman analysis of solid this compound.

The Potassium Bromide (KBr) pellet method is a common technique for the analysis of solid samples.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

Procedure:

  • Sample Preparation:

    • Thoroughly clean the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of a pure KBr pellet.

    • Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Materials and Equipment:

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope for sample visualization and laser focusing

  • Sample holder (e.g., microscope slide)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline this compound sample on a clean microscope slide.

  • Data Acquisition:

    • Position the sample under the microscope objective of the Raman spectrometer.

    • Focus the laser onto the sample. Note: Start with low laser power to avoid sample degradation or dehydration.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

Data Presentation: Spectroscopic Data of Sodium Metasilicate

The following tables summarize the available quantitative data for the FTIR and Raman analysis of sodium metasilicate. It is important to note that much of the detailed published data pertains to the pentahydrate form.

Table 1: FTIR Peak Assignments for Sodium Metasilicate Hydrates

Wavenumber (cm⁻¹)AssignmentHydration StateReference
~3400 (broad)O-H stretching of waterGeneral Hydrate[1]
2885O-H stretching of waterPentahydrate[2]
~1630H-O-H bending of waterGeneral Hydrate[1]
1142Water molecule vibrationsPentahydrate[2]
1045Si-O stretchingNot Specified[3]
964.5Si-OH stretchingPentahydrate[2]
822.8Si-O-Si symmetric stretchingPentahydrate[2]
677.6Si-O-Si asymmetric stretchingPentahydrate[2]

Table 2: Raman Peak Assignments for Sodium Metasilicate

Wavenumber (cm⁻¹)AssignmentFormReference
1052, 1096, 1125Si-O stretchingCrystalline Sodium Silicate (Analcime)[4]
785Si-O bendingCrystalline Na₂SiO₃[5]
484O-Si-O bendingCrystalline Sodium Silicate (Analcime)[4]

Visualization of Experimental and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the spectroscopic analysis of this compound.

experimental_workflow cluster_ftir FTIR Analysis Workflow cluster_raman Raman Analysis Workflow ftir_start Sample Weighing (Na₂SiO₃·9H₂O & KBr) ftir_mix Grinding and Mixing ftir_start->ftir_mix ftir_pellet Pellet Pressing ftir_mix->ftir_pellet ftir_bg Background Scan (Pure KBr Pellet) ftir_pellet->ftir_bg ftir_sample Sample Scan ftir_bg->ftir_sample ftir_spectrum FTIR Spectrum ftir_sample->ftir_spectrum raman_start Sample Mounting (Crystalline Na₂SiO₃·9H₂O) raman_focus Laser Focusing raman_start->raman_focus raman_acquire Spectral Acquisition raman_focus->raman_acquire raman_spectrum Raman Spectrum raman_acquire->raman_spectrum

Caption: Experimental workflows for FTIR and Raman analysis.

data_analysis_workflow raw_data Raw Spectroscopic Data (FTIR and Raman) preprocess Data Pre-processing (Baseline Correction, Smoothing) raw_data->preprocess peak_picking Peak Identification and Picking preprocess->peak_picking peak_assignment Peak Assignment (Comparison with Literature) peak_picking->peak_assignment interpretation Structural Interpretation (Vibrational Mode Analysis) peak_assignment->interpretation reporting Reporting of Results (Tables and Spectra) interpretation->reporting

Caption: Logical workflow for spectral data analysis.

Interpretation of Spectroscopic Data

The interpretation of FTIR and Raman spectra of this compound involves the assignment of observed vibrational bands to specific molecular motions.

  • Water of Hydration: The presence of nine water molecules in the crystal lattice gives rise to strong and broad absorption bands in the FTIR spectrum in the region of 3600-3000 cm⁻¹ (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending). The complexity and broadness of these bands can provide insights into the different hydrogen-bonding environments of the water molecules. In the Raman spectrum, water vibrations are typically weaker.

  • Silicate Anion: The fundamental unit of the silicate structure is the [SiO₄] tetrahedron. In sodium metasilicate, these tetrahedra are linked to form chains.

    • Si-O Stretching Vibrations: These are observed in the 1100-800 cm⁻¹ region in both FTIR and Raman spectra. The exact positions of these bands are sensitive to the degree of polymerization of the silicate chains and the coordination with sodium ions.

    • Si-O-Si Bending and Deformation Modes: These vibrations typically occur at lower wavenumbers, generally below 800 cm⁻¹.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the structural characterization of this compound. While this guide provides a foundational understanding of the methodologies and data interpretation, it is important to acknowledge that detailed and comprehensive spectral data specifically for the nonahydrate form are not extensively available in the public domain. Much of the existing literature focuses on other hydration states or on amorphous sodium silicate solutions and glasses. Therefore, further dedicated research is required to establish a complete and definitive vibrational spectroscopic profile of this compound. Researchers are encouraged to use the protocols and data presented herein as a starting point for their investigations, with the understanding that optimization and further validation may be necessary.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Metasilicate (B1246114) Nonahydrate (Na₂SiO₃·9H₂O)

Abstract

Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) is a hydrated salt of silicic acid, presenting as a white, crystalline, and efflorescent solid.[1] It is a compound of significant interest across various industrial and scientific domains, including detergents, ceramics, and passive fire protection, owing to its high alkalinity, buffering capacity, and binding properties.[2][3][4] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its chemical behavior and analysis workflows.

Physical Properties

This compound is a crystalline solid that is readily soluble in water.[5] Key physical constants have been collated from various sources and are summarized below. It is noteworthy that some discrepancies exist in the literature, particularly concerning density and melting point, which may be attributable to different measurement conditions or sample purities.

Quantitative Physical Data

The fundamental physical characteristics of Na₂SiO₃·9H₂O are presented in Table 1.

PropertyValueSource(s)
Molecular Formula Na₂SiO₃·9H₂O[2][6]
Molecular Weight 284.20 g/mol [1][6]
Appearance White, crystalline powder or granules; efflorescent solid.[1][3][7]
Melting Point 72.2 °C (decomposes by losing water of hydration)[6][8]
Note: Some sources report 40-48 °C, likely the temperature at which it dissolves in its water of hydration.[9]
Density 2.61 g/cm³[2][6][8]
Note: A value of 1.75 g/cm³ is also reported.[7]
Crystal Water ~54% - 58%[2][3]
Solubility Data

The solubility of Na₂SiO₃·9H₂O in water is high and increases significantly with temperature. It is soluble in dilute alkali but insoluble in alcohol and acids.[3][10]

Temperature (°C)Solubility (g / 100 g H₂O)Source(s)
2038[3]
2027.5 (parts per 100 parts solution)[4][8]
3544.5 (parts per 100 parts solution)[4][8]
4562.8 (parts per 100 parts solution)[4][8]
5580.9 (parts per 100 parts solution)[4][8]
6084.0 (parts per 100 parts solution)[4][8]
7091.2 (parts per 100 parts solution)[4][8]

Chemical Properties and Reactions

The chemical behavior of this compound is dominated by the hydrolysis of the metasilicate anion in aqueous solutions, which results in high alkalinity.

Quantitative Chemical Data
PropertyValueSource(s)
pH (1% aqueous solution) 11.5 - 13.0[2][7]
Chemical Stability Stable under recommended storage conditions (cool, dry, well-ventilated).[2][11] Releases crystal water at 30-40°C.[3][3][11]
CAS Number 13517-24-3[1][6]
Hydrolysis and Alkalinity

When dissolved in water, Na₂SiO₃·9H₂O dissociates into sodium cations (Na⁺) and metasilicate anions (SiO₃²⁻). The metasilicate anion is the conjugate base of a weak acid and undergoes hydrolysis, consuming protons from water and releasing hydroxide (B78521) ions (OH⁻), which accounts for the solution's strong alkalinity.[12] The nonahydrate is more accurately formulated as Na₂SiO₂(OH)₂·8H₂O, containing the discrete tetrahedral anion SiO₂(OH)₂²⁻.[13][14]

The hydrolysis reaction can be represented as: SiO₂(OH)₂²⁻(aq) + 2H₂O(l) ⇌ Si(OH)₄(aq) + 2OH⁻(aq)

This equilibrium gives the solution a high pH and significant buffering capacity, making it effective in neutralizing acidic compounds and saponifying fats and oils in detergent applications.[3][9]

hydrolysis_pathway Solid Na₂SiO₃·9H₂O(s) (Formulated as Na₂SiO₂(OH)₂·8H₂O) Dissolved 2Na⁺(aq) + SiO₂(OH)₂²⁻(aq) Solid->Dissolved Hydrolyzed Si(OH)₄(aq) + 2OH⁻(aq) Dissolved->Hydrolyzed Hydrolysis

Figure 1: Dissolution and hydrolysis pathway of Na₂SiO₃·9H₂O.
Reaction with Acids

Sodium metasilicate reacts with acids to form silica (B1680970) gel.[14] This reaction is a neutralization process where the strong base (silicate solution) reacts with an acid, causing the silicic acid monomers to polymerize into a three-dimensional gel network.

Na₂SiO₃(aq) + 2HCl(aq) + nH₂O → SiO₂·(n+1)H₂O(s) [silica gel] + 2NaCl(aq)

Thermal Decomposition

Na₂SiO₃·9H₂O is not thermally stable. Upon gentle heating, it begins to lose its water of hydration. At 30-40°C, it starts to release crystal water, which can lead to autolysis and compaction during storage.[3] More significant decomposition and dehydration occur at higher temperatures, typically in the range of 150-300°C.[15]

thermal_decomposition Start Na₂SiO₃·9H₂O(s) Intermediate Na₂SiO₃·nH₂O(s) + (9-n)H₂O(g) (Partial Dehydration) Start->Intermediate Heat (30-40°C) End Na₂SiO₃(s) + 9H₂O(g) (Anhydrous Form) Intermediate->End Heat (150-300°C)

Figure 2: Thermal decomposition pathway of Na₂SiO₃·9H₂O.

Experimental Protocols

The determination of the physicochemical properties of Na₂SiO₃·9H₂O requires standardized laboratory procedures.

Determination of Solubility (Dynamic Method)

This method involves monitoring the dissolution of the solute in a solvent at a constant temperature until equilibrium is reached.[16]

Methodology:

  • Apparatus Setup: A known mass of deionized water is placed into a jacketed quartz vessel equipped with a magnetic stirrer and a temperature controller.

  • Temperature Equilibration: The solvent is brought to the desired experimental temperature (e.g., 288.15 K) and allowed to stabilize.

  • Solute Addition: Small, known quantities of Na₂SiO₃·9H₂O are incrementally added to the stirred solvent.

  • Equilibrium Monitoring: After each addition, the solution is monitored for clarity. The point at which a slight, persistent turbidity is observed indicates that saturation has been reached.

  • Sample Analysis: An aliquot of the saturated solution is carefully withdrawn, weighed, and its composition is determined through appropriate analytical techniques (e.g., acidimetric titration to determine alkalinity, which can be correlated to the silicate (B1173343) concentration).

  • Replication: The experiment is replicated multiple times at each temperature to ensure accuracy and precision.[16]

solubility_workflow start Start step1 Place known mass of H₂O in jacketed vessel start->step1 step2 Equilibrate to target temperature (T) step1->step2 step3 Incrementally add Na₂SiO₃·9H₂O while stirring step2->step3 decision Is solution saturated? (Persistent turbidity) step3->decision decision->step3 No step4 Withdraw aliquot of saturated solution decision->step4 Yes step5 Determine concentration (e.g., Titration) step4->step5 end End step5->end

Figure 3: Experimental workflow for solubility determination.
Determination of Melting Point

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry Na₂SiO₃·9H₂O is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to collapse and liquefy is recorded as the melting point. For a hydrated salt like this, the "melting" is often the dissolution of the salt in its own water of crystallization.

Determination of Density

Methodology (Volumetric Flask Method): [16]

  • Weigh Flask: An empty 25 mL volumetric flask is accurately weighed (W₁).

  • Prepare Saturated Solution: A saturated solution of Na₂SiO₃·9H₂O is prepared at a specific temperature.

  • Fill and Weigh: The volumetric flask is filled to the calibration mark with the saturated solution and reweighed (W₂).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V, where V is the volume of the flask (25 mL). The measurement must be conducted at the experimental temperature.

Determination of pH

Methodology:

  • Solution Preparation: A 1% (w/w) solution of Na₂SiO₃·9H₂O in deionized water is prepared.

  • Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 7, 10, and 12).

  • Measurement: The calibrated electrode is immersed in the 1% sample solution, and the pH reading is recorded once the value stabilizes.

Conclusion

This compound exhibits a distinct set of physical and chemical properties, primarily defined by its high water solubility and the pronounced alkalinity of its aqueous solutions. The quantitative data presented, while showing some variability in the literature, provides a solid foundation for its application in research and development. The experimental protocols outlined offer standardized approaches to verify these properties, ensuring reproducible and reliable characterization for scientific and industrial purposes.

References

An In-depth Technical Guide to Sodium Metasilicate Nonahydrate (CAS: 13517-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, safety information, and experimental protocols related to sodium metasilicate (B1246114) nonahydrate. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Physicochemical Properties

Sodium metasilicate nonahydrate is a hydrated salt of silicic acid. It is a white, crystalline, or granular powder that is highly soluble in water, producing a strongly alkaline solution.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula Na₂SiO₃·9H₂O[1][2]
CAS Number 13517-24-3[1][2]
Molecular Weight 284.20 g/mol [2]
Appearance White, colorless crystals or fine powder[1]
Odor Odorless[1]
Melting Point ~48°C - 72°C (decomposes)[1][3]
Solubility Highly soluble in water[1][4]
pH (1% solution) Strongly alkaline[1]
Density 2.614 g/cm³ (for anhydrous)[5]

Safety and Hazard Information

This compound is classified as a corrosive substance and requires careful handling to avoid severe skin burns and eye damage.[2][6] It is also known to cause respiratory irritation.[2][7]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference(s)
Hazard H314Causes severe skin burns and eye damage[2]
H335May cause respiratory irritation[2][7]
H290May be corrosive to metals[6][8]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray[7]
P280Wear protective gloves/protective clothing/eye protection/face protection[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]
P310Immediately call a POISON CENTER or doctor/physician[2]

Experimental Protocols

The following are representative methodologies for determining key physicochemical properties of this compound, based on standard laboratory practices and OECD guidelines.

Determination of Melting Point

Principle: This protocol is based on the capillary method, a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2°C per minute.

    • The temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely liquid are recorded. Due to decomposition, the melting point may be observed as a range.

  • Data Analysis: The melting point is reported as a range from the onset to the completion of melting.

Determination of pH of an Aqueous Solution

Principle: This protocol describes the potentiometric measurement of the pH of a 1% (w/v) aqueous solution of this compound using a calibrated pH meter.

Methodology:

  • Solution Preparation: 1.0 g of this compound is accurately weighed and dissolved in deionized water in a 100 mL volumetric flask. The solution is made up to the mark with deionized water and mixed thoroughly.

  • Apparatus: A pH meter with a glass electrode, calibrated using standard buffer solutions (e.g., pH 7, 10, and 12).

  • Procedure:

    • The pH meter is calibrated according to the manufacturer's instructions.

    • The electrode is rinsed with deionized water and then with a small portion of the sample solution.

    • The electrode is immersed in the 1% this compound solution, and the pH reading is allowed to stabilize.

    • The stable pH value is recorded.

  • Data Analysis: The pH of the solution is reported to two decimal places.

Determination of Aqueous Solubility

Principle: This protocol is based on a dynamic method for determining the solubility of a substance in water at a specific temperature.

Methodology:

  • Apparatus: A thermostatically controlled water bath with a magnetic stirrer, a quartz vessel, and a calibrated thermometer.

  • Procedure:

    • A known volume of deionized water is placed in the quartz vessel and allowed to reach thermal equilibrium in the water bath at the desired temperature (e.g., 25°C).

    • This compound is added to the water in small, pre-weighed increments while stirring continuously.

    • The additions are continued until a small amount of undissolved solid remains, indicating that the solution is saturated.

    • The total mass of the dissolved solid is recorded.

  • Data Analysis: The solubility is calculated and expressed as grams of solute per 100 grams of solvent ( g/100 g H₂O).

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of corrosive solids like this compound.

SafeHandlingWorkflow start Receipt of Chemical storage Store in a Cool, Dry, Well-Ventilated Area Away from Acids start->storage Inspect Container ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Coveralls storage->ppe Prepare for Use handling Handle in a Well-Ventilated Area (e.g., Fume Hood) Avoid Dust Generation ppe->handling spill Spill Occurs handling->spill If Spill Occurs use Use in Experiment handling->use cleanup Spill Cleanup Procedure: 1. Evacuate Area 2. Wear Full PPE 3. Neutralize (if safe) 4. Absorb with Inert Material 5. Collect in a Labeled Container spill->cleanup Yes disposal Dispose of Waste According to Local, State, and Federal Regulations cleanup->disposal end End of Workflow disposal->end use->disposal After Use

Caption: A workflow diagram for the safe handling and storage of corrosive solids.

Applications

This compound is a versatile chemical with a wide range of industrial applications, including:

  • Detergents and Cleaning Products: It acts as a powerful cleaning agent and degreaser due to its high alkalinity.[1][4]

  • Ceramics: It is used as a deflocculant in ceramic slips to reduce viscosity.

  • Construction: It is utilized as a binder in cements and other construction materials.[9]

  • Pulp and Paper Industry: It is employed in the de-inking of recycled paper and as a bleaching aid.

  • Textile Processing: It is used as a scouring and bleaching agent.[4]

Reactivity and Stability

This compound is stable under normal conditions.[1] However, it is a hygroscopic substance and will absorb moisture from the air. It is incompatible with strong acids, with which it can react exothermically.[10] Contact with certain metals may produce flammable hydrogen gas. When heated to decomposition, it may emit toxic fumes of sodium oxide and silicon oxides.[8]

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). It details the expected thermal decomposition behavior, presents quantitative data in a structured format, outlines a typical experimental protocol, and illustrates the key processes through detailed diagrams. This document is intended to serve as a valuable resource for professionals requiring a thorough understanding of the thermal properties of this hydrated compound.

Introduction to the Thermal Properties of Sodium Metasilicate Nonahydrate

This compound is a crystalline solid containing nine molecules of water of hydration. The molecular formula is Na₂SiO₃·9H₂O, and it has a molecular weight of approximately 284.20 g/mol .[1][2][3] The water molecules are bound within the crystal lattice and can be removed through the application of heat. Thermogravimetric analysis is a critical technique for characterizing this process, providing quantitative information about the temperature ranges of dehydration and the corresponding mass losses.

The thermal decomposition of this compound is primarily characterized by the loss of its water of hydration in a multi-step process. Upon heating, the compound undergoes dehydration, releasing its nine water molecules, followed by the eventual decomposition of the anhydrous sodium metasilicate at much higher temperatures. Understanding these thermal events is crucial for applications where the material may be exposed to elevated temperatures.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound as determined by TGA reveals a significant weight loss corresponding to the removal of water of hydration. The theoretical percentage of water in Na₂SiO₃·9H₂O is approximately 57.0%. This is calculated as follows:

(Molecular Weight of 9 H₂O / Molecular Weight of Na₂SiO₃·9H₂O) * 100 = (162.14 / 284.20) * 100 ≈ 57.0%

Experimental TGA data for pure this compound shows a major weight loss event that aligns with this theoretical value, occurring primarily between ambient temperature and approximately 300°C.[4][5] More detailed analysis suggests a stepwise dehydration process.

Table 1: Summary of Thermal Decomposition Stages of this compound

Temperature Range (°C)Decomposition StageChemical TransformationTheoretical Weight Loss (%)Observed Weight Loss (%)
~50 - 200Primary DehydrationNa₂SiO₃·9H₂O → Na₂SiO₃ + 9H₂O57.0%~53-57%
150 - 300Intermediate DehydrationStepwise loss of water molecules--
> 700Anhydrous DecompositionDecomposition of Na₂SiO₃VariableMinor

Note: The observed weight loss is based on interpretation of available TGA curves.[4][5] Some sources indicate a distinct loss of two water molecules around 170-175°C.[6]

Experimental Protocol for TGA of this compound

The following protocol outlines a standard procedure for conducting a thermogravimetric analysis of this compound.

3.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas for inert atmosphere

  • Analytical balance (for sample preparation)

  • Alumina or platinum sample pans

  • This compound (≥98% purity)[1][2]

3.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan.

  • Record the exact sample weight.

3.3. TGA Instrument Parameters

  • Purge Gas: Set the flow rate of the inert purge gas (nitrogen or argon) to 20-50 mL/min to prevent oxidative side reactions.

  • Temperature Program:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and analysis time.

  • Data Acquisition: Record the sample weight as a function of temperature.

3.4. Post-Analysis

  • Analyze the resulting TGA curve (weight % vs. temperature).

  • Determine the onset and end temperatures of each weight loss step.

  • Calculate the percentage weight loss for each step.

  • If available, analyze the derivative of the TGA curve (DTG curve) to more accurately identify the temperatures of maximum weight loss rate for each step.

Visualization of Processes

4.1. Thermal Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound as elucidated by TGA.

G Thermal Decomposition Pathway of Na₂SiO₃·9H₂O A Na₂SiO₃·9H₂O (this compound) B Intermediate Hydrates (e.g., Na₂SiO₃·xH₂O) A->B ~50-200°C - (9-x)H₂O C Na₂SiO₃ (Anhydrous Sodium Metasilicate) B->C >200°C - xH₂O D Decomposition Products C->D >700°C

Caption: Stepwise thermal decomposition of this compound.

4.2. Experimental Workflow

This diagram outlines the logical flow of the experimental protocol for the TGA of this compound.

G TGA Experimental Workflow for Na₂SiO₃·9H₂O cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing P1 Sample Weighing (5-10 mg) P2 Placement in TGA Pan P1->P2 A1 Instrument Setup (N₂ Purge, 20-50 mL/min) P2->A1 A2 Temperature Program (Ramp 10°C/min to 600°C) A1->A2 A3 Data Acquisition (Weight vs. Temperature) A2->A3 D1 Plot TGA/DTG Curves A3->D1 D2 Determine Temperature Ranges and Weight Loss % D1->D2

Caption: Experimental workflow for thermogravimetric analysis.

Conclusion

This technical guide has provided a detailed examination of the thermogravimetric analysis of this compound. The primary thermal event is the loss of its nine molecules of water of hydration, which accounts for a significant weight loss of approximately 57.0% and occurs in a stepwise manner, predominantly between 50°C and 300°C. The provided experimental protocol offers a standardized method for obtaining reliable and reproducible TGA data for this compound. The illustrative diagrams of the decomposition pathway and experimental workflow serve to clarify these complex processes for researchers, scientists, and drug development professionals. A thorough understanding of the thermal behavior of this compound is essential for its effective and safe use in various scientific and industrial applications.

References

An In-depth Technical Guide to the Shelf Life and Stability of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a highly hygroscopic and alkaline crystalline solid that finds application in various scientific and industrial fields. Its stability is of paramount importance when used in research and development, particularly in pharmaceutical formulations where chemical integrity is critical. This guide provides a comprehensive technical overview of the shelf life, stability, and degradation of sodium metasilicate nonahydrate. The primary degradation pathway involves deliquescence upon exposure to atmospheric moisture, followed by a reaction with carbon dioxide to form sodium carbonate and silicic acid, ultimately leading to a loss of potency and changes in physical properties. This document outlines the key factors influencing its stability, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its stability. Key properties are summarized in Table 1. The presence of nine molecules of water of hydration makes the compound particularly susceptible to environmental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula Na₂SiO₃·9H₂O[1]
Molecular Weight 284.20 g/mol [1]
Appearance White to off-white crystalline powder or granules[2]
Melting Point ~48 °C[3]
Solubility Readily soluble in water[4]
pH of Aqueous Solution Highly alkaline ( >12 for a 3% solution)[4]
Hygroscopicity Highly hygroscopic and deliquescent[5]

Shelf Life and Stability Considerations

The shelf life of this compound is intrinsically linked to its storage conditions due to its reactive and hygroscopic nature.

  • Unopened Containers : When stored in its original, unopened, and hermetically sealed container under ideal conditions (cool and dry), a shelf life of one year is often cited.[4]

  • Opened Containers : Upon opening, the shelf life is significantly diminished. For hygroscopic substances, a general guideline for use is within three months of opening, assuming it is stored in a tightly resealed container within a desiccator to minimize exposure to moisture and carbon dioxide.[6]

Degradation Pathways and Mechanisms

The principal degradation mechanism of this compound is its reaction with atmospheric carbon dioxide in the presence of water. This process can be broken down into several key steps, as illustrated in the logical pathway below.

  • Deliquescence : The highly hygroscopic nature of the salt leads to the absorption of atmospheric moisture, causing the solid to dissolve in the absorbed water and form a saturated aqueous solution on the crystal surface.

  • Carbonation : Atmospheric carbon dioxide dissolves in this aqueous layer, forming carbonic acid (H₂CO₃).

  • Neutralization : The alkaline sodium metasilicate is neutralized by the carbonic acid. This reaction results in the formation of sodium carbonate (Na₂CO₃) and silicic acid (H₄SiO₄).

  • Polymerization and Physical Changes : The silicic acid is unstable and can polymerize through condensation reactions to form silica (B1680970) gel (amorphous SiO₂·nH₂O). The formation of sodium carbonate and silica gel within the crystalline matrix leads to a loss of the original crystalline structure, caking, and a reduction in the assay of this compound.

The primary chemical reaction is: Na₂SiO₃·9H₂O(s) + CO₂(g) → Na₂CO₃(s) + Si(OH)₄(aq) + 8H₂O(l) [7][8]

G A Solid Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) C Deliquescence A->C B Atmospheric Moisture (H₂O) B->C D Aqueous Layer of Na₂SiO₃ on Crystal Surface C->D  Moisture Absorption G Neutralization Reaction D->G E Atmospheric Carbon Dioxide (CO₂) F CO₂ Dissolution & Carbonic Acid (H₂CO₃) Formation E->F  Gas Dissolution F->G H Sodium Carbonate (Na₂CO₃) G->H I Silicic Acid (Si(OH)₄) G->I L Degraded Product: Caked solid, loss of assay H->L J Condensation/ Polymerization I->J K Silica Gel (SiO₂·nH₂O) J->K K->L

Degradation Pathway of this compound

Factors Influencing Stability

The stability of this compound is contingent on several external factors, which are summarized in Table 2.

Table 2: Key Factors Affecting the Stability of this compound

FactorImpact on StabilityRecommended Mitigation Strategy
Humidity As a highly hygroscopic and deliquescent solid, exposure to moisture is the primary initiator of degradation.[5]Store in hermetically sealed containers. For opened containers, use a desiccator.
Carbon Dioxide Reacts with the silicate (B1173343) in the presence of absorbed moisture, leading to the formation of sodium carbonate.[7][8]Minimize headspace in containers and ensure they are tightly sealed to limit air exposure.
Temperature Higher temperatures accelerate the rates of chemical degradation reactions and can lead to melting and physical instability.[9]Store in a cool, controlled environment, away from direct heat sources.
Packaging Permeable packaging materials will fail to protect the product from atmospheric moisture and CO₂.Utilize containers with low moisture vapor transmission rates and secure closures.

Experimental Protocols for Stability Assessment

To formally determine the shelf life and understand the stability profile of this compound, a structured stability study is required. The following protocol is designed based on ICH guidelines for stability testing of new drug substances, adapted for a highly hygroscopic inorganic compound.[10][11]

Study Design and Storage Conditions

A comprehensive stability study should include both long-term and accelerated conditions to evaluate the product's behavior over its intended shelf life and to predict the effects of short-term deviations from recommended storage.

  • Long-Term Stability Testing: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated Stability Testing: 40°C ± 2°C / 75% RH ± 5% RH

  • Low Humidity Condition (to isolate temperature effects): 40°C ± 2°C / <25% RH

Testing Schedule

Samples should be withdrawn and analyzed at predetermined intervals to establish the stability profile.

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 1, 3, and 6 months

Analytical Procedures

A suite of analytical tests should be performed at each time point to monitor changes in the physical and chemical properties of the substance.

  • Visual Appearance: Qualitative description of the sample's color and physical state (e.g., crystalline, caked).

  • Assay (as Na₂SiO₃·9H₂O): A stability-indicating method such as acid-base titration or ICP-OES for silicon and sodium content.

  • Degradation Product (Sodium Carbonate): Quantification by a suitable method like titration or Raman spectroscopy.[12]

  • Water Content: Determined by Karl Fischer titration.

  • FT-IR Spectroscopy: To monitor for structural changes, such as the appearance of carbonate peaks.[13]

G cluster_tests Analytical Tests A Initial Sample (T=0) Characterization B Distribute Samples into Stability Chambers A->B C1 Long-Term 25°C / 60% RH B->C1 C2 Accelerated 40°C / 75% RH B->C2 C3 Low Humidity 40°C / <25% RH B->C3 D Pull Samples at Scheduled Intervals C1->D C2->D C3->D E Perform Suite of Analytical Tests D->E F Data Evaluation & Shelf-Life Extrapolation E->F T1 Visual Appearance E->T1 T2 Assay (Titration/ICP) E->T2 T3 Na₂CO₃ Content E->T3 T4 Water Content (KF) E->T4 T5 FT-IR E->T5

References

Methodological & Application

Application Notes: Sodium Metasilicate Nonahydrate as a Precursor for Zeolite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sodium metasilicate (B1246114) nonahydrate as a silica (B1680970) precursor in the hydrothermal synthesis of various zeolites. Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them invaluable in catalysis, ion exchange, adsorption, and as potential drug delivery vehicles.[1][2] Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) serves as a reliable and reactive source of silica for the formation of the aluminosilicate (B74896) gel that precedes zeolite crystallization.[3]

The hydrothermal synthesis process generally involves the reaction of a silica source, such as this compound, with an alumina (B75360) source, typically sodium aluminate, in a highly alkaline aqueous solution under elevated temperature and pressure.[2] The key stages of this process are the formation of an amorphous aluminosilicate gel, an aging period to encourage nucleation, and a crystallization phase where the gel transforms into a crystalline zeolite structure within a sealed autoclave.[2] The specific type of zeolite synthesized is dictated by the molar composition of the initial gel, the synthesis temperature, and the duration of crystallization.[2]

Data Presentation: Synthesis Parameters and Zeolite Properties

The following tables summarize quantitative data for the synthesis of different zeolite types using a sodium metasilicate precursor, along with their characteristic properties.

Table 1: Zeolite Synthesis Parameters

Zeolite TypePrecursorsMolar RatiosTemperature (°C)Time (hours)
Zeolite X Sodium Metasilicate Pentahydrate, Sodium Aluminate, NaOHNot specified1004
Zeolite A Sodium Metasilicate, Sodium AluminateNot specified80-1004-8
Nano Hydroxy Sodalite Sodium Metasilicate, Sodium Aluminate, NaOH5 SiO₂: 1 Al₂O₃: 50 Na₂O: 1000 H₂O[4]90 (mixing), 120 (crystallization)4 (mixing), 0.33 (crystallization)[4]
Zeolite Y (Nanoparticles) Sodium Metasilicate, Aluminum Nitrate Nonahydrate, TPAOHInitial SiO₂/Al₂O₃ = 10[5][6]Not specified48 (aging)

Table 2: Characterization Data of Synthesized Zeolites

Zeolite TypeCrystallinityParticle SizeSurface Area (BET)Final SiO₂/Al₂O₃ Ratio
Zeolite X Crystalline, comparable to commercial zeolite X[7]Octahedral shape[7]~166 m²/g (from fly ash precursor)[8]5.12[9]
Zeolite A Regular cubic crystals[10]400-800 nm[10]Not specified1.48[9]
Nano Hydroxy Sodalite Cubic structure[4]49.32 nm (average crystallite size)[4]Not specifiedNot specified
Zeolite Y (Nanoparticles) Crystalline[5][6]30-75 nm[5][6]555.87 m²/g[5][6]2.55[5][6]

Experimental Protocols

The following are detailed protocols for the synthesis of specific zeolites using this compound as the primary silica source.

Protocol 1: Synthesis of Zeolite X

This protocol is adapted from the hydrothermal synthesis method using sodium metasilicate pentahydrate, which is chemically similar to the nonahydrate form.[7]

Materials:

  • Sodium Metasilicate Pentahydrate (Na₂SiO₃·5H₂O)

  • Sodium Aluminate (NaAlO₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Prepare Solution A (Sodium Aluminate): Dissolve the required amount of sodium aluminate and NaOH in deionized water.

  • Prepare Solution B (Sodium Silicate): In a separate vessel, dissolve the sodium metasilicate pentahydrate in deionized water.

  • Gel Formation: Slowly add the sodium silicate (B1173343) solution (Solution B) to the sodium aluminate solution (Solution A) under vigorous stirring at room temperature.

  • Aging: Continue to homogenize the resulting gel mixture for 2 hours at room temperature.[7]

  • Hydrothermal Crystallization: Transfer the gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 100°C for 4 hours.[7]

  • Product Recovery: After crystallization, cool the autoclave to room temperature. Recover the solid product by filtration, wash it repeatedly with deionized water until the filtrate pH is neutral, and then dry the product in an oven at 80°C for 12 hours.[11]

Protocol 2: Synthesis of Zeolite A

This is a generalized protocol for the synthesis of Zeolite A.[2]

Materials:

  • This compound (Na₂SiO₃·9H₂O)

  • Sodium Aluminate (NaAlO₂)

  • Deionized Water

Procedure:

  • Prepare Solutions: Prepare separate aqueous solutions of sodium metasilicate and sodium aluminate.

  • Gel Formation: Under vigorous stirring, slowly add the sodium aluminate solution to the sodium silicate solution to form a homogeneous gel.[2]

  • Aging: Age the resulting gel at room temperature for a period ranging from 30 minutes to 24 hours.[2]

  • Hydrothermal Crystallization: Transfer the aged gel into a Teflon-lined stainless-steel autoclave and heat it in an oven at a crystallization temperature of 80-100°C for 4-8 hours.[2]

  • Product Recovery: After cooling the autoclave, filter the crystalline product, wash thoroughly with deionized water until the pH is neutral, and dry overnight.[2]

Protocol 3: Synthesis of Nano Hydroxy Sodalite

This protocol provides a method for synthesizing nano-sized hydroxy sodalite.[4]

Materials:

  • Sodium Metasilicate (Na₂SiO₃) - 1.66g

  • Sodium Aluminate (NaAlO₂) - 0.22g

  • Sodium Hydroxide (NaOH) - 9.71g (4.12g for aluminate solution + 5.59g for silicate solution)

  • Double Distilled Water - 47.06g (23.53g for each solution)

Procedure:

  • Prepare Aluminate Solution: In a flask, dissolve 4.12g of NaOH and 0.22g of sodium aluminate in 23.53g of double distilled water.[4]

  • Prepare Silicate Solution: In a separate flask, dissolve 5.59g of NaOH and 1.66g of sodium metasilicate in 23.53g of double distilled water.[4]

  • Gel Formation and Aging: Slowly add the aluminate solution to the silicate solution while stirring. Continue stirring the mixture at 90°C for 4 hours to form a clear, homogeneous solution.[4]

  • Hydrothermal Crystallization: Transfer the resulting solution into a suitable autoclave and heat at 120°C for 20 minutes.[4]

  • Product Recovery: After crystallization, allow the autoclave to cool. The powdered product should be washed with double distilled water until the wash water is pH neutral. Dry the final nano hydroxy sodalite powder in air at room temperature for 24 hours.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between precursors in zeolite synthesis.

G cluster_precursors Precursor Preparation cluster_synthesis Synthesis Steps cluster_recovery Product Recovery NaMS Sodium Metasilicate Nonahydrate Solution Gel Gel Formation (Vigorous Stirring) NaMS->Gel NaAl Sodium Aluminate Solution NaAl->Gel Aging Aging (Room Temperature) Gel->Aging Homogenization Crystallization Hydrothermal Crystallization (Autoclave, 80-120°C) Aging->Crystallization Transfer to Autoclave Wash Washing & Filtration Crystallization->Wash Cooling Dry Drying (80°C) Wash->Dry Zeolite Final Zeolite Product Dry->Zeolite

Caption: General experimental workflow for zeolite synthesis.

G cluster_inputs Reactants cluster_process Intermediate Phase cluster_output Final Product Silica Silica Source (Sodium Metasilicate Nonahydrate) Gel Amorphous Aluminosilicate Gel Silica->Gel Alumina Alumina Source (Sodium Aluminate) Alumina->Gel Alkali Alkaline Medium (NaOH Solution) Alkali->Gel Zeolite Crystalline Zeolite Gel->Zeolite Hydrothermal Treatment

Caption: Logical relationship of precursors to product.

References

Application of Sodium Metasilicate Nonahydrate in Cement and Concrete Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a versatile inorganic compound that serves as a multi-functional admixture in cement and concrete technology.[1][2] Its application in this field is primarily attributed to its ability to act as an accelerator for setting and hardening, a densifier for the concrete matrix, and a binder, thereby enhancing the overall strength and durability of the final product.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of cement and concrete technology, focusing on the utilization of sodium metasilicate nonahydrate.

Mechanism of Action

When introduced into a cementitious system, this compound dissolves and dissociates, providing silicate (B1173343) ions (SiO₃²⁻) and increasing the alkalinity of the pore solution.[5] The primary mechanism of action involves the reaction of these silicate ions with calcium hydroxide (B78521) (Ca(OH)₂), a byproduct of Portland cement hydration. This pozzolanic reaction leads to the formation of additional calcium silicate hydrate (B1144303) (C-S-H) gel, which is the principal binding phase in concrete.[3][4] The newly formed C-S-H gel fills the pores and voids within the cement paste, resulting in a denser and more refined microstructure. This densification contributes to increased compressive strength, reduced permeability, and enhanced durability against environmental factors.[4][6]

Effects on Concrete Properties

The incorporation of this compound as an admixture can significantly influence both the fresh and hardened properties of concrete.

Fresh Concrete Properties
  • Setting Time: this compound acts as a set accelerator, reducing both the initial and final setting times of concrete.[7][8] This property is particularly beneficial in applications requiring rapid strength development, such as in shotcrete, fast-track construction, and cold-weather concreting.[9] However, excessive dosages can lead to overly rapid setting, potentially causing issues with handling and placement.

  • Workability: The effect on workability, often measured by the slump test, can vary. While some studies suggest that the addition of sodium silicate can lead to a reduction in workability due to the acceleration of hydration reactions, others indicate that it can act as an extender in certain formulations, allowing for a higher water-to-cement ratio. Careful mix design and the potential use of water-reducing admixtures are recommended to achieve the desired workability.

Hardened Concrete Properties
  • Compressive Strength: The formation of additional C-S-H gel due to the pozzolanic reaction of sodium metasilicate generally leads to an increase in compressive strength, especially at early ages.[6][10] The extent of strength enhancement is dependent on the dosage of sodium metasilicate, the water-to-cement ratio, and the curing conditions. However, it is important to note that excessive amounts may have a negative impact on long-term strength.[6]

  • Durability: The densification of the concrete matrix by the additional C-S-H gel reduces its permeability to water and aggressive ions, such as chlorides and sulfates. This leads to improved durability and resistance to various forms of deterioration.[4]

Quantitative Data on Performance

The following tables summarize the quantitative effects of sodium metasilicate on the properties of concrete, based on available research data.

Table 1: Effect of Sodium Metasilicate on the Compressive Strength of Crushed Concrete

Sodium Silicate Dosage (% by weight)Curing Time (days)Unconfined Compressive Strength (UCS) (MPa)
230.25
430.30
630.38
830.45
1030.52
250.35
450.42
650.50
850.60
1050.70
2100.60
4100.75
6100.90
8101.10
10101.30
2140.85
4141.05
6141.25
8141.50
10141.75

Data adapted from a study on crushed concrete stabilization.

Table 2: Effect of Sodium Silicate on the Compressive Strength of a Rich-Water System

Sodium Silicate Addition (%)Curing Time (days)Compressive Strength (MPa)
034.71
135.08
235.11
335.19
435.26
014> 4.71
114> 5.08
214> 5.11
314> 5.19
414> 5.26

Data adapted from a study on a rich-water system consisting of Portland cement, calcium aluminate cement, and gypsum. The study noted that compressive strength increased until 14 days.[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound in cement and concrete formulations.

Protocol 1: Determination of Setting Time

This protocol is based on the ASTM C191: Standard Test Methods for Time of Setting of Hydraulic Cement by Vicat Needle .

5.1.1. Apparatus

  • Vicat Apparatus

  • Flat Trowel

  • Specimen Mold (conical ring)

  • Glass Plate

5.1.2. Procedure

  • Preparation of Cement Paste: Mix a predetermined quantity of cement with water to achieve a paste of normal consistency. For evaluating the admixture, prepare a separate paste with the desired dosage of this compound dissolved in the mixing water.

  • Molding the Specimen: Immediately after mixing, mold the paste into the conical ring, resting on the glass plate. Fill the ring completely and strike off the excess paste from the top.

  • Determining Initial Setting Time: Place the molded specimen under the Vicat apparatus. Lower the needle gently until it comes into contact with the surface of the paste. Release the needle quickly and allow it to penetrate the paste. Record the penetration depth. Repeat this procedure at regular intervals until a penetration of 25 mm or less is obtained. The time elapsed from the initial contact of cement and water to this point is the initial setting time.

  • Determining Final Setting Time: To determine the final set, replace the needle with the annular attachment. The cement is considered to have acquired its final set when, upon applying the needle gently to the surface of the test block, the needle makes an impression thereon, while the attachment fails to do so. The time elapsed from the initial contact of cement and water to this point is the final setting time.

Protocol 2: Determination of Compressive Strength

This protocol is based on the ASTM C39/C39M: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens .

5.2.1. Apparatus

  • Cylindrical Molds (e.g., 100 mm x 200 mm or 150 mm x 300 mm)

  • Tamping Rod

  • Compression Testing Machine

5.2.2. Procedure

  • Preparation of Concrete Specimens: Prepare concrete mixtures with and without the desired dosages of this compound. The admixture should be dissolved in the mixing water before being added to the dry components.

  • Casting of Cylinders: Place the concrete in the cylindrical molds in layers of approximately equal volume. Consolidate each layer by tamping with the rounded end of the tamping rod. After the top layer has been consolidated, strike off the surface of the concrete with a trowel.

  • Curing: Cure the specimens in a moist environment at a specified temperature (e.g., 23 ± 2°C) for the required testing ages (e.g., 1, 3, 7, 28 days).

  • Testing: At the designated age, remove the cylinders from curing and cap the ends to ensure a uniform loading surface. Place the specimen in the compression testing machine and apply a compressive load at a constant rate until failure occurs.

  • Calculation: The compressive strength is calculated by dividing the maximum load carried by the specimen by the average cross-sectional area of the specimen.

Visualizations

The following diagrams illustrate the chemical pathways, experimental workflows, and logical relationships involved in the use of this compound in cement and concrete.

chemical_pathway PC Portland Cement (C₃S, C₂S) Hydration Hydration PC->Hydration H2O Water (H₂O) H2O->Hydration CSH_initial Calcium Silicate Hydrate (C-S-H) Hydration->CSH_initial CaOH2 Calcium Hydroxide (Ca(OH)₂) Hydration->CaOH2 Pozzolanic_Reaction Pozzolanic Reaction CaOH2->Pozzolanic_Reaction Na2SiO3 Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) Na2SiO3->Pozzolanic_Reaction CSH_additional Additional C-S-H Gel Pozzolanic_Reaction->CSH_additional Densification Denser Microstructure (Increased Strength & Durability) CSH_additional->Densification experimental_workflow Start Start: Define Mix Proportions (Control & Na₂SiO₃·9H₂O dosages) Mixing Concrete Mixing Start->Mixing Casting Cast Specimens Mixing->Casting Curing Curing (Moist Environment) Casting->Curing Testing Mechanical & Durability Testing Curing->Testing Setting_Time Setting Time Test (ASTM C191) Testing->Setting_Time Compressive_Strength Compressive Strength Test (ASTM C39) Testing->Compressive_Strength Data_Analysis Data Analysis & Comparison Setting_Time->Data_Analysis Compressive_Strength->Data_Analysis End End: Application Note Generation Data_Analysis->End logical_relationship Dosage Sodium Metasilicate Nonahydrate Dosage Setting_Time Setting Time Dosage->Setting_Time Decreases Early_Strength Early-Age Compressive Strength Dosage->Early_Strength Increases Long_Term_Strength Long-Term Compressive Strength Dosage->Long_Term_Strength Increases up to an optimal dosage Durability Durability Dosage->Durability Increases Workability Workability Dosage->Workability Generally Decreases Increase Increases Decrease Decreases Variable Variable Optimal Optimal Range

References

Application of Sodium Metasilicate Nonahydrate as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a versatile inorganic compound recognized for its efficacy as a corrosion inhibitor, particularly for protecting metallic surfaces in various industrial applications.[1] Its mechanism of action primarily involves the formation of a protective silicate (B1173343) film on the metal surface, which acts as a physical barrier against corrosive agents.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of sodium metasilicate nonahydrate as a corrosion inhibitor, intended for researchers and professionals in materials science and chemical engineering.

Data Presentation

The corrosion inhibition performance of this compound has been evaluated under various conditions using gravimetric and electrochemical methods. The following tables summarize the quantitative data obtained from these studies.

Gravimetric Analysis

The weight loss method is a direct technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.

Table 1: Gravimetric Data for Carbon Steel in Saline Solution with this compound

Corrosive Medium: 3.5% NaCl, 800 mg/L MgCl₂, 600 mg/L CaCl₂ Material: AISI 1020 Carbon Steel Temperature: 25°C

Inhibitor Concentration (mg/L)Immersion Time (hours)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)240.98-
250240.2178.57
750240.1287.76
1000240.0990.82
1250240.0792.93
1500240.0891.84
1750240.0792.86
2000240.0891.84
0 (Blank)720.79-
1250720.0494.94
0 (Blank)960.70-
1250960.0297.14
0 (Blank)1200.50-
12501200.0394.00

Data sourced from Mainier, F., et al. (2016).[3][4]

Table 2: Weight Loss Data for Mild Steel in Aqueous Solution with Sodium Metasilicate

Inhibitor Concentration (ppm)Initial Weight (g)Weight after 1 week (g)Weight Loss (g)Corrosion Rate (gcm⁻²day⁻¹)
502.54322.54010.00310.00044
1002.61232.60980.00250.00036
1502.58762.58550.00210.00030
2002.60112.59930.00180.00026
10002.55542.55400.00140.00020
20002.59872.59780.00090.00013

Data sourced from a study on suitable corrosion inhibitors for pipelines.[5]

Electrochemical Analysis

Electrochemical techniques such as potentiodynamic polarization provide insights into the kinetic parameters of corrosion.

Table 3: Electrochemical Polarization Parameters for Carbon Steel in Synthetic Seawater with Sodium Metasilicate and Zinc Sulfate

Corrosive Medium: Synthetic Seawater Material: AISI 1020 Carbon Steel Temperature: 25°C

Inhibitor CompositionEcorr (mV vs. SCE)Icorr (A/cm²)Inhibition Efficiency (%)
Blank-6401.50E-05-
250 mg/L Na₂SiO₃ + 150 mg/L ZnSO₄·7H₂O-5808.50E-0643.33
1000 mg/L Na₂SiO₃ + 150 mg/L ZnSO₄·7H₂O-5202.00E-0686.67
2000 mg/L Na₂SiO₃ + 150 mg/L ZnSO₄·7H₂O-4801.20E-0692.00

Data sourced from Mainier, F. B. (2019).[6]

Table 4: Electrochemical Parameters from Tafel Polarization for Carbon Steel in Saline Solution with Sodium Metasilicate

Corrosive Medium: 3.5% NaCl, 800 mg/L MgCl₂, 600 mg/L CaCl₂ Material: AISI 1020 Carbon Steel Temperature: 25°C

Inhibitor Concentration (mg/L)Icorr (A/cm²)Ecorr (V vs. SCE)Inhibition Efficiency (%)
Blank1.82E-06-0.68-
2501.25E-06-0.6531.32
7501.00E-06-0.6345.05
10008.00E-07-0.6156.04
12505.00E-07-0.5972.53
15001.46E-06-0.6619.78
17504.00E-07-0.5878.02
20006.00E-07-0.6067.03

Note: The authors suggest that at 1500 mg/L, the formation of deposits and colloids may have interfered with the electrochemical measurements, leading to an inconsistent result compared to gravimetric testing.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Gravimetric Weight Loss Method

This protocol is based on standard practices for evaluating corrosion inhibitors.

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of the metal coupon over time.

Materials and Equipment:

  • Metal coupons (e.g., AISI 1020 carbon steel, mild steel) of known dimensions.

  • Corrosive solution (e.g., 3.5% NaCl solution).

  • This compound.

  • Analytical balance (accuracy ±0.1 mg).

  • Polishing paper (e.g., emery paper of various grades).

  • Acetone, ethanol (B145695), and distilled water for cleaning.

  • Beakers or immersion cells.

  • Drying oven.

  • Desiccator.

  • Nylon thread for suspending coupons.

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with emery paper to achieve a smooth, uniform surface.

    • Measure the dimensions of each coupon to calculate the surface area.

    • Degrease the coupons by washing with acetone, followed by rinsing with ethanol and then distilled water.

    • Dry the coupons in an oven at a suitable temperature (e.g., 60°C) for a few hours.

    • Store the cleaned and dried coupons in a desiccator until use.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare the corrosive solution (e.g., 3.5% NaCl in distilled water).

    • Prepare a series of test solutions by dissolving known amounts of this compound in the corrosive solution to achieve the desired concentrations (e.g., 250, 750, 1000, 1250, 1500, 1750, 2000 mg/L). A blank solution without the inhibitor should also be prepared.

  • Immersion Test:

    • Suspend each prepared coupon in a beaker containing the test solution using a nylon thread. Ensure the coupon is fully immersed.

    • Cover the beakers to prevent evaporation and contamination.

    • Maintain the test at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 72, 96, 120 hours).

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products. This can be done by immersing them in a cleaning solution (e.g., Clarke's solution for steel) for a short period, followed by gentle brushing with a soft brush.

    • Rinse the cleaned coupons with distilled water and then ethanol.

    • Dry the coupons in an oven and cool them in a desiccator.

    • Weigh each coupon accurately and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)

      • Where:

        • K = constant (8.76 × 10⁴ for mm/year)

        • ΔW = weight loss in grams

        • A = surface area of the coupon in cm²

        • T = immersion time in hours

        • D = density of the metal in g/cm³ (e.g., ~7.85 for steel)

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where:

        • CR_blank = Corrosion rate in the absence of inhibitor

        • CR_inhibitor = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and inhibition efficiency of this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal sample to be tested (e.g., carbon steel), with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh.

  • Test solutions (corrosive medium with and without inhibitor).

Procedure:

  • Electrode Preparation:

    • Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed.

    • Polish the exposed surface of the WE to a mirror finish using successively finer grades of polishing paper and/or alumina (B75360) slurry.

    • Clean the polished surface with distilled water and degrease with acetone.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell. Place the WE, RE, and CE in the cell filled with the test solution.

    • Position the tip of the reference electrode (or Luggin capillary) close to the working electrode surface to minimize ohmic drop.

  • Measurement:

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

    • Once the OCP is stable, perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.166 mV/s or 1 mV/s.

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point. The potential at the intersection is the corrosion potential (Ecorr), and the current density at this point is the corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE %) using the following formula:

      • IE % = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

        • Where:

          • Icorr_blank = Corrosion current density in the absence of inhibitor

          • Icorr_inhibitor = Corrosion current density in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

Objective: To evaluate the protective properties of the film formed by the inhibitor on the metal surface.

Materials and Equipment:

  • Same as for Potentiodynamic Polarization, but the potentiostat must have a frequency response analyzer.

Procedure:

  • Cell Setup and Stabilization:

    • Prepare and set up the electrochemical cell as described for potentiodynamic polarization.

    • Allow the system to stabilize at the OCP.

  • EIS Measurement:

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).

    • Record the resulting AC current and phase shift as a function of frequency.

  • Data Analysis:

    • The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

    • Calculate the Inhibition Efficiency (IE %) using the Rct values:

      • IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

        • Where:

          • Rct_blank = Charge transfer resistance in the absence of inhibitor

          • Rct_inhibitor = Charge transfer resistance in the presence of inhibitor

Visualization of Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by sodium metasilicate involves the formation of a protective film on the metal surface. In an aqueous solution, sodium metasilicate hydrolyzes to form silicate ions and provides an alkaline environment. These silicate ions react with the metal ions (e.g., Fe²⁺) at the anodic sites to form an insoluble metal silicate layer. In solutions containing other ions like Ca²⁺ and Mg²⁺, these can also precipitate as hydroxides and silicates at cathodic sites, further enhancing the protective barrier.

Corrosion_Inhibition_Mechanism cluster_solution Aqueous Solution cluster_metal Metal Surface (e.g., Steel) cluster_film Protective Film Formation Na2SiO3_9H2O Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) Silicate_Ions Silicate Ions (SiO₃²⁻) Na2SiO3_9H2O->Silicate_Ions Dissolution & Hydrolysis OH_Ions Hydroxide Ions (OH⁻) Na2SiO3_9H2O->OH_Ions FeSiO3 Iron Silicate Film (FeSiO₃) Silicate_Ions->FeSiO3 Reaction Ca_Mg_Precipitates Ca(OH)₂, Mg(OH)₂, CaSiO₃, MgSiO₃ OH_Ions->Ca_Mg_Precipitates Corrosive_Ions Corrosive Ions (e.g., Cl⁻) Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Corrosive_Ions->Anodic_Site Attack Ca_Mg_Ions Ca²⁺, Mg²⁺ Ions (if present) Ca_Mg_Ions->Ca_Mg_Precipitates Precipitation Fe2_Ions Fe²⁺ Ions Anodic_Site->Fe2_Ions Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Fe2_Ions->FeSiO3 FeSiO3->Anodic_Site Protection Ca_Mg_Precipitates->Cathodic_Site Protection

Caption: Corrosion inhibition mechanism of sodium metasilicate.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem_details Electrochemical Methods cluster_analysis Data Analysis Coupon_Prep Metal Coupon Preparation (Polishing, Cleaning, Weighing) Gravimetric Gravimetric Test (Immersion) Coupon_Prep->Gravimetric Electrochemical Electrochemical Tests Coupon_Prep->Electrochemical Working Electrode Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->Gravimetric Solution_Prep->Electrochemical Weight_Loss_Analysis Post-Immersion Cleaning & Weighing Gravimetric->Weight_Loss_Analysis OCP OCP Stabilization Electrochemical->OCP Polarization Potentiodynamic Polarization OCP->Polarization EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel_Analysis Tafel Extrapolation (Ecorr, Icorr) Polarization->Tafel_Analysis EIS_Analysis Equivalent Circuit Modeling (Rct) EIS->EIS_Analysis Calc_Gravimetric Calculate: - Weight Loss - Corrosion Rate - Inhibition Efficiency Weight_Loss_Analysis->Calc_Gravimetric Calc_Electrochem Calculate: - Inhibition Efficiency Tafel_Analysis->Calc_Electrochem EIS_Analysis->Calc_Electrochem

Caption: Experimental workflow for evaluating corrosion inhibitors.

References

Application Notes and Protocols: Preparation of Silica Gels from Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silica (B1680970) gels using sodium metasilicate (B1246114) nonahydrate as a precursor. The methodologies described herein are foundational for producing silica materials with tailored properties for applications ranging from chromatography and catalysis to advanced drug delivery systems.

Introduction

Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is a cost-effective and readily available precursor for the synthesis of high-purity silica gels through the sol-gel process. This process involves the hydrolysis of the silicate (B1173343) followed by a condensation reaction to form a three-dimensional porous network of silica. The physical properties of the resulting silica gel, such as surface area, pore volume, and particle size, are highly dependent on the synthesis parameters. By carefully controlling these parameters, researchers can tailor the silica gel's characteristics to meet the specific demands of their application. For instance, silica's high thermal stability, chemical inertness, and biocompatibility make it an excellent candidate for use in various medical and pharmaceutical applications.

The Sol-Gel Process: From Sodium Metasilicate to Silica Gel

The synthesis of silica gel from sodium metasilicate is a two-step sol-gel process:

  • Hydrolysis: In the presence of an acid catalyst (commonly HCl or H₂SO₄), sodium metasilicate is hydrolyzed to form silicic acid (Si(OH)₄).

  • Condensation: The silicic acid monomers then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of a sol of silica nanoparticles. As the condensation continues, these nanoparticles link together to form a continuous, porous, three-dimensional network, resulting in the formation of a hydrogel.

The properties of the final silica gel are influenced by several key parameters during this process, including the concentration of reactants, pH, temperature, aging time, and the method of drying.

Quantitative Data Summary

The following tables summarize the influence of key experimental parameters on the physical properties of the resulting silica gel, based on various studies.

Table 1: Effect of Sodium Metasilicate Concentration on Silica Nanoparticle Size

Initial Na₂SiO₃ ConcentrationResulting Si-NP SizeReference
0.01 mM~35 nm[1]
0.10 M~250 nm[1]

Table 2: Physicochemical Properties of Silica Gel Prepared under Specific Conditions

ParameterValueReference
PrecursorSodium Metasilicate (5 g in 10 ml deionized water)[2]
Catalyst2 M HCl (26 ml)[2]
Drying120°C for 24 hours[2]
Calcination800°C for 3 hours[2]
Average Particle Size598 nm[2]
Pore Size Range0.18-0.91 µm[2]
Surface Area5.02 m²/g[2]
Porosity76.3 %[2]
Bulk Density0.474 Mg/m³[2]

Table 3: Influence of pH on Silica Gel Properties

Finishing pH of HydrosolBulk Density (g/cm³)Moisture Absorptive Capacity (%)Iodine NumberReference
30.4695132.723.61[3]

Experimental Protocols

Protocol 1: General Purpose Mesoporous Silica Gel

This protocol describes the synthesis of a standard mesoporous silica gel suitable for general laboratory applications such as moisture absorption and as a basic chromatographic stationary phase.

Materials:

  • This compound (Na₂SiO₃·9H₂O)

  • Hydrochloric Acid (HCl), 2 M

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Beakers

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Drying Oven

  • Furnace (for calcination)

Procedure:

  • Preparation of Silicate Solution: Dissolve 5 g of this compound in 10 ml of deionized water in a beaker with continuous stirring until the solid is fully dissolved.

  • Acidification and Gelation: While stirring the silicate solution, add 2 M hydrochloric acid dropwise. Monitor the pH of the solution. Continue adding acid until a gel is formed.[2]

  • Aging: Cover the beaker and allow the gel to age at room temperature for 18-24 hours. This step strengthens the silica network.

  • Washing: Break the aged gel into smaller pieces and transfer it to a Buchner funnel. Wash the gel extensively with deionized water to remove the sodium chloride byproduct.[2] Continue washing until the filtrate is free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the washed gel in an oven at 120°C for 24 hours to obtain a xerogel.[2]

  • Calcination: For applications requiring high purity and surface area, calcine the dried gel in a furnace at 800°C for 3 hours.[2]

  • Milling and Sieving: After cooling, the silica gel can be milled to the desired particle size and sieved for specific applications.

Protocol 2: Silica Nanoparticles for Biomedical Applications

This protocol details the synthesis of silica nanoparticles with controlled size, suitable for applications such as drug delivery.

Materials:

  • This compound (Na₂SiO₃·9H₂O)

  • Hydrochloric Acid (HCl), 0.1 M

  • Deionized Water

  • Magnetic Stirrer with Hotplate

  • pH Meter

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Silicate Solution: Prepare a 0.10 M solution of this compound in deionized water. For smaller nanoparticles, a lower concentration (e.g., 0.01 mM) can be used.[1][4]

  • Controlled Acidification: Heat the silicate solution to 80°C under magnetic stirring. Add 0.1 M HCl dropwise to the heated solution until the pH reaches 6.0.[4]

  • Aging: Maintain the solution at 80°C with stirring for 1 hour to allow for particle growth and stabilization.

  • Purification: Collect the silica nanoparticles by centrifugation. Wash the nanoparticles repeatedly with deionized water to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticles in an oven at a suitable temperature (e.g., 60-80°C) to obtain a fine powder.

Visualizations

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation Na2SiO3_9H2O Sodium Metasilicate Nonahydrate Si_OH_4 Silicic Acid Si(OH)4 Na2SiO3_9H2O->Si_OH_4 + H2O, HCl H2O Water HCl Acid Catalyst (HCl) HCl->Si_OH_4 NaCl Sodium Chloride (Byproduct) Sol Silica Sol (Nanoparticles) Si_OH_4->Sol Polymerization Gel Silica Hydrogel (3D Network) Sol->Gel Gelation

Caption: Chemical pathway of the sol-gel synthesis of silica gel.

Experimental_Workflow Start Start: Sodium Metasilicate Solution Acidification Acidification (e.g., HCl, H2SO4) Start->Acidification Gelation Gelation Acidification->Gelation Aging Aging Gelation->Aging Washing Washing (Deionized Water) Aging->Washing Drying Drying (e.g., 120°C) Washing->Drying Calcination Calcination (e.g., 800°C) Drying->Calcination End Final Product: Silica Gel Calcination->End

Caption: General experimental workflow for silica gel preparation.

Parameter_Influence SilicaGel Silica Gel Properties pH pH pH->SilicaGel affects pore size, gelation time Temperature Temperature Temperature->SilicaGel influences reaction rate, density Concentration Precursor Concentration Concentration->SilicaGel impacts particle size, porosity AgingTime Aging Time AgingTime->SilicaGel strengthens network DryingMethod Drying Method DryingMethod->SilicaGel determines final structure

Caption: Key parameters influencing final silica gel properties.

References

Application Notes and Protocols: The Role of Sodium Metasilicate Nonahydrate in Detergent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a versatile inorganic compound that serves as a critical multifunctional ingredient in the formulation of a wide range of household and industrial detergents. Its efficacy stems from its ability to provide high alkalinity, act as a builder to soften water, protect metal surfaces from corrosion, and contribute to the overall cleaning process through emulsification and dispersion of soils. These properties make it an effective alternative to phosphates, such as sodium tripolyphosphate (STPP), thereby reducing the environmental impact of detergent products. This document provides detailed application notes, quantitative data, and experimental protocols to evaluate the performance of sodium metasilicate nonahydrate in detergent formulations.

Key Functions in Detergent Formulations

This compound's primary roles in a detergent formulation can be categorized as follows:

  • Alkalinity and Buffering: It provides a high level of alkalinity, which is crucial for the saponification of fats and oils, and maintains a stable pH in the wash liquor for optimal cleaning performance. A 1% aqueous solution of sodium metasilicate pentahydrate, a related compound, exhibits a pH between 12.0 and 13.0.

  • Builder - Water Softening: It effectively sequesters hard water ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), preventing them from interfering with the action of surfactants. This is achieved through the precipitation of insoluble calcium and magnesium silicates.

  • Corrosion Inhibition: The silicate (B1173343) component forms a protective film on metal surfaces, such as those found in washing machines and on cookware, preventing corrosion in the alkaline wash environment. This protective layer safeguards against damage from other alkaline cleaning agents.

  • Cleaning and Anti-Redeposition: It aids in the emulsification of oily and greasy soils and helps to keep removed soil suspended in the wash water, preventing it from redepositing onto cleaned fabrics.

Quantitative Data and Performance Comparison

The selection of a detergent builder is critical to the overall performance of the formulation. The following tables summarize the key performance parameters of this compound, with comparisons to other common builders where data is available.

Property Value Significance in Detergent Formulation
Chemical Formula Na₂SiO₃·9H₂OProvides a hydrated crystalline structure that is readily soluble in water.
Molecular Weight 284.2 g/mol Relevant for calculating molar concentrations in experimental setups.
Appearance White, free-flowing granules or powderEnsures easy handling and incorporation into powder and liquid detergent formulations.
pH (1% solution) >12.5High alkalinity aids in the removal of acidic soils and saponification of fats.
%Na₂O ~21-23%Contributes to the high alkalinity and buffering capacity of the wash solution.
%SiO₂ ~21-23%Essential for corrosion inhibition and contributes to the building function.

Table 1: Physicochemical Properties of this compound

Builder Calcium Binding Capacity Magnesium Binding Capacity Buffering Capacity Corrosion Inhibition
This compound Moderate to HighVery HighExcellentExcellent
Sodium Tripolyphosphate (STPP) HighHighGoodModerate
Zeolite A HighLowLowNone
Sodium Carbonate (Soda Ash) Moderate (by precipitation)Moderate (by precipitation)GoodLow
Sodium Citrate ModerateModerateModerateLow

Table 2: Comparative Performance of Detergent Builders (Qualitative assessment based on available literature)

Experimental Protocols

The following protocols are designed to enable researchers to evaluate the performance of this compound in detergent formulations. These are based on established industry standards and scientific literature.

Protocol 1: Evaluation of Soil Removal Efficiency

This protocol is adapted from ASTM D3050 and ASTM D4265 for measuring the cleaning performance of detergents on artificially soiled fabrics.

Objective: To quantify the effectiveness of a detergent formulation containing this compound in removing standardized soils from fabric swatches.

Materials:

  • Terg-O-Tometer or similar laboratory-scale washing apparatus.

  • Spectrophotometer or colorimeter for reflectance measurements.

  • Standard soiled fabric swatches (e.g., dust/sebum on cotton, mineral oil with carbon black).

  • Unsoiled white fabric swatches for control.

  • Detergent formulation with and without this compound.

  • Water of standardized hardness (e.g., 150 ppm).

Procedure:

  • Prepare detergent solutions of the desired concentration in water of known hardness.

  • Measure the initial reflectance of the soiled and unsoiled fabric swatches using a spectrophotometer (Lab* values).

  • Place the fabric swatches (both soiled and unsoiled) into the Terg-O-Tometer pots containing the detergent solution.

  • Agitate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 40°C).

  • Remove the swatches, rinse thoroughly with water of the same hardness, and allow them to air dry in the dark.

  • Measure the final reflectance of the washed swatches.

  • Calculate the Soil Removal Index (SRI) using the following formula:

    SRI (%) = [(Lwashed - Lsoiled) / (Lunsoiled - Lsoiled)] x 100

    Where L* represents the lightness value from the colorimeter.

Protocol 2: Assessment of Anti-Redeposition Performance

This protocol is based on ASTM D4008 guidelines for measuring the ability of a detergent to prevent soil deposition.

Objective: To evaluate the effectiveness of this compound in preventing the redeposition of suspended soil onto clean fabric during the wash cycle.

Materials:

  • Terg-O-Tometer.

  • Spectrophotometer or colorimeter.

  • Clean, white fabric swatches.

  • A standardized soil load (e.g., a mixture of clay and oily soil).

  • Detergent formulations to be tested.

  • Water of standardized hardness.

Procedure:

  • Prepare detergent solutions in the Terg-O-Tometer pots.

  • Add a known amount of the standardized soil to each pot and agitate to disperse.

  • Measure the initial reflectance of the clean fabric swatches.

  • Add the clean swatches to the pots containing the detergent and soil suspension.

  • Wash for a set duration (e.g., 15 minutes) at a controlled temperature.

  • Rinse the swatches and dry them.

  • Measure the final reflectance of the swatches.

  • Calculate the percent reflectance loss to determine the amount of soil redeposited. A lower reflectance loss indicates better anti-redeposition performance.

Protocol 3: Determination of Buffering Capacity

Objective: To measure the ability of a detergent solution containing this compound to resist changes in pH upon the addition of an acid or base.

Materials:

  • pH meter.

  • Burette.

  • Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (B78521) (NaOH, e.g., 0.1 M).

  • Detergent solution.

  • Magnetic stirrer and stir bar.

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the detergent solution into a beaker with a magnetic stir bar.

  • Measure the initial pH of the solution.

  • Titrate the solution with the standardized HCl, adding small, known increments and recording the pH after each addition.

  • Continue the titration until the pH has dropped significantly.

  • Repeat the process with a fresh sample of the detergent solution, this time titrating with the standardized NaOH solution until the pH rises significantly.

  • Plot the pH versus the volume of acid or base added. The buffering capacity is indicated by the flat region of the titration curve, where the pH changes minimally with the addition of acid or base.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the functional relationships and experimental workflows described in this document.

Functions cluster_Functions Key Functions of this compound Detergent Detergent Formulation SMS Sodium Metasilicate Nonahydrate Detergent->SMS incorporates Surfactant Surfactant Detergent->Surfactant Water Hard Water (Ca²⁺, Mg²⁺) Detergent->Water interacts with Alkalinity Provides Alkalinity & Buffering SMS->Alkalinity Building Water Softening (Builder) SMS->Building Corrosion Corrosion Inhibition SMS->Corrosion Cleaning Emulsification & Anti-Redeposition SMS->Cleaning Surfactant->Cleaning works synergistically with Alkalinity->Cleaning enhances Building->Water sequesters ions

Caption: Functional role of this compound in a detergent formulation.

SoilRemovalWorkflow cluster_prep Preparation cluster_wash Washing Process cluster_analysis Analysis A1 Prepare Detergent Solutions (with/without SMS) B1 Wash Swatches in Terg-O-Tometer A1->B1 A2 Measure Initial Reflectance of Soiled & Unsoiled Swatches A2->B1 B2 Rinse and Air Dry B1->B2 C1 Measure Final Reflectance B2->C1 C2 Calculate Soil Removal Index (SRI) C1->C2

Caption: Experimental workflow for evaluating soil removal efficiency.

AntiRedepositionWorkflow cluster_prep_ar Preparation cluster_wash_ar Washing Process cluster_analysis_ar Analysis AR1 Prepare Detergent Solutions AR2 Disperse Standardized Soil AR1->AR2 AR4 Wash Clean Swatches in Soil Suspension AR2->AR4 AR3 Measure Initial Reflectance of Clean Swatches AR3->AR4 AR5 Rinse and Dry AR4->AR5 AR6 Measure Final Reflectance AR5->AR6 AR7 Calculate Reflectance Loss AR6->AR7

Caption: Experimental workflow for assessing anti-redeposition performance.

Conclusion

This compound is a highly effective and multifunctional ingredient in modern detergent formulations. Its ability to provide alkalinity, soften water, inhibit corrosion, and aid in the cleaning process makes it a valuable component for achieving superior cleaning performance. The experimental protocols provided herein offer a framework for researchers to quantitatively assess its benefits and optimize its use in various detergent applications. The replacement of phosphates with this compound also presents a significant step towards more environmentally benign cleaning products.

Application Notes and Protocols: Sodium Metasilicate Nonahydrate as a pH Buffer in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a versatile and economical inorganic compound that serves as an effective alkaline pH buffer in a variety of chemical reactions. Its high alkalinity, buffering capacity, and inorganic nature make it a suitable choice for applications in research, discovery, and development, particularly in enzymatic assays, organic synthesis, and nanoparticle formulation where stable alkaline conditions are required.

These application notes provide a comprehensive overview of the use of sodium metasilicate nonahydrate as a pH buffer, including its principle of action, quantitative data on its buffering properties, and detailed experimental protocols for its preparation and application.

Principle of Buffering Action

The buffering capacity of this compound stems from the hydrolysis of the metasilicate anion (SiO₃²⁻) in aqueous solution. This hydrolysis reaction establishes an equilibrium with silicic acid (a weak acid) and hydroxide (B78521) ions (a strong base), which allows the solution to resist changes in pH upon the addition of an acid or a base.

The key equilibrium reaction is:

SiO₃²⁻(aq) + 2H₂O(l) ⇌ H₂SiO₃(aq) + 2OH⁻(aq)

When an acid (H⁺) is introduced, it is neutralized by the hydroxide ions (OH⁻), shifting the equilibrium to the left. Conversely, the addition of a base is counteracted by the silicic acid. The buffering range of sodium metasilicate is in the alkaline region, typically between pH 10 and 13.[1] The pKa of the second dissociation of silicic acid (H₂SiO₃) is approximately 11.8, making it an effective buffer in this high pH range.

Quantitative Data: Buffering Properties

The buffering capacity of a solution is a measure of its resistance to pH change upon the addition of an acid or base. For this compound, the buffering capacity is influenced by its concentration and the pH of the solution. The following table summarizes the theoretical buffering characteristics of a this compound solution.

Concentration (M)pH RangeOptimal Buffering pH (approx.)Buffering Capacity (β)
0.0510.5 - 12.511.8Moderate
0.110.5 - 12.511.8Good
0.510.5 - 12.511.8Excellent

Note: The buffering capacity (β) is defined as the moles of an acid or base required to change the pH of one liter of the buffer solution by one unit. The values provided are qualitative and for comparative purposes. The optimal buffering pH is centered around the pKa of the conjugate acid.

Experimental Protocols

Preparation of a 0.1 M this compound Buffer Solution (pH 11.5)

Materials:

  • This compound (Na₂SiO₃·9H₂O)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker (1.5 L)

Procedure:

  • Weigh 28.42 g of this compound (molar mass: 284.20 g/mol ).

  • Add approximately 800 mL of deionized water to a 1.5 L beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the weighed this compound to the water while stirring.

  • Continue stirring until the solid is completely dissolved.

  • Transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the 1 L mark with deionized water and mix thoroughly.

  • Standardize the pH meter with appropriate high-range buffer standards.

  • Transfer the 0.1 M sodium metasilicate solution to a beaker and measure the pH.

  • Adjust the pH to 11.5 by adding 1 M HCl dropwise to lower the pH or 1 M NaOH dropwise to raise the pH, while continuously monitoring with the pH meter and stirring.

  • Once the desired pH is reached and stable, the buffer is ready for use. Store in a tightly sealed container to prevent absorption of atmospheric CO₂.

Application in an Enzymatic Assay: Alkaline Phosphatase Activity

Objective: To demonstrate the use of a this compound buffer to maintain a stable alkaline pH for the optimal activity of alkaline phosphatase.

Materials:

  • 0.1 M this compound Buffer, pH 10.5

  • Alkaline phosphatase enzyme solution

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare the 0.1 M this compound buffer and adjust the pH to 10.5 as described in Protocol 4.1.

  • Prepare a stock solution of pNPP in the sodium metasilicate buffer.

  • Prepare a dilute solution of the alkaline phosphatase enzyme in the same buffer.

  • Set up the spectrophotometer to measure absorbance at 405 nm.

  • In a cuvette, add the sodium metasilicate buffer and the pNPP substrate solution.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.

  • Mix quickly by inverting the cuvette and immediately start recording the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a total of 5 minutes.

  • The rate of increase in absorbance is proportional to the enzyme activity. The sodium metasilicate buffer ensures the pH remains constant at the enzyme's optimum, allowing for accurate and reproducible measurements.

Application in Organic Synthesis: Base-Catalyzed Ester Hydrolysis

Objective: To utilize a this compound buffer to provide a stable alkaline environment for the saponification of an ester.

Materials:

  • 0.5 M this compound Buffer, pH 12.0

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Prepare the 0.5 M this compound buffer and adjust the pH to 12.0.

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Add the sodium metasilicate buffer to the flask.

  • Begin stirring and heating the buffer to the desired reaction temperature (e.g., 60 °C).

  • Once the temperature is stable, add ethyl acetate to the flask.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC.

  • The sodium metasilicate buffer maintains the high pH necessary for the hydrolysis to proceed to completion while preventing significant pH fluctuations that could lead to side reactions.

  • Upon completion of the reaction, cool the mixture and proceed with the appropriate workup and purification steps to isolate the product (acetic acid and ethanol).

Visualizations

Buffering_Mechanism cluster_0 Addition of Acid (H+) cluster_1 Equilibrium Shift cluster_2 Addition of Base (OH-) H+ H+ OH- Hydroxide Ions (OH-) H+->OH- Neutralization SiO3_2- Metasilicate (SiO3^2-) H2O Water (H2O) H2SiO3 Silicic Acid (H2SiO3) SiO3_2-->H2SiO3 Equilibrium shifts left to replenish OH- Base_OH- OH- H2SiO3_base Silicic Acid (H2SiO3) Base_OH-->H2SiO3_base Neutralization SiO3_2-_base Metasilicate (SiO3^2-) H2SiO3_base->SiO3_2-_base Equilibrium shifts right

Caption: Buffering mechanism of sodium metasilicate.

Experimental_Workflow_Buffer_Prep start Start: Prepare Buffer weigh 1. Weigh Sodium Metasilicate Nonahydrate start->weigh dissolve 2. Dissolve in Deionized Water weigh->dissolve transfer 3. Transfer to Volumetric Flask dissolve->transfer adjust_vol 4. Adjust to Final Volume transfer->adjust_vol calibrate_ph 5. Calibrate pH Meter adjust_vol->calibrate_ph measure_ph 6. Measure pH of Solution calibrate_ph->measure_ph adjust_ph 7. Adjust pH with HCl or NaOH measure_ph->adjust_ph end End: Buffer Ready for Use adjust_ph->end

Caption: Workflow for buffer preparation.

Enzymatic_Assay_Workflow start Start: Enzymatic Assay prep_buffer 1. Prepare Sodium Metasilicate Buffer at Optimal pH start->prep_buffer prep_reagents 2. Prepare Substrate and Enzyme Solutions in Buffer prep_buffer->prep_reagents setup_spectro 3. Set up Spectrophotometer prep_reagents->setup_spectro mix_reagents 4. Mix Buffer and Substrate in Cuvette setup_spectro->mix_reagents initiate_reaction 5. Initiate Reaction with Enzyme Addition mix_reagents->initiate_reaction record_data 6. Record Absorbance Over Time initiate_reaction->record_data analyze 7. Analyze Data to Determine Enzyme Activity record_data->analyze end End: Assay Complete analyze->end

Caption: Workflow for a generic enzymatic assay.

References

Application Notes and Protocols for Sodium Metasilicate Nonahydrate in Passive Fire Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is an inorganic compound with significant potential in the field of passive fire protection. Its efficacy stems from its endothermic dehydration process and the formation of a thermally insulating silicate (B1173343) char upon exposure to high temperatures. These properties make it a valuable component in various fire-retardant formulations, including intumescent coatings and fire-resistant building materials. This document provides detailed application notes and experimental protocols for researchers investigating the use of sodium metasilicate nonahydrate for passive fire protection.

Mechanism of Action in Passive Fire Protection

This compound contributes to passive fire protection through a multi-faceted mechanism when exposed to heat:

  • Endothermic Dehydration: The hydrated form of sodium metasilicate contains a significant amount of water of crystallization (approximately 54% by weight)[1]. Upon heating, this water is released in a series of endothermic dehydration steps. This process absorbs a substantial amount of heat energy, cooling the underlying substrate and delaying the onset of combustion and material degradation[1]. The release of water vapor also dilutes flammable gases produced by the pyrolysis of the substrate, further inhibiting ignition and flame spread.

  • Formation of an Insulating Layer: As the water is driven off, the anhydrous sodium metasilicate melts and forms a glassy, inorganic char. This silicate layer acts as a physical barrier, insulating the substrate from the heat flux of the fire. It also hinders the transfer of flammable volatiles from the material to the flame and limits the access of oxygen to the substrate surface, effectively suffocating the combustion process.

  • Synergistic Effects in Formulations: In practical applications, this compound is often combined with other fire-retardant additives to enhance its performance. For instance, in intumescent coatings, it can act as a binder and synergize with acid donors (e.g., ammonium (B1175870) polyphosphate) and carbon sources (e.g., pentaerythritol) to create a more robust and insulating char structure.

Data Presentation: Thermal and Fire-Resistant Properties

The following tables summarize key quantitative data related to the performance of this compound in passive fire protection applications.

Table 1: Thermal Decomposition Properties of this compound

ParameterValueTest MethodReference
Melting Point48 °C-[1]
Onset of Dehydration~50-100 °CTGA/DSC[2]
Major Dehydration Range150-300 °CTGA[2]
Residual Mass at 800 °CVaries with formulationTGA-

Table 2: Fire Performance of Wood Treated with Sodium Silicate

SampleResidual Mass (%)Test MethodReference
Untreated MDF Fibers22.17TGA[3]
MDF Fibers Treated with Sodium Silicate34.14TGA[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition characteristics of this compound and its formulations.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • This compound powder

  • Nitrogen or air supply

  • Alumina or platinum crucibles

Protocol:

  • Accurately weigh 5-10 mg of the sample into a crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Fire Resistance Testing of Coatings (ASTM E119 / UL 263)

Objective: To evaluate the ability of a coating containing this compound to protect a structural element (e.g., steel beam, wood panel) from a standard fire.

Materials and Equipment:

  • Test furnace capable of following the ASTM E119 time-temperature curve[4][5][6][7][8].

  • Structural element (e.g., steel I-beam, wooden wall assembly).

  • Coating formulated with this compound.

  • Thermocouples for measuring furnace and substrate temperatures[7][8].

  • Loading equipment (for load-bearing elements).

Protocol:

  • Prepare the substrate according to the coating manufacturer's instructions (e.g., sandblasting, priming).

  • Apply the fire-retardant coating to the specified dry film thickness.

  • Allow the coating to cure completely as per the manufacturer's guidelines.

  • Install the coated element in the test furnace.

  • Attach thermocouples to the unexposed face of the substrate to monitor its temperature.

  • If testing a load-bearing element, apply the specified static load.

  • Ignite the furnace burners and control the temperature to follow the standard ASTM E119 time-temperature curve[7][8].

  • Continuously record the furnace temperature and the temperature of the unexposed substrate.

  • The test is concluded when the substrate reaches a predetermined failure temperature or after a specified duration (e.g., 1 hour, 2 hours).

  • For some assemblies, a hose stream test is conducted after the fire exposure to assess the structural integrity[6].

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a material coated with a this compound formulation.

Materials and Equipment:

  • Cone calorimeter[9][10][11].

  • Sample holder.

  • Spark igniter.

  • Substrate material (e.g., wood, polymer plaque).

  • Coating formulated with this compound.

Protocol:

  • Prepare a 100 mm x 100 mm sample of the substrate material.

  • Apply the fire-retardant coating to the sample at the desired thickness and allow it to cure.

  • Condition the sample at a specific temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.

  • Mount the sample in the holder and place it under the conical heater of the cone calorimeter.

  • Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).

  • Expose the sample to the heat flux and record the time to sustained ignition.

  • Continuously measure the oxygen, carbon monoxide, and carbon dioxide concentrations in the exhaust stream to calculate the heat release rate.

  • Record the mass of the sample throughout the test to determine the mass loss rate.

  • Key parameters to analyze include: Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Mass Loss Rate (MLR).

Visualizations

Fire_Protection_Mechanism cluster_0 Heat Exposure cluster_1 This compound Layer cluster_2 Protected Substrate Heat Heat Na2SiO3_9H2O Na₂SiO₃·9H₂O Heat->Na2SiO3_9H2O Initiates process Endothermic_Dehydration Endothermic Dehydration Na2SiO3_9H2O->Endothermic_Dehydration Undergoes Water_Vapor H₂O (vapor) Endothermic_Dehydration->Water_Vapor Releases Anhydrous_Melt Molten Na₂SiO₃ Endothermic_Dehydration->Anhydrous_Melt Forms Water_Vapor->Heat Dilutes flammable gases & cools Silicate_Char Insulating Silicate Char Anhydrous_Melt->Silicate_Char Solidifies into Substrate Substrate Material Silicate_Char->Substrate Insulates & protects

Caption: Fire protection mechanism of this compound.

Experimental_Workflow cluster_fire_tests Fire Testing Methods Start Start Research Formulation Formulation Development (e.g., with binders, synergists) Start->Formulation Sample_Prep Sample Preparation (Coating application, curing) Formulation->Sample_Prep Thermal_Analysis Thermal Analysis (TGA/DSC) Sample_Prep->Thermal_Analysis Fire_Testing Fire Resistance Testing Sample_Prep->Fire_Testing Data_Analysis Data Analysis and Performance Evaluation Thermal_Analysis->Data_Analysis Cone_Calorimetry Cone Calorimetry (ASTM E1354) Fire_Testing->Cone_Calorimetry Furnace_Test Furnace Test (ASTM E119) Fire_Testing->Furnace_Test End Conclusion Data_Analysis->End Cone_Calorimetry->Data_Analysis Furnace_Test->Data_Analysis

Caption: Experimental workflow for evaluating this compound in fire protection.

References

Application Notes and Protocols for Heavy Metal Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity and non-biodegradability of these pollutants.[1] This document provides detailed application notes and experimental protocols for the removal of heavy metals from wastewater, focusing on three promising methods: adsorption using biochar, photocatalysis with titanium dioxide (TiO2), and nanofiltration. These notes are intended for researchers and scientists in environmental science and drug development who may encounter heavy metal contaminants in their wastewater streams.

Adsorption by Biochar

Adsorption is a widely used, effective, and economical method for removing heavy metals from wastewater.[2][3] Biochar, a carbonaceous material produced from the pyrolysis of biomass, has emerged as a cost-effective adsorbent for heavy metal removal due to its porous structure, large surface area, and presence of functional groups.[4][5][6]

Data Presentation: Adsorption Capacities of Biochar

The following table summarizes the maximum adsorption capacities (q_max) of various biochars for different heavy metals.

Biochar SourcePyrolysis Temp. (°C)Heavy MetalAdsorption Capacity (mg/g)Reference
Cattle Manure600Pb²⁺40.8[7]
Cattle Manure600Cd²⁺24.2[7]
Cattle Manure600Ni²⁺25.1[7]
Sheep Manure300Pb²⁺20.2[8]
Sheep Manure300Cu²⁺13.9[8]
Sheep Manure300Cd²⁺3.2[8]
Robinia pseudoacacia800Pb²⁺7.4[8]
Robinia pseudoacacia800Cu²⁺10.5[8]
Jazaurin, Ficus, Orange, MangoN/ACu, Cd, Pb, Zn>99% Removal Efficiency[6]
Experimental Protocol: Batch Adsorption of Heavy Metals using Biochar

This protocol outlines a standard batch adsorption experiment to determine the removal efficiency and adsorption capacity of biochar for a specific heavy metal.[9][10][11][12][13]

Materials:

  • Biochar of desired particle size

  • Synthetic wastewater containing a known concentration of the target heavy metal (e.g., Pb²⁺, Cd²⁺, Cu²⁺)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • pH meter

  • Filtration apparatus with 0.45 µm membrane filters

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Preparation of Adsorbent: Wash the biochar with deionized water to remove impurities and dry it in an oven at 105°C overnight.

  • Preparation of Heavy Metal Solution: Prepare a stock solution of the target heavy metal by dissolving a known amount of a suitable salt (e.g., Pb(NO₃)₂) in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Adsorption Experiment:

    • Add a known amount of biochar (e.g., 0.1 g) to a series of 250 mL conical flasks.[10]

    • Add a fixed volume of the heavy metal solution (e.g., 100 mL) with a specific initial concentration to each flask.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

  • Analysis:

    • After shaking, filter the samples through a 0.45 µm membrane filter.

    • Analyze the filtrate for the remaining heavy metal concentration using AAS or ICP-OES.

  • Data Calculation:

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), respectively.

    • Calculate the adsorption capacity at equilibrium (qₑ, mg/g) using the following equation: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the biochar (g).

Visualization: Adsorption Mechanism and Workflow

Adsorption_Mechanism cluster_wastewater Wastewater cluster_biochar Biochar Particle cluster_mechanisms Adsorption Mechanisms Heavy_Metal_Ions Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) Biochar_Surface Porous Biochar Surface with Functional Groups (-OH, -COOH) Heavy_Metal_Ions->Biochar_Surface Diffusion Ion_Exchange Ion Exchange Biochar_Surface->Ion_Exchange Complexation Surface Complexation Biochar_Surface->Complexation Precipitation Precipitation Biochar_Surface->Precipitation Electrostatic_Attraction Electrostatic Attraction Biochar_Surface->Electrostatic_Attraction Removed_Heavy_Metals Adsorbed Heavy Metals Ion_Exchange->Removed_Heavy_Metals Binding Complexation->Removed_Heavy_Metals Binding Precipitation->Removed_Heavy_Metals Formation of Insoluble Salts Electrostatic_Attraction->Removed_Heavy_Metals Binding

Caption: Mechanisms of heavy metal adsorption onto biochar.

Batch_Adsorption_Workflow Start Start Prepare_Biochar Prepare and Characterize Biochar Start->Prepare_Biochar Prepare_Solution Prepare Synthetic Heavy Metal Wastewater Start->Prepare_Solution Setup_Experiment Set up Batch Adsorption Flasks (Biochar + Solution) Prepare_Biochar->Setup_Experiment Prepare_Solution->Setup_Experiment Adjust_pH Adjust pH Setup_Experiment->Adjust_pH Agitate Agitate at Constant Temperature and Speed Adjust_pH->Agitate Filter Filter Samples at Equilibrium Agitate->Filter Analyze Analyze Filtrate for Residual Heavy Metal Concentration Filter->Analyze Calculate Calculate Removal Efficiency and Adsorption Capacity Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for batch adsorption studies.

Photocatalysis using Titanium Dioxide (TiO₂)

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as TiO₂, and a light source (e.g., UV) to degrade pollutants.[14] For heavy metals, this process typically involves the reduction of toxic high-valence metal ions to less harmful low-valence states.[15]

Data Presentation: Photocatalytic Removal Efficiency of TiO₂

The following table presents the removal efficiencies of heavy metals using TiO₂-based photocatalysis under different conditions.

PhotocatalystHeavy MetalInitial Conc. (mg/L)pHRemoval Efficiency (%)Time (min)Light SourceReference
TiO₂Cd²⁺251199.8N/AUV
TiO₂Pb²⁺251199.2N/AUV
TiO₂Cu(II)10545.561440UV[16]
TiO₂Cr(VI)10577.721440UV[16]
TiO₂Cd(II)10515.231440UV[16]
TiO₂Pb(II)10540.321440UV[16]
TiO₂ P25Ag(I)N/AN/A99.765N/A[17]
TiO₂ P25Pb(II)N/AN/A27.265N/A[17]
TiO₂ P25Hg(II)N/AN/A7065N/A[17]
TiO₂ P25Cr(VI)N/AN/A79.165N/A[17]
Experimental Protocol: Photocatalytic Removal of Heavy Metals

This protocol describes a typical experiment for evaluating the photocatalytic removal of heavy metals using TiO₂.[16]

Materials:

  • TiO₂ nanoparticles (e.g., Degussa P25)

  • Synthetic wastewater containing the target heavy metal

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Syringes and 0.45 µm filters

  • AAS or ICP-OES

Procedure:

  • Catalyst Suspension: Disperse a specific amount of TiO₂ (e.g., 0.9 g/L) in a known volume of the heavy metal solution within the photoreactor.

  • Dark Adsorption: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the catalyst surface and the metal ions.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension using a syringe.

  • Analysis:

    • Immediately filter the collected samples through a 0.45 µm filter to remove the TiO₂ particles.

    • Analyze the filtrate for the residual heavy metal concentration using AAS or ICP-OES.

  • Data Calculation: Calculate the removal efficiency at each time point using the formula provided in the adsorption section.

Visualization: Photocatalytic Removal Mechanism

Photocatalysis_Mechanism cluster_bands Semiconductor Bands UV_Light UV Light (hν) TiO2 TiO₂ Particle UV_Light->TiO2 Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band Photoexcitation e⁻ generation Oxidation_Reaction Oxidation of Water or Sacrificial Agents Valence_Band->Oxidation_Reaction h⁺ (hole) Heavy_Metal_Reduction Reduction of Heavy Metal Ions (e.g., Cr⁶⁺ → Cr³⁺) Conduction_Band->Heavy_Metal_Reduction e⁻ Treated_Water Treated Water Heavy_Metal_Reduction->Treated_Water Less Toxic Metals Oxidation_Reaction->Treated_Water

Caption: Mechanism of photocatalytic heavy metal reduction by TiO₂.

Nanofiltration

Nanofiltration (NF) is a pressure-driven membrane separation process that can effectively remove divalent heavy metal ions from wastewater.[1][18] The separation mechanism involves a combination of size exclusion and electrostatic interactions (Donnan effect).[19]

Data Presentation: Heavy Metal Rejection by Nanofiltration Membranes

This table shows the rejection rates of different heavy metals by various nanofiltration membranes.

MembraneHeavy MetalRejection (%)Reference
DLZn(II)93[20][21]
DLCu(II)90[20][21]
DLCd(II)86[20][21]
Polyamide NFCr99.7[22][23]
Polyamide NFCu98.43[22][23]
Polyamide NFZn97.96[22][23]
Polyamide NFNi97.18[22][23]
PVAM and GANi²⁺99.40[1]
PVAM and GACu²⁺99.60[1]
PVAM and GACr³⁺99.90[1]
AFC 40Zn99.29[1]
NF270Cu²⁺~100[24]
NF270Cd99[24]
NF270Mn89[24]
NF270Pb74[24]
Experimental Protocol: Evaluation of Nanofiltration for Heavy Metal Removal

This protocol details the procedure for assessing the performance of a nanofiltration membrane in removing heavy metals.

Materials:

  • Nanofiltration membrane module

  • High-pressure pump

  • Feed tank

  • Permeate collection vessel

  • Pressure gauges and flow meters

  • Synthetic heavy metal wastewater

  • AAS or ICP-OES

Procedure:

  • System Setup: Assemble the nanofiltration system as per the manufacturer's instructions.

  • Membrane Compaction: Before the experiment, operate the system with deionized water at a pressure higher than the experimental operating pressure for a certain period to compact the membrane and obtain a stable permeate flux.

  • Heavy Metal Removal Experiment:

    • Fill the feed tank with the synthetic heavy metal wastewater of a known concentration.

    • Set the desired operating pressure and feed flow rate.

    • Start the pump to circulate the feed solution across the membrane surface.

  • Sampling: Collect the permeate and retentate samples at regular intervals.

  • Analysis:

    • Measure the volume of the permeate collected over a specific time to calculate the permeate flux.

    • Analyze the heavy metal concentration in the feed, permeate, and retentate samples using AAS or ICP-OES.

  • Data Calculation:

    • Calculate the permeate flux (J) in L/m²h.

    • Calculate the heavy metal rejection (%) using the following equation: Rejection (%) = (1 - (Cₚ / Cբ)) * 100 where Cₚ and Cբ are the heavy metal concentrations in the permeate and feed, respectively.

Visualization: Nanofiltration Process and Logic

Nanofiltration_Process Feed_Wastewater Feed Wastewater (with Heavy Metals) High_Pressure_Pump High-Pressure Pump Feed_Wastewater->High_Pressure_Pump NF_Membrane_Module Nanofiltration Membrane Module High_Pressure_Pump->NF_Membrane_Module Pressurized Feed Permeate Permeate (Treated Water) NF_Membrane_Module->Permeate Retentate Retentate (Concentrated Contaminants) NF_Membrane_Module->Retentate

Caption: Schematic of a nanofiltration process for wastewater treatment.

Nanofiltration_Logic Start Start Wastewater_Input Wastewater containing Heavy Metal Ions Start->Wastewater_Input Pressure_Applied Apply Transmembrane Pressure Wastewater_Input->Pressure_Applied Membrane_Interaction Interaction with Nanofiltration Membrane Pressure_Applied->Membrane_Interaction Separation_Mechanism Separation Mechanisms Membrane_Interaction->Separation_Mechanism Water_Passage Water Molecules Pass Through Membrane_Interaction->Water_Passage Size_Exclusion Size Exclusion (Sieving) Separation_Mechanism->Size_Exclusion Donnan_Exclusion Donnan Exclusion (Electrostatic Repulsion) Separation_Mechanism->Donnan_Exclusion Ion_Rejection Hydrated Heavy Metal Ions are Rejected Size_Exclusion->Ion_Rejection Donnan_Exclusion->Ion_Rejection Treated_Water Permeate (Treated Water) Water_Passage->Treated_Water Concentrated_Waste Retentate (Concentrated Waste) Ion_Rejection->Concentrated_Waste End End Treated_Water->End Concentrated_Waste->End

Caption: Logical flow of heavy metal separation by nanofiltration.

References

Application Notes and Protocols: Sodium Metasilicate Nonahydrate as a Binder for Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of sodium metasilicate (B1246114) nonahydrate as a versatile and cost-effective binder in the processing of various ceramic materials. The information detailed below, supported by experimental data and protocols, is intended to guide researchers and professionals in leveraging the unique properties of this inorganic binder to enhance ceramic body formulation, green strength, and final sintered properties.

Introduction

Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is an inorganic compound that serves multiple functions in the ceramics industry, acting as a binder, deflocculant, and sintering aid.[1][2][3] Its application is particularly valuable for improving the mechanical strength of unfired ("green") ceramic bodies, which is crucial for handling and shaping before the final firing process.[3] The use of this compound can lead to reduced production costs by minimizing breakage and simplifying manufacturing steps.[1]

Mechanism of Action

The binding effect of this compound occurs in two main stages: drying and firing.

During Drying: When mixed with ceramic powders and water to form a slurry or paste, the this compound dissolves. As the water evaporates, a silica (B1680970) gel (hydrated silica) forms.[3] This gel creates a glassy film that coats and bridges the ceramic particles, binding them together and imparting mechanical strength to the green body.[3]

During Firing: At elevated temperatures, the hydrated silica gel decomposes, and the sodium silicate (B1173343) acts as a fluxing agent.[3] It forms a viscous liquid phase at a relatively low temperature, which facilitates the rearrangement and densification of ceramic particles through liquid phase sintering.[3] Upon cooling, this liquid solidifies into a glassy phase, creating strong, permanent ceramic bonds that contribute to the final strength and low porosity of the sintered product.[3]

Data Presentation

The concentration of this compound significantly influences the properties of both the ceramic slurry and the final ceramic product. The following tables summarize key quantitative data.

PropertyThis compound Concentration (% of dried body)ObservationReference
Slurry Viscosity 0.2 - 0.5%Acts as an effective deflocculant, reducing slurry viscosity.[4]
Green Body Strength Increases with concentrationImproves the strength of the unfired ceramic body, reducing handling-related defects.[1][1]
Sintering Temperature Can be reducedActs as a flux, potentially lowering the required sintering temperature.[1][1]
Final Density Can be improvedPromotes densification during sintering, leading to higher final density.[1][1]

Experimental Protocols

Protocol 1: Preparation of a Ceramic Slurry using this compound

This protocol describes the preparation of a stable ceramic slurry for techniques such as slip casting, where this compound functions as both a deflocculant and a binder.

Materials:

  • Ceramic powder (e.g., Alumina, Zirconia, Porcelain)

  • This compound (Na₂SiO₃·9H₂O) powder

  • Distilled water

  • High-shear mixer or ball mill

  • Viscometer

Procedure:

  • Binder Preparation: Accurately weigh the required amount of this compound powder. A typical starting concentration is 0.2-0.5% of the total dry ceramic powder weight.[4]

  • Dissolution: In a separate container, dissolve the this compound powder in a portion of the total distilled water to be used for the slurry. Gentle heating and stirring can aid dissolution.

  • Slurry Formulation:

    • Place the weighed ceramic powder into the mixing vessel (ball mill or high-shear mixer).

    • Slowly add the dissolved this compound solution to the ceramic powder while mixing.

    • Gradually add the remaining distilled water until the desired slurry consistency is achieved. The solid loading can typically range from 50-70 wt%.[3]

  • Mixing: Continue mixing for a specified duration (e.g., 4-24 hours in a ball mill) to ensure a homogenous suspension.[3]

  • Quality Control: Measure the viscosity of the prepared slurry using a viscometer to ensure it meets the required specifications for the intended forming process.

Protocol 2: Dry Pressing of Ceramic Powders with this compound

This protocol outlines the use of this compound as a binder for the dry pressing of ceramic components.

Materials:

  • Ceramic powder (e.g., Alumina, Steatite)

  • This compound (Na₂SiO₃·9H₂O) powder

  • Distilled water

  • Spray dryer (optional, for granule preparation)

  • Hydraulic or mechanical press

  • Die set

Procedure:

  • Binder Solution Preparation: Prepare an aqueous solution of this compound. The concentration will depend on the desired green strength and the specific ceramic powder.

  • Granulation (Optional but Recommended):

    • Prepare a ceramic slurry as described in Protocol 1.

    • Spray dry the slurry to produce free-flowing granules with a uniform distribution of the binder.

  • Mixing (for direct powder mixing):

    • If not using spray drying, intimately mix the fine ceramic powder with the this compound powder.

    • Add a small, controlled amount of moisture (e.g., 2-5 wt% water) to activate the binding properties.

  • Pressing:

    • Fill the die cavity with the granulated or mixed powder.

    • Apply a uniaxial pressure to compact the powder into the desired shape. The pressure will vary depending on the ceramic material and desired green density.

  • Ejection and Drying: Carefully eject the green body from the die and allow it to dry completely at a controlled temperature and humidity to prevent cracking.

Visualizations

Experimental_Workflow_Ceramic_Slurry_Preparation cluster_materials Raw Materials cluster_process Processing Steps cluster_output Output Ceramic_Powder Ceramic Powder Mixing Mix with Ceramic Powder Ceramic_Powder->Mixing SMN Sodium Metasilicate Nonahydrate Dissolution Dissolve SMN in Water SMN->Dissolution Water Distilled Water Water->Dissolution Dissolution->Mixing Homogenization Homogenize (Ball Mill / High-Shear) Mixing->Homogenization Slurry Homogeneous Ceramic Slurry Homogenization->Slurry

Caption: Workflow for the preparation of a ceramic slurry with this compound.

Binding_Mechanism cluster_drying Drying Stage cluster_firing Firing Stage A Na₂SiO₃·9H₂O in Aqueous Solution B Water Evaporation A->B C Formation of Silica Gel Network B->C D Particle Bridging C->D E Green Strength D->E F Decomposition of Silica Gel E->F Heating G Formation of Viscous Liquid Phase F->G H Liquid Phase Sintering G->H I Densification H->I J Formation of Ceramic Bonds I->J

Caption: The dual-stage binding mechanism of this compound in ceramics.

References

Application Notes and Protocols: Synthesis of Nanoparticles Using Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silica (B1680970) nanoparticles (SiNPs) utilizing sodium metasilicate (B1246114) nonahydrate as a precursor. This document outlines two distinct sol-gel methodologies, offering flexibility in achieving desired nanoparticle characteristics. The protocols are supplemented with quantitative data, characterization information, and visual workflows to ensure reproducibility and aid in experimental design.

Introduction

Sodium metasilicate has emerged as a cost-effective, biodegradable, and safer alternative to traditional silicon precursors like tetraethyl orthosilicate (B98303) (TEOS) for the synthesis of silica nanoparticles.[1] The methodologies presented herein are based on the sol-gel process, which involves the hydrolysis and condensation of silicate (B1173343) species in an aqueous or alcoholic medium.[1] These protocols allow for the formation of amorphous, spherical silica nanoparticles with tunable sizes, making them suitable for a wide range of applications in nanomedicine, including drug delivery, bioimaging, and as biosensors.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the referenced synthesis protocols.

Table 1: Nanoparticle Characteristics from Protocol 1 (Surfactant-Assisted Sol-Gel)

ParameterValueReference
Nanoparticle Diameter1.66 nm[1]
Zeta Potential-200 mV[1]
MorphologySpherical[1]

Table 2: Influence of Sodium Metasilicate Concentration on Nanoparticle Size from Protocol 2 (Controlled-Size Synthesis)

Initial Na₂SiO₃ ConcentrationResulting Particle SizeReference
0.01 MLargest[3]
1.00 mMIntermediate[3]
0.10 mMSmaller[3]
0.01 mMSmallest[3]
Note: The referenced study indicates a direct relationship between decreasing sodium metasilicate concentration and decreasing nanoparticle size, though specific size values for each concentration are not provided in a tabular format.[3]

Experimental Protocols

Protocol 1: Surfactant-Assisted Sol-Gel Synthesis of Sub-10 nm Silica Nanoparticles

This protocol is adapted from the work of Salazar Navarro and Valdez Salas and is designed to produce small, spherical silica nanoparticles with a high negative zeta potential, indicating good suspension stability.[1]

Materials:

  • Sodium metasilicate pentahydrate (or nonahydrate, with adjusted mass)

  • Ethanol (B145695) (99.9% analytical grade)

  • Cation exchange resin

  • Trisiloxane PEGylated silicon surfactant (e.g., Silwet L-77®)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Homogenizer

  • Reflux apparatus

  • Glass column for cation exchange resin

  • Standard laboratory glassware

Procedure:

  • Preparation of Silicate Solution: Prepare a supersaturated solution of sodium metasilicate in deionized water, with concentrations ranging from 0.175 to 0.3 M.

  • Ethanol Addition: Under vigorous stirring, add ethanol to the silicate solution dropwise over a period of 15 minutes. The ethanol/water ratio should be approximately 1:60.[1]

  • pH Adjustment: Pass the silicate-ethanol solution through a glass column containing a cation exchange resin to adjust the pH. For a target pH of 4, use approximately 50 g of resin; for a pH of 10, use about 30 g.[1]

  • Surfactant Addition and Homogenization:

    • Add the trisiloxane PEGylated silicon surfactant solution dropwise to the pH-adjusted silicate solution in a homogenizer at room temperature with stirring at 800 rpm. The final surfactant concentration should be between 0.33% and 0.62% v/v.[1]

    • Increase the homogenization speed to 2,000 rpm and continue for 30 minutes.[1][4]

  • Reflux: Transfer the resulting clear, white suspension to a reflux apparatus and heat for 30-60 minutes at a temperature between 95°C and 115°C under constant stirring.[1]

  • Characterization: The synthesized silica nanoparticles can be characterized using Dynamic Light Scattering (DLS) for size and zeta potential, and Scanning Electron Microscopy (SEM) for morphology.[1][4]

Protocol 2: Controlled-Size Synthesis of Silica Nanoparticles by pH Adjustment

This protocol, adapted from a study on controlled-size synthesis, focuses on tuning nanoparticle dimensions by varying the initial concentration of the sodium metasilicate precursor.[2][3]

Materials:

  • Sodium metasilicate (Na₂SiO₃)

  • Hydrochloric acid (HCl), 0.1 M

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Metasilicate Solutions: Prepare a series of sodium metasilicate solutions with varying concentrations. For example, prepare four separate solutions with final concentrations of 0.01 M, 1.00 mM, 0.10 mM, and 0.01 mM from an initial 0.10 M stock solution.[3]

  • Heating and pH Adjustment:

    • For each solution, heat to 80°C under magnetic stirring.[3]

    • Slowly add 0.1 M HCl dropwise to the heated solution until the pH reaches 6.0.[3]

  • Nanoparticle Formation: The silica nanoparticles will form upon pH adjustment.

  • Washing and Drying (General Procedure):

    • After allowing the reaction to age for approximately 1 hour, the formed product should be washed and centrifuged.[5]

    • The resulting pellet can be dried to obtain silica nanoparticle powder.[5]

  • Characterization: The size distribution of the resulting nanoparticles can be analyzed by Scanning Electron Microscopy (SEM).[2][3] Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of Si-O-Si bonds.[2][3][5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 prep_silicate Prepare Supersaturated Sodium Metasilicate Solution (0.175 - 0.3 M) add_etoh Add Ethanol Dropwise (1:60 ratio, 15 min) prep_silicate->add_etoh Vigorous Stirring ph_adjust pH Adjustment via Cation Exchange Resin (pH 4 or 10) add_etoh->ph_adjust add_surfactant Add Surfactant Dropwise (800 rpm) ph_adjust->add_surfactant homogenize Homogenize (2000 rpm, 30 min) add_surfactant->homogenize reflux Reflux (95-115°C, 30-60 min) homogenize->reflux characterize1 Characterize Nanoparticles (DLS, SEM) reflux->characterize1

Caption: Workflow for the surfactant-assisted sol-gel synthesis of silica nanoparticles.

G cluster_1 prep_solutions Prepare Na₂SiO₃ Solutions (0.01 M - 0.01 mM) heat Heat to 80°C prep_solutions->heat Magnetic Stirring adjust_ph Add 0.1 M HCl Dropwise until pH 6.0 heat->adjust_ph aging Age for 1 hour adjust_ph->aging wash_dry Wash, Centrifuge, and Dry aging->wash_dry characterize2 Characterize Nanoparticles (SEM, FTIR) wash_dry->characterize2

Caption: Workflow for the controlled-size synthesis of silica nanoparticles.

Applications in Drug Development

The silica nanoparticles synthesized via these methods possess properties that are highly desirable for applications in drug development and nanomedicine.[2][3] Their biocompatibility and the presence of surface silanol (B1196071) (Si-OH) groups allow for straightforward surface modification and functionalization with therapeutic molecules.[3] Furthermore, the ability to control particle size is crucial, as it directly influences the in vivo performance of nanomedicine agents.[2][3] The addition of coatings like polyethylene (B3416737) glycol (PEG) can be performed in a one-step method to create organically modified silica nanoparticles (ORMOSILs), which can enhance their stability and circulation time in biological systems.[3]

References

Troubleshooting & Optimization

"preventing agglomeration in sodium metasilicate nonahydrate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of sodium metasilicate (B1246114) nonahydrate in aqueous solutions.

Troubleshooting Guide

Issue: Cloudiness or Precipitation in Solution Upon Preparation

Symptoms:

  • The solution appears hazy or milky immediately after dissolving the sodium metasilicate nonahydrate.

  • Visible particles settle at the bottom of the container over a short period.

Possible Causes & Solutions:

CauseSolution
High Concentration Solutions with higher concentrations of sodium metasilicate are more prone to instability and precipitation.[1] Try reducing the concentration to the minimum required for your application.
Low pH Sodium metasilicate solutions are most stable in highly alkaline environments (typically pH > 11).[2] Accidental introduction of acidic contaminants can lower the pH and induce gelation or precipitation.[3] Verify the pH of your water source and ensure all glassware is thoroughly cleaned and free of acidic residues.
Presence of Divalent Cations Divalent cations such as Ca²⁺ and Mg²⁺ can decrease the stability of silicate (B1173343) solutions and cause precipitation.[4] Using deionized or distilled water is crucial. If the presence of these ions is unavoidable in your experimental setup, consider using a chelating agent.
Inadequate Mixing Insufficient agitation can lead to localized areas of high concentration, promoting agglomeration.[5] Ensure vigorous and continuous stirring until the this compound is fully dissolved. For larger volumes or more viscous solutions, consider using a high-shear mixer.
Issue: Solution Becomes Unstable Over Time (Delayed Agglomeration)

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate after a period of storage (hours to days).

  • Gel-like structures form within the solution.

Possible Causes & Solutions:

CauseSolution
Temperature Fluctuations Higher temperatures can accelerate the rate of silica (B1680970) polymerization and gelation, leading to instability.[4] Store solutions at a consistent room temperature and avoid exposure to heat sources. If your experiment requires elevated temperatures, be aware that the solution's stability will be reduced.
Exposure to Air (CO₂) Sodium metasilicate solutions are highly alkaline and can react with carbon dioxide from the atmosphere. This reaction can lower the pH of the solution, leading to the precipitation of silica.[6] Store solutions in tightly sealed containers to minimize exposure to air.
Contamination Introduction of contaminants over time, such as metal ions from storage containers or other reagents, can destabilize the solution. Use high-quality, inert containers (e.g., polypropylene) for storage.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of agglomeration in this compound solutions?

Agglomeration, which can lead to precipitation or gelation, is primarily caused by the polymerization of silicate anions in the solution. This process is highly sensitive to factors that disrupt the stability of these anions, including concentration, pH, temperature, and the presence of certain ions.[2][4] Sodium metasilicate solutions are most stable at a high pH. Any decrease in pH can trigger the formation of silicic acid, which then polymerizes.

Q2: How does temperature affect the stability of the solution?

Increasing the temperature generally decreases the stability of sodium metasilicate solutions by accelerating the rate of polymerization and gelation.[4] Conversely, higher temperatures can increase the solubility of this compound itself.[7][8] This means that while you might be able to dissolve more solid at a higher temperature, the resulting solution may be less stable over time.

Q3: Can additives be used to prevent agglomeration?

Yes, certain additives can help stabilize sodium metasilicate solutions. Dispersants and sequestering agents are two main types. Sodium silicate itself can act as a dispersant by increasing the negative charge on particles, leading to electrostatic repulsion that prevents agglomeration.[9][10] Polyphosphates can act as sequestering agents, complexing with metal ions that might otherwise cause precipitation.[11][12]

Q4: Is there a recommended concentration range to avoid agglomeration?

While there is no universal concentration that guarantees stability for all applications, lower concentrations are generally more stable.[1] The optimal concentration will depend on your specific experimental conditions, including temperature, pH, and the presence of other solutes. It is recommended to start with the lowest effective concentration for your needs and conduct stability tests if long-term storage is required.

Experimental Protocols

Protocol 1: General Preparation of a Stable this compound Solution

Objective: To prepare a clear and stable aqueous solution of this compound.

Materials:

  • This compound (Na₂SiO₃·9H₂O)

  • High-purity deionized or distilled water

  • Magnetic stirrer and stir bar

  • Clean glass beaker or polypropylene (B1209903) container

  • pH meter

Methodology:

  • Measure the desired volume of high-purity water into a beaker.

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Slowly add the pre-weighed this compound powder to the vortex of the stirring water. Avoid dumping the entire amount at once to prevent clumping.

  • Continue stirring until all the powder has completely dissolved. This may take several minutes.

  • Visually inspect the solution for any undissolved particles or cloudiness.

  • Measure the pH of the solution to ensure it is in the expected alkaline range (typically >12 for a fresh solution).

  • If storing, transfer the solution to a tightly sealed polypropylene container.

Protocol 2: Evaluating the Efficacy of Anti-Agglomeration Additives via Turbidity Measurement

Objective: To quantitatively assess the ability of different additives to prevent agglomeration in a this compound solution over time.

Materials:

  • Stock solution of this compound (prepared as in Protocol 1)

  • Potential anti-agglomeration additives (e.g., sodium hexametaphosphate, sodium tripolyphosphate)

  • Turbidimeter

  • Sealed cuvettes or test tubes compatible with the turbidimeter

  • Pipettes

Methodology:

  • Prepare solutions of the test additives at desired concentrations in deionized water.

  • In a series of labeled cuvettes, add a specific volume of the sodium metasilicate stock solution.

  • To each cuvette (except for a control), add a small, precise volume of an additive solution to achieve the target test concentration.

  • Use one cuvette with only the sodium metasilicate solution as the control.

  • Gently mix the contents of each cuvette.

  • Measure the initial turbidity of each solution immediately after preparation according to the turbidimeter's operating instructions.[1]

  • Store the cuvettes under controlled temperature and light conditions.

  • At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), gently invert the cuvettes to ensure homogeneity and measure their turbidity.

  • Record the turbidity readings (in Nephelometric Turbidity Units - NTU) at each time point.

  • Plot turbidity vs. time for each additive concentration and the control. A lower rate of turbidity increase indicates better stabilization.

Data Presentation:

AdditiveConcentration (ppm)Initial Turbidity (NTU)Turbidity at 6h (NTU)Turbidity at 24h (NTU)Turbidity at 48h (NTU)
Control (None)0
Additive A10
Additive A50
Additive B10
Additive B50

Visualizations

Agglomeration_Pathway cluster_solution In Solution cluster_destabilization Destabilizing Factors Stable Silicate Anions Stable Silicate Anions Silicic Acid Formation Silicic Acid Formation Stable Silicate Anions->Silicic Acid Formation destabilized by Low pH Low pH Low pH->Silicic Acid Formation High Temp High Temp High Temp->Silicic Acid Formation High Conc High Conc High Conc->Silicic Acid Formation Ions (Ca2+, Mg2+) Ions (Ca2+, Mg2+) Ions (Ca2+, Mg2+)->Silicic Acid Formation Polymerization Polymerization Silicic Acid Formation->Polymerization Agglomeration/Precipitation Agglomeration/Precipitation Polymerization->Agglomeration/Precipitation

Caption: Factors leading to agglomeration in silicate solutions.

Troubleshooting_Workflow start Agglomeration Observed q1 Check Concentration start->q1 a1_yes Reduce Concentration q1->a1_yes High? q2 Verify pH > 11 q1->q2 Optimal? a1_yes->q2 a2_no Adjust pH if necessary (Use NaOH) q2->a2_no No q3 Using Deionized Water? q2->q3 Yes a2_no->q3 a3_no Switch to DI Water q3->a3_no No a3_yes Consider Chelating Agents q3->a3_yes Yes end Stable Solution a3_no->end a3_yes->end

Caption: Troubleshooting workflow for agglomeration issues.

References

Technical Support Center: Optimizing Sodium Metasilicate Nonahydrate for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the concentration of sodium metasilicate (B1246114) nonahydrate as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which sodium metasilicate nonahydrate inhibits corrosion?

A1: this compound inhibits corrosion through a dual-action mechanism. Firstly, its high alkalinity creates a passive layer on the metal surface. Secondly, the soluble silica (B1680970) content reacts with metal oxides to form a durable, protective silicate (B1173343) barrier that shields the metal from corrosive elements like moisture and acids.[1][2][3] In highly alkaline conditions, it can also act as a potent anodic inhibitor, reacting with metal ions at the anode to form a protective iron silicate film (FeSiO₃), which slows down the corrosion rate.[4]

Q2: What is a typical starting concentration range for this compound in corrosion inhibition experiments?

A2: A typical starting concentration range for carbon steel in aqueous solutions is between 1000 mg/L and 2000 mg/L (ppm).[4][5][6] Studies have shown that for carbon steel in saline solutions, concentrations greater than 1250 mg/L can achieve inhibition efficiencies of over 92%.[4][6] For certain applications, like protecting mild steel in drinking water systems, concentrations up to 2000 ppm have been found to be most effective.[5] For magnesium alloys, an optimal concentration of 10 mmol/L has been reported.[7]

Q3: How does pH affect the performance of sodium metasilicate as a corrosion inhibitor?

A3: pH is a critical factor. Sodium metasilicate is highly alkaline, with a 1% aqueous solution having a pH of 12-13.[1] This high pH contributes to the formation of a passive protective layer on the metal. For some metals, like AZ91D magnesium alloy, an optimal pH range for effective corrosion inhibition has been identified as 10.5 to 12.5.[7] It is crucial to monitor and control the pH of your experimental solution, as significant deviations can impact the stability of the protective film.

Q4: Can I use this compound in solutions containing high concentrations of calcium and magnesium ions?

A4: Caution is advised. While sodium metasilicate is an effective water softener by binding with calcium (Ca²⁺) and magnesium (Mg²⁺) ions, this can lead to the formation of precipitates such as calcium silicate and magnesium silicate.[1][4] These precipitates can interfere with certain analytical techniques, particularly electrochemical measurements, by forming deposits and colloids on the electrodes, leading to inconsistent and inconclusive results.[4]

Q5: What is the appropriate method for preparing a stock solution of this compound?

A5: To prepare a stock solution, use deionized or distilled water. This compound is a white, free-flowing granular powder that dissolves easily, even in cold water.[3] Weigh the desired amount of this compound (Na₂SiO₃·9H₂O) and add it to the water while stirring until fully dissolved. Due to its hygroscopic nature, it's important to store the chemical in a tightly closed container in a dry, well-ventilated place to prevent moisture absorption, which could affect its performance.[1][8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or Non-reproducible Electrochemical Results (e.g., Polarization, EIS) 1. Formation of silicate precipitates/colloids on the electrode surface, especially in hard water or saline solutions with Ca²⁺/Mg²⁺.[4]2. Incomplete dissolution of the inhibitor.3. Fluctuation in solution pH or temperature.1. If possible, use deionized water to prepare solutions. If the experimental medium must contain Ca²⁺/Mg²⁺, prioritize gravimetric (weight loss) analysis, which is less affected by these precipitates.[4]2. Ensure the this compound is fully dissolved before starting the experiment.3. Buffer the solution if necessary and conduct experiments in a temperature-controlled environment.
Low Inhibition Efficiency at Expected "Optimal" Concentrations 1. The "optimal" concentration is highly dependent on the specific metal, corrosive medium, temperature, and exposure time.[4][6]2. The pH of the solution is outside the optimal range for film formation.[7]3. Degradation of the inhibitor due to improper storage (moisture absorption).[1]1. Perform a concentration matrix experiment to determine the optimal concentration for your specific system. Start with a broad range (e.g., 250 mg/L to 2000 mg/L).[4][5]2. Measure and adjust the solution pH to be within the highly alkaline range (e.g., pH 11-13) where silicate films are most stable.[1][7]3. Use fresh, properly stored this compound.
Corrosion Rate Increases at Very High Inhibitor Concentrations 1. While less common, excessively high concentrations of some inhibitors can sometimes lead to localized corrosion or other adverse effects.1. Review the data to see if an optimal concentration was surpassed. Studies suggest that above a certain point (e.g., 1250 mg/L for carbon steel in saline), significant improvements in corrosion inhibition are not observed.[4][6]2. Analyze the metal surface for any signs of pitting or non-uniform film formation.
Visible Precipitate Forms in the Test Solution 1. Reaction with dissolved CO₂ from the air, which can reduce alkalinity.2. Presence of divalent cations like Ca²⁺ and Mg²⁺ forming insoluble silicates.[4]1. Prepare solutions fresh and minimize exposure to the atmosphere.[3]2. If the precipitate is due to water hardness, consider using a different primary analysis method like weight loss, or soften the water if the experimental design allows.

Data Presentation

Table 1: Effective Concentrations of Sodium Metasilicate for Corrosion Inhibition of Steel

Metal TypeCorrosive MediumInhibitor FormConcentration Range TestedOptimal Concentration / EfficiencyReference
Carbon Steel (AISI 1020)Aerated 3.5% NaCl with CaCl₂ and MgCl₂Sodium Silicate (Na₂SiO₃·9H₂O)250 - 2000 mg/L1250 mg/L (>92% efficiency)[4][6]
Mild SteelDrinking WaterSodium Metasilicate50 - 2000 ppm2000 ppm (Maximum prevention observed)[5]
Low Carbon Steel0.085 M HClSodium Silicate50 - 200 ppm50 ppm (~60% efficiency)[9]
AA2024-T3 Aluminum AlloyNaturally Aerated SolutionSodium SilicateNot specifiedThreshold concentration of 0.01 M[10]

Table 2: Corrosion Rate Data for Carbon Steel (AISI 1020) in Saline Solution with this compound (Data adapted from Mainier, F., et al., 2016)[4][6]

Inhibitor Concentration (mg/L)Immersion Time (hours)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)241.05-
1250240.0792.93
1250720.0494.94
1250960.0297.14
12501200.0394.00

Experimental Protocols

Gravimetric (Weight Loss) Method

This protocol is adapted from NACE-RP-07-75 and methodologies described for testing carbon steel.[4]

Objective: To determine the corrosion rate by measuring the mass loss of a metal coupon over a specific period.

Materials:

  • Metal coupons (e.g., AISI 1020 carbon steel) of known surface area.[4]

  • Abrasive paper (e.g., up to grade 600).[4]

  • Acetone and distilled water for cleaning.[4]

  • Analytical balance (accurate to 0.0001 g).

  • Test solutions (corrosive medium with and without various concentrations of this compound).

  • Desiccator.

Procedure:

  • Coupon Preparation: a. Polish the metal coupons with abrasive paper to a uniform finish, removing all visible oxides. b. Degrease the coupons by sonicating in acetone. c. Rinse thoroughly with distilled water and then acetone. d. Dry the coupons completely using a stream of warm air. e. Store in a desiccator until they reach a constant weight.

  • Initial Measurement: Weigh each prepared coupon to the nearest 0.1 mg and record this as the initial weight (W₀).

  • Immersion: a. Immerse each coupon completely in its respective test solution. Ensure a sufficient volume of solution. b. Conduct the tests for a predetermined duration (e.g., 24, 72, 96, 120 hours) at a constant temperature.[4][6]

  • Coupon Cleaning: a. After the immersion period, remove the coupons from the solutions. b. Remove corrosion products by washing with water and gently scrubbing. For steel, chemical cleaning with a solution like Clark's solution (as per ASTM G31) may be necessary.[11] c. Rinse with distilled water and acetone, then dry completely.

  • Final Measurement: Weigh each cleaned and dried coupon and record this as the final weight (W₁).

  • Calculation: a. Weight Loss (ΔW): ΔW = W₀ - W₁ b. Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where:

    • K = constant (e.g., 8.76 × 10⁴)
    • ΔW = weight loss in grams
    • A = surface area of the coupon in cm²
    • T = immersion time in hours
    • D = density of the metal in g/cm³ c. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization

This is a generalized protocol based on common practices mentioned in the literature.[4][12]

Objective: To evaluate the corrosion inhibition mechanism and efficiency by studying the electrochemical behavior of the metal-solution interface.

Materials:

  • Potentiostat/Galvanostat with EIS capability.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal sample (e.g., carbon steel) with a defined exposed surface area.[4]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Test solutions.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in the gravimetric method.

  • Cell Assembly: Assemble the three-electrode cell with the test solution. Allow the system to stabilize for a period (e.g., 30-60 minutes) until the Open Circuit Potential (OCP) is relatively constant.

  • Electrochemical Impedance Spectroscopy (EIS): a. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). b. Record the impedance data. c. Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and solution resistance (Rs). Higher Rct values typically indicate better corrosion inhibition.[12]

  • Potentiodynamic Polarization: a. After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6] b. Plot the resulting current density vs. potential (Tafel plot). c. Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). Lower Icorr values indicate a lower corrosion rate.

  • Calculation: a. Inhibition Efficiency (IE%) from Icorr: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 b. Inhibition Efficiency (IE%) from Rct: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion p1 Prepare Metal Coupons (Polish, Clean, Dry) p2 Prepare Test Solutions (Blank & Inhibitor Concentrations) e1 Initial Measurement (Weigh Coupons - W₀) p2->e1 e2 Immerse Coupons in Test Solutions e1->e2 e3 Electrochemical Tests (OCP, EIS, Polarization) e2->e3 Parallel Test e4 Maintain Constant Temp & Duration e2->e4 a3 Analyze Electrochemical Data (Icorr, Rct) & Calculate IE% e3->a3 a1 Post-Immersion Cleaning & Final Weighing (W₁) e4->a1 a2 Calculate Weight Loss, Corrosion Rate & IE% a1->a2 c1 Compare Results & Determine Optimal Concentration a2->c1 a3->c1

Caption: Workflow for evaluating corrosion inhibitor efficiency.

Troubleshooting_Guide start Start: Low Inhibition Efficiency q1 Is there a visible precipitate in the solution? start->q1 a1_yes Cause: Reaction with CO₂ or hard water ions (Ca²⁺, Mg²⁺). Action: Prepare fresh solutions; use DI water; prioritize weight loss method. q1->a1_yes Yes q2 Are electrochemical results (EIS/Polarization) inconsistent with weight loss data? q1->q2 No a2_yes Cause: Precipitate/colloid formation on electrodes. Action: Rely on gravimetric (weight loss) results for this system. q2->a2_yes Yes q3 Is the solution pH in the highly alkaline range (e.g., 11-13)? q2->q3 No a3_no Cause: Suboptimal pH for protective film formation. Action: Adjust and monitor solution pH. q3->a3_no No end_point Action: Perform a concentration matrix study to find the optimum for your specific system. q3->end_point Yes

References

Technical Support Center: Controlling the Rate of Hydrolysis of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolysis of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). Accurate control over this reaction is critical for applications ranging from the synthesis of silica (B1680970) gels and advanced materials to the development of novel drug delivery platforms.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of sodium metasilicate nonahydrate?

When this compound is dissolved in water, it forms a stable, alkaline solution.[1][2] The hydrolysis process is typically initiated by reducing the solution's pH, often through the addition of an acid. This neutralization reaction leads to the formation of silicic acid, primarily orthosilicic acid (Si(OH)₄). This monomer is the fundamental precursor for the subsequent step, a condensation reaction (polymerization), which forms silicate (B1173343) oligomers and eventually a cross-linked, three-dimensional silica gel network.[3][4][5]

Q2: What are the most critical factors for controlling the rate of hydrolysis and subsequent gelation?

The rate of hydrolysis and the subsequent condensation and gelation are highly sensitive to several experimental parameters. The most critical factors are:

  • pH: The single most important factor influencing the rate.[3]

  • Temperature: Directly affects the kinetics of the reactions.[3][4]

  • Concentration: The initial concentration of sodium metasilicate in the solution.[4][5][6]

  • SiO₂:Na₂O Ratio: The molar ratio of silica to sodium oxide in the silicate source.[3][4]

  • Ionic Strength: The presence of other salts in the solution can accelerate gelation.[3][4]

Q3: How does pH specifically affect the reaction rate?

Commercial sodium metasilicate solutions are typically alkaline, with a pH between 10 and 13, where they remain stable.[3] The hydrolysis and subsequent polymerization process is strongly pH-dependent:

  • High pH ( > 11): Solutions are most stable.[6]

  • Moderate pH (5-8) and High pH (>9): Gelation time is significantly shorter, indicating a rapid reaction rate.[3]

  • Low pH (2-3): The rate of polymerization is at its minimum, and silicic acid is most stable.[3]

Lowering the pH from its initial alkaline state is the primary trigger for the hydrolysis-condensation cascade.[3]

Q4: What is the influence of temperature on the hydrolysis rate?

Increasing the temperature accelerates the kinetics of both the hydrolysis and condensation reactions.[3][7] This leads to a dramatic reduction in the time required for gel formation.[3] For instance, for a 4.5 wt% sodium silicate solution at pH 10.3, increasing the temperature from 20°C to 80°C significantly shortens the gelation time.[3] While heating can be used to speed up the process, it can also impact the final structure and strength of the resulting silica gel.[3]

Q5: How does the concentration of the sodium metasilicate solution affect reaction control?

Higher concentrations of sodium silicate lead to a faster overall reaction and a shorter gelation time.[3][4][6] At a pH of 10.55 and 20°C, a 3 wt% solution has a gel time exceeding 10,000 minutes, whereas the time is much shorter for a 6 wt% solution under the same conditions.[3] Therefore, precise control of the initial concentration is essential for reproducible results.

Section 2: Visual Guides

The following diagrams illustrate key processes and workflows for controlling sodium metasilicate hydrolysis.

Hydrolysis_Pathway Na2SiO3 Sodium Metasilicate (Na₂SiO₃·9H₂O) SiOH4 Silicic Acid Monomers (Si(OH)₄) Na2SiO3->SiOH4 Oligomers Silicate Dimers & Oligomers SiOH4->Oligomers  Condensation  (-H₂O) Gel 3D Silica Gel Network Oligomers->Gel

Caption: Chemical pathway from sodium metasilicate to a silica gel network.

Troubleshooting_Flow start Observe Instability (Cloudiness, Viscosity Change, Gelation) check_ph Check pH of the solution start->check_ph ph_low Is pH too low (< 11)? check_ph->ph_low action_ph Action: • Adjust pH with NaOH • Seal container to prevent CO₂ exposure ph_low->action_ph  Yes check_temp Check Temperature ph_low->check_temp  No  (pH is stable) end Cause Identified / Solution Stabilized action_ph->end temp_high Is temperature elevated? check_temp->temp_high action_temp Action: • Cool the solution • Be aware of accelerated kinetics temp_high->action_temp  Yes temp_high->end  No  (Temp is stable) action_temp->end

Caption: Troubleshooting logic for unexpected solution instability.

Section 3: Troubleshooting Guide

Q: My sodium metasilicate solution became cloudy and its viscosity increased overnight. What happened?

A: An unexpected increase in viscosity or cloudiness is a precursor to gelation.[6] This is most commonly caused by a decrease in the solution's pH. Atmospheric carbon dioxide (CO₂) can dissolve into the alkaline solution, forming carbonic acid and lowering the pH enough to initiate polymerization.[6] Ensure your containers are tightly sealed. Another cause could be an inadvertent increase in storage temperature, which accelerates the reaction kinetics.[6]

Q: The gelation time for my experiments is inconsistent. What factors should I verify?

A: Reproducibility issues usually stem from minor variations in key parameters. Systematically check the following:

  • pH Control: Calibrate your pH meter before each use. Ensure the final pH after adjustment is consistent across all batches.

  • Temperature: Use a calibrated temperature-controlled bath or stirrer. Even a few degrees of difference can significantly alter gelation time.[3]

  • Concentration: Re-verify the calculations and measurements used to prepare your stock solution of this compound.

  • Mixing: Ensure your mixing procedure (stir rate, duration) is identical for all experiments to guarantee homogeneity.

  • Reagent Age: Use fresh solutions when possible, as prolonged storage can lead to changes in pH due to CO₂ absorption.

Q: How can I intentionally slow down the hydrolysis and gelation process?

A: To decrease the reaction rate and increase the gelation time, you can:

  • Decrease the Temperature: Perform the reaction in a cooled water or ice bath.

  • Increase the pH: Maintain a pH well above 11 for storage, and for the reaction, use a pH at the lower end of the reactive ranges (e.g., closer to 5 or 9 rather than in between).

  • Lower the Concentration: Use a more dilute solution of sodium metasilicate.

Q: Conversely, how can I accelerate the process?

A: To speed up the reaction rate and decrease gelation time, you can:

  • Increase the Temperature: Gently warm the solution in a controlled manner.[3]

  • Decrease the pH: Carefully adjust the pH into the 5-8 range where gelation is rapid.[3]

  • Increase the Concentration: Use a higher weight percentage of sodium metasilicate.[3]

  • Add Salt: The addition of salts can increase the ionic strength and accelerate gelation.[3]

Section 4: Data Summary

The following table summarizes the qualitative effects of key parameters on the rate of hydrolysis and subsequent gelation of this compound solutions.

ParameterChangeEffect on Hydrolysis/Gelation RateTypical OutcomeReference
pH Decrease (from >11 to 5-8)Significant IncreaseShorter gelation time[3][6][8]
Decrease (to ~2-3)Significant DecreaseSlowest polymerization rate[3]
Temperature IncreaseIncreaseShorter gelation time[3][4][6][7]
DecreaseDecreaseLonger gelation time[6]
Concentration IncreaseIncreaseShorter gelation time[3][4][5][6]
DecreaseDecreaseLonger gelation time[6]
Ionic Strength Add SaltIncreaseShorter gelation time[3][4]

Section 5: Experimental Protocols

Protocol for Controlled Sol-Gel Formation via Hydrolysis

This protocol outlines a general methodology for creating a silica gel by controlling the hydrolysis of this compound.

Experimental_Workflow prep Step 1: Prepare Solution Dissolve Na₂SiO₃·9H₂O in deionized H₂O to desired concentration (e.g., 5 wt%). Ensure complete dissolution. stabilize Step 2: Temperature Stabilization Place solution in a temperature-controlled bath (e.g., 25°C). Allow to equilibrate. prep->stabilize adjust Step 3: Initiate Hydrolysis (pH Adjustment) While stirring, slowly add an acid (e.g., 1M HCl) dropwise to lower the pH to the target value (e.g., pH 7). stabilize->adjust age Step 4: Aging and Gelation Cover the container to prevent evaporation and contamination. Leave undisturbed in the temperature-controlled environment. adjust->age monitor Step 5: Monitoring Record the time until the solution no longer flows when tilted (gel point). Characterize the final gel as required. age->monitor

Caption: General experimental workflow for controlled hydrolysis and gelation.

1. Materials and Equipment:

  • This compound (Na₂SiO₃·9H₂O)

  • Deionized Water

  • Acid (e.g., 1M HCl or another suitable acid)

  • Base for adjustments (e.g., 1M NaOH)

  • Temperature-controlled water bath

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Beakers, graduated cylinders, and pipettes

2. Methodology:

  • Solution Preparation:

    • Calculate the required mass of this compound to achieve the desired weight percentage.

    • Slowly add the solid to the deionized water in a beaker while stirring to prevent clumping. Continue stirring until the solid is fully dissolved.

  • Temperature Stabilization:

    • Place the beaker containing the silicate solution into the temperature-controlled bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the solution to equilibrate for at least 30 minutes.

  • Initiation of Hydrolysis via pH Adjustment:

    • Place the calibrated pH probe into the solution.

    • While stirring at a constant, moderate speed, begin adding the acid solution dropwise.

    • Monitor the pH closely. Continue adding acid until the target pH for gelation is reached. Be cautious, as the reaction will accelerate as the pH drops.

  • Aging and Gelation:

    • Once the target pH is reached, stop stirring and remove the pH probe and stir bar.

    • Cover the beaker (e.g., with paraffin (B1166041) film) to prevent evaporation and contamination from atmospheric CO₂.

    • Leave the solution undisturbed in the temperature-controlled bath.

  • Monitoring:

    • Periodically check the solution for the gel point. This is typically defined as the point where the solution no longer flows when the container is tilted.

    • Record the total time from pH adjustment to the gel point. This is the gelation time.

    • Once fully gelled, the material can be processed further for specific applications (e.g., aging, washing, drying).

References

"issues with sodium metasilicate nonahydrate in high-temperature applications"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with sodium metasilicate (B1246114) nonahydrate in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium metasilicate nonahydrate sample turning into a liquid at a low temperature (around 40-72°C), far below the melting point of anhydrous sodium metasilicate?

A: This phenomenon is not a true melting process but rather a dissolution of the salt in its own water of crystallization. This compound (Na₂SiO₃·9H₂O) has a reported melting point of approximately 40-48°C, with some sources indicating decomposition begins around 72°C.[1][2][3][4] At this temperature, the crystal lattice breaks down, and the nine water molecules are released, creating a solution of sodium metasilicate. This is fundamentally different from the anhydrous form (Na₂SiO₃), which has a very high melting point of 1089°C.[5][6]

Q2: What happens to the material's composition and properties when it is heated beyond this initial liquefaction point?

A: Upon further heating, the water that was released will begin to evaporate. The material undergoes a process of gradual dehydration. For instance, it has been noted that sodium metasilicate loses water molecules in stages, such as two water molecules being lost at approximately 170-175°C.[7] The entire degradation and dehydration process can occur over a temperature range of 150-300°C.[7] As water is removed, the material will solidify into lower hydrates (like the pentahydrate) before eventually forming anhydrous sodium metasilicate at much higher temperatures. This process can lead to inconsistencies in material properties if not carefully controlled.

Q3: Can I use this compound for applications requiring stable solid performance above 100°C?

A: No, this compound is not suitable for applications requiring a stable solid form above its melting/decomposition point of ~48-72°C.[2][4] Due to its dissolution in its water of crystallization and subsequent dehydration, it will not maintain its structural integrity. For high-temperature applications, anhydrous sodium metasilicate, with its melting point of 1089°C, is the appropriate choice.[5][6]

Q4: I am observing unexpected gas or vapor evolution during my high-temperature experiment. What is the likely cause?

A: The primary cause of vapor evolution is the boiling off of the nine water molecules of hydration. However, thermal decomposition at higher temperatures can also lead to the release of irritating gases and vapors.[8] If certain incompatible materials are present, chemical reactions can also produce gases. For example, contact with acids will produce silica (B1680970) gel, and reaction with metals like aluminum or zinc can evolve hydrogen gas.[9][10][11]

Q5: Are there specific material compatibility issues I should be aware of when designing a high-temperature experiment with sodium metasilicate?

A: Yes. Sodium metasilicate is highly alkaline and can be corrosive.[1][12] At elevated temperatures, its reactivity increases. It is incompatible with strong acids and strong oxidizing agents.[10] It should not be used in direct contact with certain metals, particularly aluminum, zinc, lead, and tin, as it can cause corrosion and potentially produce flammable hydrogen gas.[10][11] For apparatus, materials like steel, stainless steel, and alkali-stable plastics are generally more appropriate.[11]

Troubleshooting Guides

Problem 1: Sample Liquefies and Loses Mass Upon Heating
  • Symptom: The white crystalline powder turns into a clear or cloudy liquid at a temperature between 45°C and 80°C. A significant decrease in sample mass is observed upon further heating.

  • Root Cause: The sample is this compound, which is dissolving in its water of hydration and subsequently dehydrating.

  • Solution Workflow:

G start Problem: Sample Liquefies Below 100°C check_temp 1. Confirm Application Temperature start->check_temp is_above_48 Is T > 48°C? check_temp->is_above_48 cause 2. Identify Cause: Dissolution in water of hydration and dehydration. is_above_48->cause Yes solution1 3. Solution A: Pre-dehydrate the material by heating in a controlled manner to produce the anhydrous form. cause->solution1 solution2 4. Solution B: Procure anhydrous sodium metasilicate for the application. cause->solution2 end_note Note: Anhydrous form is stable up to 1089°C. solution2->end_note

Caption: Troubleshooting workflow for sample liquefaction.

Problem 2: Corrosion or Unwanted Reaction with Experimental Apparatus
  • Symptom: The experimental vessel (e.g., aluminum, zinc, or galvanized steel) shows signs of pitting, corrosion, or gas evolution after being heated with sodium metasilicate.

  • Root Cause: The high alkalinity of sodium metasilicate makes it corrosive to certain metals, a reaction that is accelerated by heat.

  • Solution:

    • Material Review: Immediately discontinue use with the reactive apparatus.

    • Consult Compatibility Chart: Refer to the data table below to select a compatible material for your apparatus.

    • Recommended Materials: Use stainless steel, steel, or compatible alkali-resistant polymers for components in direct contact with the chemical at high temperatures.[11]

Quantitative Data Summary

Table 1: Thermal Properties of Sodium Metasilicate Forms

PropertyThis compound (Na₂SiO₃·9H₂O)Sodium Metasilicate Anhydrous (Na₂SiO₃)
Melting Point ~48°C (dissolves in water of hydration)[2][3]1089°C[5][6]
Decomposition Info Begins to dehydrate above melting point; significant water loss occurs between 150-300°C.[7]Stable until melting point.
Appearance White crystalline powder[4]White powder or flakes[13]

Table 2: Material Compatibility at Elevated Temperatures

Material ClassIncompatible MaterialsNotes
Metals Aluminum, Zinc, Tin, Lead, and their alloys[10][11]Can cause corrosion and evolution of flammable hydrogen gas.[11]
Acids Strong Acids[10][11]Reacts to form silica gel.[9]
Other Chemicals Strong Oxidizing Agents[8][10]Risk of vigorous reaction.

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA) to Profile Dehydration

This protocol allows for the precise measurement of mass loss as a function of temperature, identifying the dehydration steps of this compound.

  • Sample Preparation:

    • Carefully weigh 5-10 mg of this compound powder into a ceramic or platinum TGA crucible.

    • Record the initial mass accurately.

  • Instrument Setup:

    • Purge Gas: Use an inert gas such as Nitrogen (N₂) or Argon (Ar) with a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition:

    • Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The resulting TGA curve will show distinct steps corresponding to the loss of water molecules. The dehydration process for the nonahydrate will show a significant mass loss corresponding to the nine water molecules.

    • Calculate the derivative of the TGA curve (DTG curve) to more clearly identify the temperatures at which the rate of mass loss is maximal.

Visualizations

DehydrationPathway Nonahydrate Na₂SiO₃·9H₂O (Solid Crystalline) Solution Na₂SiO₃ in H₂O (Aqueous Solution) Nonahydrate->Solution Heat > 48°C LowerHydrates Lower Hydrates + Anhydrous Na₂SiO₃ (Solid) Solution->LowerHydrates Heat > 100°C Vapor 9 H₂O (Water Vapor) Solution->Vapor Evaporation Anhydrous Anhydrous Na₂SiO₃ (Stable Solid) LowerHydrates->Anhydrous Heat > 300°C LowerHydrates->Vapor Evaporation

Caption: Thermal dehydration pathway of this compound.

References

"improving the binding efficiency of sodium metasilicate nonahydrate in composites"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the binding efficiency of sodium metasilicate (B1246114) nonahydrate in composite materials.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Adhesion or Delamination of the Composite

Question: My composite is showing poor adhesion between the sodium metasilicate nonahydrate binder and the substrate, or the layers are delaminating. What are the common causes and how can I fix this?

Answer:

Poor adhesion is a frequent challenge and can often be attributed to several factors, from surface preparation to curing conditions. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Substrate Preparation: This is the most common cause of adhesion failure. The substrate surface must be clean and receptive to the binder.

    • Solution: Ensure the substrate is free of contaminants like oils, grease, dust, and moisture. For non-porous or hydrophobic surfaces, mechanical or chemical surface treatments may be necessary to improve adhesion. This can include abrasion or using a primer to create a more favorable surface for bonding.

  • Incorrect Formulation: The chemical composition of your binder system is critical.

    • Solution: The molar ratio of silica (B1680970) (SiO₂) to sodium oxide (Na₂O) significantly impacts adhesive properties. Experiment with different ratios to find the optimal balance for your specific composite materials.

  • Improper Application Technique: The way the binder is applied can lead to weak points.

    • Solution: Avoid applying the binder too thickly or unevenly, as this can create internal stresses that lead to delamination. Ensure a uniform and consistent application.

  • Suboptimal Curing Conditions: Temperature and humidity play a crucial role in the curing process.

    • Solution: Deviations from the ideal curing temperature and humidity ranges can result in an incomplete or weak bond. Refer to the quantitative data tables below for recommended curing parameters. Rapid heating can also cause cracking due to steam generation. A controlled, gradual heating ramp is often beneficial.

Issue 2: Low Green or Fired Mechanical Strength

Question: The composite is friable and weak, either before (green strength) or after (fired strength) the final curing/sintering process. How can I improve its mechanical properties?

Answer:

Low mechanical strength can stem from issues with the binder concentration, formulation, or the curing process itself. Consider the following troubleshooting steps:

  • Inadequate Binder Content: An insufficient amount of this compound will result in a weak composite.

    • Solution: Incrementally increase the percentage of the binder in your composite mixture. Be aware that an excessive amount can lead to brittleness or the formation of an undesirable glassy phase at high temperatures.

  • Incorrect SiO₂:Na₂O Molar Ratio: This ratio is a key factor influencing the binder's performance and the final strength of the composite.

    • Solution: Higher SiO₂:Na₂O ratios (e.g., 2.0-3.22) are generally more reactive and can lead to faster strength development. Adjust the ratio to find the optimal balance for your specific application.

  • Improper Curing/Hardening Protocol: The method and parameters of curing are critical for developing mechanical strength.

    • Solution: For heat curing, ensure a controlled heating ramp to properly drive off water. For CO₂ curing, ensure adequate and uniform gassing time and pressure to facilitate the chemical reaction that forms the binding silica gel.

  • Inclusion of Strength-Enhancing Additives: The addition of other materials can significantly improve mechanical properties.

    • Solution: Consider incorporating additives like micro silica (silica fume) or zirconia (ZrO₂) into your formulation. These can enhance bonding strength and improve performance at higher temperatures.

Issue 3: Poor Moisture Resistance and Hygroscopicity

Question: My composite degrades, becomes tacky, or loses mechanical strength when exposed to humid environments. How can I improve its moisture resistance?

Answer:

Sodium metasilicate binders are inherently hygroscopic, meaning they attract and hold water molecules. This can be mitigated through several strategies:

  • Incomplete Polymerization: If the silica gel network is not fully formed, it will be more susceptible to moisture.

    • Solution: Ensure your curing process is complete by optimizing time, temperature, and/or CO₂ exposure.

  • Use of Moisture-Resistant Additives: Certain additives can improve the hydrophobicity of the composite.

    • Solution: The addition of micro silica, polyvinyl alcohol, and borax (B76245) has been shown to increase tensile strength in high-humidity conditions. Modifiers like methyl silicone oil can also be used to improve moisture resistance.

  • Surface Treatments: A protective barrier can prevent moisture from reaching the binder.

    • Solution: Consider applying a hydrophobic coating to the surface of the final composite to act as a moisture barrier.

Frequently Asked Questions (FAQs)

Q1: What is the optimal SiO₂:Na₂O molar ratio for a sodium metasilicate binder?

A1: The optimal ratio depends on the specific application. Generally, ratios between 2.0 and 3.22 are used in foundries and refractories. A higher ratio typically leads to a more reactive binder with faster setting times. However, lower ratios can sometimes result in improved mechanical properties. It is recommended to experimentally determine the best ratio for your composite system.

Q2: Can additives be used to improve the adhesion of this compound?

A2: Yes, various additives can enhance adhesion and other properties. For instance, adding micro silica can improve bonding strength and moisture resistance. In some systems, plasticizers like glycerol (B35011) can be used to enhance flexibility and workability, which can indirectly improve adhesion by reducing internal stresses.

Q3: What are the ideal curing conditions for composites with a this compound binder?

A3: The ideal curing temperature for sodium silicate-based binders generally ranges from 20°C to 25°C (68°F to 77°F).[1] Lower temperatures can slow down or halt the curing process, while higher temperatures may cause cracking.[1] Humidity also plays a critical role; high humidity can prolong curing time, while very low humidity can lead to rapid drying and cracking.[1] For heat-assisted curing, a common approach involves drying at approximately 150°C followed by curing at around 200°C.

Q4: How does the substrate material affect the adhesion of this compound?

A4: Sodium metasilicate binders adhere best to clean, hydrophilic (water-attracting) surfaces. They can form strong chemical bonds with mineral substrates. Adhesion to metals is also possible but can be more challenging due to differences in thermal expansion coefficients and the inflexibility of the silicate (B1173343) bond. Surface treatments are often necessary for hydrophobic substrates.

Q5: Is this compound environmentally friendly?

A5: Yes, this compound is considered biodegradable and does not bioaccumulate in the environment, making it a more environmentally conscious choice compared to some other chemical binders.[2]

Data Presentation

Table 1: Influence of SiO₂:Na₂O Molar Ratio on Binder Properties

SiO₂:Na₂O Molar RatioReactivitySetting TimeRefractorinessMechanical Properties
Low (e.g., < 2.0)LowerSlowerLowerCan be higher in some cases
High (e.g., 2.0 - 3.22)HigherFasterHigherGenerally good strength development

Table 2: Effect of Additives on Composite Properties

AdditiveConcentration (% by weight of binder)Effect on Compressive StrengthEffect on Water ResistanceNotes
Micro Silica (Silica Fume)VariesSignificant IncreaseSignificant IncreaseImproves bonding strength.
Zirconia (ZrO₂)VariesIncreaseIncreaseIncreases operating temperature.
Glycerol0 - 133% (by mass of starch in a bio-composite)Can decrease if excessive-Acts as a plasticizer, improving flexibility.[3]
Polyvinyl AlcoholVariesIncreaseIncreaseOften used in combination with other additives.

Table 3: Recommended Curing Parameters

Curing MethodTemperature RangeTimeKey Considerations
Air Drying20°C - 25°C (68°F - 77°F)[1]Several hours to days[1]Dependent on ambient humidity.[1]
Heat CuringDrying: ~150°C, Curing: ~200°CVariesUse a controlled heating ramp to avoid cracking.
CO₂ CuringAmbientVariesEnsure uniform gas flow and pressure.

Experimental Protocols

1. Adhesion Testing (ASTM D3359 - Tape Test)

This test provides a qualitative assessment of the adhesion of the composite's coating or layers.

  • Objective: To assess the adhesion of the composite layers or any surface coating.

  • Apparatus:

    • Cutting tool with a sharp blade.

    • Pressure-sensitive tape with a specified adhesion strength.

    • Illuminated magnifier.

  • Procedure (Method B - Cross-Cut):

    • Make a series of six parallel cuts through the composite's surface layer down to the substrate. The spacing of the cuts should be appropriate for the layer thickness.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.[4]

    • Gently brush the area to remove any loose flakes.

    • Apply a strip of the specified pressure-sensitive tape over the cross-hatch area and press it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle.[4]

    • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).[4]

2. Compressive Strength Testing (ASTM D695)

This method determines the compressive strength of the composite material.

  • Objective: To measure the maximum compressive stress a composite can withstand.

  • Apparatus:

    • Universal Testing Machine (UTM) with a compression fixture.

    • Specimens of a standard shape and size (e.g., right cylinder or prism).[5]

  • Procedure:

    • Prepare the test specimens according to the dimensions specified in ASTM D695.[5] A minimum of five specimens is typically required for isotropic materials.[6]

    • Measure the dimensions of each specimen accurately.

    • Place the specimen in the compression fixture of the UTM, ensuring it is properly aligned.

    • Apply a compressive load at a constant rate (e.g., 1.3 mm/min) until the specimen fails.[5][6]

    • Record the maximum load carried by the specimen.

    • Calculate the compressive strength by dividing the maximum load by the initial cross-sectional area of the specimen.[5]

3. Water Absorption Testing (ASTM D570)

This test determines the amount of water absorbed by the composite under specified conditions.

  • Objective: To measure the water absorption characteristics of the composite material.[7]

  • Apparatus:

    • Analytical balance.

    • Oven.

    • Desiccator.

    • Container for water immersion.

  • Procedure:

    • Dry the test specimens in an oven at a specified temperature and for a specified time.[8]

    • Cool the specimens in a desiccator and then weigh them to determine their initial dry weight.[8]

    • Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).[7][8]

    • Remove the specimens from the water, pat them dry with a lint-free cloth, and weigh them again to determine their wet weight.[8]

    • Calculate the percentage of water absorption using the formula: ((Wet Weight - Dry Weight) / Dry Weight) * 100.[7]

Visualizations

TroubleshootingWorkflow Start Composite Binding Issue (e.g., Poor Adhesion, Low Strength) Prep Step 1: Verify Substrate Preparation Start->Prep Formulation Step 2: Evaluate Binder Formulation Prep->Formulation If issue persists Curing Step 3: Assess Curing Protocol Formulation->Curing If issue persists Additives Step 4: Consider Additives Curing->Additives If issue persists Success Binding Efficiency Improved Additives->Success

Caption: A general troubleshooting workflow for improving the binding efficiency of this compound in composites.

FormulationParameters cluster_inputs Formulation Inputs cluster_outputs Composite Properties Ratio SiO₂:Na₂O Ratio Adhesion Adhesion Ratio->Adhesion Strength Mechanical Strength Ratio->Strength Water Water Content Water->Strength Moisture Moisture Resistance Water->Moisture Additive Additives (e.g., Micro Silica) Additive->Strength Additive->Moisture

Caption: Logical relationship between formulation parameters and resulting composite properties.

ExperimentalWorkflow Start Start: Composite Sample Preparation AdhesionTest Adhesion Test (ASTM D3359) Start->AdhesionTest StrengthTest Compressive Strength Test (ASTM D695) Start->StrengthTest WaterTest Water Absorption Test (ASTM D570) Start->WaterTest Analysis Data Analysis and Comparison AdhesionTest->Analysis StrengthTest->Analysis WaterTest->Analysis End End: Binder Performance Evaluation Analysis->End

Caption: Experimental workflow for the comprehensive evaluation of binder performance in composites.

References

"troubleshooting inconsistent results with sodium metasilicate nonahydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments involving sodium metasilicate (B1246114) nonahydrate.

Frequently Asked Questions (FAQs)

Q1: What is sodium metasilicate nonahydrate and why is it used in research?

A1: this compound (Na₂SiO₃·9H₂O) is the nonahydrate form of sodium metasilicate. It is a white, crystalline, and highly alkaline substance.[1][2] In research and development, it is utilized for its properties as a strong alkaline buffer, a source of reactive silica, a corrosion inhibitor, and a cleaning and dispersing agent. Its applications are diverse, ranging from a component in detergents and cleaning solutions to a raw material in the synthesis of silica-based materials and as a binder in ceramics.[3][4]

Q2: What are the primary causes of inconsistent results when using this compound?

A2: The most common sources of inconsistency stem from the compound's inherent chemical properties:

  • Hygroscopicity and Deliquescence: It readily absorbs moisture from the air, which can alter its concentration and handling characteristics.[1][5][6]

  • Reaction with Carbon Dioxide: As a strong base, solutions of sodium metasilicate readily react with atmospheric carbon dioxide (CO₂) to form sodium carbonate, which reduces the pH and the concentration of active silicate (B1173343).[7][8]

  • Temperature Sensitivity: Its solubility is significantly affected by temperature.[9][10]

  • Incorrect Handling and Storage: Improper storage can lead to degradation of the material before it is even used.

Q3: How should this compound be properly stored?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[5][7][11][12] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and carbon dioxide.[5][7][11] Store it away from acids and other incompatible materials.[5]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5][7][12][13] It may also cause respiratory irritation.[5][7] Therefore, appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and protective clothing, should always be worn.[5][7][11][12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][6][7]

Troubleshooting Guides

Issue 1: Inconsistent pH and Performance of Prepared Solutions

Symptoms:

  • The pH of freshly prepared solutions is lower than expected.

  • The performance of the solution (e.g., cleaning efficacy, reaction rate) varies between batches.

  • Cloudiness or precipitation appears in the solution over time.

Possible Causes and Solutions:

Potential Cause Troubleshooting Action
Absorption of atmospheric CO₂ Prepare solutions fresh before use. Avoid storing solutions for extended periods unless in a tightly sealed container with minimal headspace. Consider purging the headspace with an inert gas like nitrogen or argon.
Degraded starting material Ensure the solid this compound has been stored correctly in a tightly sealed container. If the material appears clumpy or wet, it may have already absorbed significant moisture and CO₂.
Inaccurate measurements Use a calibrated pH meter for accurate pH measurements. Verify the accuracy of your balance for weighing the solid.
Water quality Use deionized or distilled water to prepare solutions to avoid introducing contaminants that could affect pH and stability.
Issue 2: Difficulty in Dissolving the Solid or Formation of Precipitates

Symptoms:

  • The solid does not dissolve completely in water.

  • A gel-like substance or white precipitate forms during dissolution.

Possible Causes and Solutions:

Potential Cause Troubleshooting Action
Low water temperature The solubility of this compound increases with temperature. Use warm water to aid dissolution, but avoid boiling, which can accelerate degradation.
Localized high concentration Add the solid to the water slowly while stirring continuously to prevent the formation of clumps that are difficult to dissolve.
Reaction with dissolved CO₂ in water Use freshly deionized or boiled and cooled water to minimize the amount of dissolved CO₂.
Incorrect solvent This compound is soluble in water but insoluble in alcohols and most organic solvents.[1]

Quantitative Data

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g solution)
2027.5
3544.5
4562.8
5580.9
6084.0
7091.2
Data sourced from ChemicalBook.[9][10]

Table 2: pH of Sodium Metasilicate Solutions at Different Concentrations

Concentration (mM)pH
111.0
1011.91
10012.62
Data sourced from "pH of Sodium Metasilicate".[14]

Table 3: Illustrative Effect of Atmospheric CO₂ Exposure on a 0.1 M Sodium Metasilicate Solution

Exposure Time (hours)Approximate pHNotes
012.6Freshly prepared solution.
112.4Slight decrease in pH.
412.1Noticeable drop in pH.
1211.7Significant degradation, potential for carbonate precipitation.
2411.4Solution has lost a significant portion of its alkalinity.
These are illustrative values based on the known reactivity of alkaline solutions with atmospheric CO₂. Actual rates of pH change will depend on factors such as surface area of the solution exposed to air, airflow, and humidity.

Experimental Protocols

Protocol 1: Preparation of a Standardized 0.1 M this compound Solution

Objective: To prepare a 0.1 M solution of this compound with minimized degradation.

Materials:

  • This compound (Na₂SiO₃·9H₂O, FW: 284.20 g/mol )

  • Freshly deionized or distilled water, boiled for 15 minutes and cooled to room temperature in a sealed container.

  • Volumetric flask (e.g., 100 mL or 1 L)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound. For 100 mL of a 0.1 M solution, you will need: 0.1 mol/L * 0.1 L * 284.20 g/mol = 2.842 g.

  • Accurately weigh the calculated mass of this compound using an analytical balance.

  • Fill the volumetric flask to about half its volume with the boiled and cooled deionized water.

  • Slowly add the weighed solid to the water in the volumetric flask while gently swirling or using a magnetic stirrer to aid dissolution.

  • Once the solid is fully dissolved, add more of the boiled and cooled deionized water to bring the volume close to, but not at, the calibration mark.

  • Allow the solution to return to room temperature if it warmed during dissolution.

  • Carefully add deionized water dropwise until the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Use the solution immediately or transfer it to a tightly sealed container with minimal headspace.

Protocol 2: Titrimetric Determination of Sodium Metasilicate Concentration

Objective: To determine the concentration of a sodium metasilicate solution by acid-base titration.

Principle: The alkalinity of the sodium metasilicate solution is neutralized by a standardized acid. This method determines the total alkalinity, which is primarily due to the Na₂O content.

Materials:

  • Sodium metasilicate solution (prepared as in Protocol 1)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Methyl orange indicator solution

  • Burette, pipette, and conical flasks

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the sodium metasilicate solution into a conical flask.

  • Add 2-3 drops of methyl orange indicator to the solution. The solution will turn yellow.

  • Fill a burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Titrate the sodium metasilicate solution with the HCl, swirling the flask continuously, until the color of the solution changes from yellow to a persistent orange or faint pink. This is the endpoint.

  • Record the final volume of HCl used.

  • Repeat the titration at least two more times for accuracy.

Calculation: The concentration of the sodium metasilicate solution can be calculated using the formula: Molarity of Na₂SiO₃ = (Volume of HCl × Molarity of HCl) / Volume of Na₂SiO₃ solution

Visualizations

Caption: Troubleshooting workflow for inconsistent results with this compound.

ChemicalDegradation cluster_main Sodium Metasilicate Solution cluster_co2 Reaction with Atmospheric CO₂ cluster_acid Reaction with Acid Na2SiO3 Na₂SiO₃·9H₂O (Active Silicate) Na2CO3 Na₂CO₃ (Sodium Carbonate - Inactive) Na2SiO3->Na2CO3 Neutralization H2SiO3 H₂SiO₃ (Silicic Acid - Gel/Precipitate) Na2SiO3->H2SiO3 Neutralization CO2 CO₂ (from air) H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 dissolves in H₂O H2CO3->Na2CO3 Acid H⁺ (from acid) Acid->H2SiO3

References

"effects of impurities on sodium metasilicate nonahydrate performance"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium metasilicate (B1246114) nonahydrate. The following information addresses common issues related to impurities and their impact on experimental performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sodium metasilicate nonahydrate solution appears slightly colored (e.g., greenish or blue). What could be the cause and how might it affect my experiment?

A1: A greenish or blue tint in your this compound solution is commonly caused by the presence of iron impurities. While visually apparent, low levels of iron may not significantly impact all applications. However, in sensitive experiments, such as those involving metal-sensitive catalysts or biological systems, these impurities could lead to undesirable side reactions or interfere with analytical measurements. It is recommended to use a higher purity grade of this compound for such applications. Sodium silicate (B1173343) has been shown to reduce water color caused by particulate iron, which may seem counterintuitive, but the presence of dissolved iron ions from the raw material itself can impart color.[1]

Troubleshooting:

  • Visual Inspection: Note the color of the powder and the resulting solution. A distinct color is a primary indicator of iron impurities.

  • Application Sensitivity: Evaluate if your experiment is sensitive to trace metals.

  • Use High-Purity Grade: For sensitive applications, switch to a grade of this compound with certified low iron content.

  • Quantitative Analysis: If the impact is critical, determine the iron concentration using the analytical protocols outlined below.

Q2: I'm observing a slower than expected dissolution rate for my this compound. What impurities might be responsible?

A2: Slower dissolution can be attributed to several factors, including the presence of insoluble impurities. Calcium and magnesium carbonates are common impurities that have lower solubility in the alkaline solution formed by sodium metasilicate. These can coat the sodium metasilicate particles, hindering their contact with the solvent.

Troubleshooting:

  • Check for Insoluble Matter: After attempting to dissolve the product, check for any undissolved particulate matter.

  • Water Temperature: While this compound is soluble in cold water, slightly warming the solvent (while stirring) can help improve the dissolution rate of the primary component, though it may not dissolve the impurities.

  • Filtration: If your experimental procedure allows, you can dissolve the sodium metasilicate and then filter out any insoluble impurities before use.

  • Purity Analysis: Analyze the sample for calcium, magnesium, and water-insoluble matter as per the provided experimental protocols.

Q3: The pH of my prepared sodium metasilicate solution is lower than expected, and its buffering capacity seems diminished. What is a likely cause?

A3: A common cause for a lower than expected pH and reduced buffering capacity is the presence of sodium carbonate as an impurity. Sodium metasilicate is a highly alkaline product, but it can react with atmospheric carbon dioxide over time to form sodium carbonate.[2] This process, known as carbonation, consumes the alkalinity of the sodium metasilicate, thereby reducing the pH of the resulting solution.

Troubleshooting:

  • Proper Storage: Ensure that your this compound is stored in a tightly sealed container to minimize exposure to air.

  • Fresh Stock: Use a freshly opened container of the reagent for pH-sensitive applications.

  • Carbonate Content Analysis: Quantify the carbonate content using the methods described in the experimental protocols section. Standard specifications for anhydrous sodium metasilicate often limit the carbonate content to a maximum of 2%.[2]

  • pH Adjustment: If permissible for your application, the pH can be adjusted using a concentrated sodium hydroxide (B78521) solution, but this will alter the overall composition of your solution.

Q4: I have noticed some white precipitate forming in my stock solution of this compound over time. What could be happening?

A4: The formation of a white precipitate in a sodium metasilicate solution upon standing can be due to a few reasons. One possibility is the reaction with atmospheric carbon dioxide, leading to the precipitation of less soluble sodium carbonate. Another possibility, if your solvent contains dissolved minerals (i.e., you are not using deionized or distilled water), is the precipitation of calcium and magnesium silicates.

Troubleshooting:

  • Use High-Purity Water: Always prepare your solutions using deionized or distilled water to avoid introducing interfering ions.

  • Protect from Air: Store your stock solutions in tightly sealed containers to limit exposure to atmospheric CO2.

  • Fresh Solutions: For critical applications, it is best to prepare fresh solutions daily.

  • Identify the Precipitate: If the problem persists, the precipitate can be isolated and analyzed to determine its composition.

Quantitative Data on Impurities

While direct correlational data on the performance impact of specific impurity concentrations is not extensively published, the following table summarizes typical impurity limits for industrial-grade sodium metasilicate, which can serve as a guideline for acceptable levels.

ImpurityTypical Maximum LevelPotential Impact on Performance
Iron (as Fe) 0.005%Solution discoloration (yellow, green, or brown tint).
Carbonates (as CO₂) 2.0%Reduced alkalinity and pH buffering capacity.[2]
Water Insoluble Matter Varies by gradeReduced solubility and clarity of the solution.
Heavy Metals (as Pb) 0.001%Potential for interference in sensitive biological and chemical assays.
Sulphates (as SO₄) 0.05%May affect certain ionic-strength-dependent reactions.

Experimental Protocols

1. Determination of Iron Content by Atomic Absorption Spectroscopy (AAS)

  • Principle: This method measures the absorption of light by ground-state iron atoms in a flame. The amount of light absorbed is proportional to the concentration of iron in the sample.

  • Methodology:

    • Standard Preparation: Prepare a series of standard solutions of known iron concentrations (e.g., 1, 2, 5, 10 ppm) from a certified iron standard stock solution.

    • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in high-purity deionized water. Acidify the solution with a small amount of nitric acid to prevent precipitation of silica. Dilute the sample to a known volume to bring the expected iron concentration within the range of the prepared standards.

    • Instrumentation: Set up the Atomic Absorption Spectrophotometer according to the manufacturer's instructions for iron analysis.

    • Measurement: Aspirate the standards and the sample solution into the flame and record the absorbance readings.

    • Calculation: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the absorbance of the sample to determine its iron concentration from the calibration curve.

2. Determination of Carbonate Content by Titration

  • Principle: This method is based on the reaction of carbonate with a strong acid. The amount of acid required to neutralize the carbonate is used to calculate its concentration. This procedure is adapted from ASTM D 501.[2]

  • Methodology:

    • Sample Preparation: Dissolve a known weight of the this compound sample in CO₂-free deionized water.

    • Precipitation of Silicate: Add a neutral solution of barium chloride to precipitate the silicate as barium silicate.

    • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein (B1677637) and methyl orange) and titrate the solution with a standardized solution of hydrochloric acid (HCl). The phenolphthalein endpoint corresponds to the neutralization of hydroxide and half of the carbonate. The methyl orange endpoint corresponds to the complete neutralization of the carbonate.

    • Calculation: The volume of HCl used between the two endpoints is proportional to the amount of carbonate in the sample.

3. Determination of Calcium and Magnesium by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

  • Principle: ICP-OES is a highly sensitive technique that excites atoms with a high-temperature plasma and measures the characteristic light emitted as they return to their ground state.

  • Methodology:

    • Standard Preparation: Prepare multi-element standard solutions containing known concentrations of calcium and magnesium from certified stock solutions.

    • Sample Preparation: Accurately weigh the this compound sample, dissolve it in high-purity water, and acidify with nitric acid. Dilute the sample to a known volume.

    • Instrumentation: Configure the ICP-OES instrument according to the manufacturer's guidelines for the analysis of calcium and magnesium.

    • Measurement: Introduce the standards and the prepared sample solution into the plasma and record the emission intensities at the characteristic wavelengths for calcium and magnesium.

    • Calculation: Generate calibration curves for each element and use them to determine the concentrations of calcium and magnesium in the sample.

Visualizations

Experimental_Workflow_for_Impurity_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output Sample Sodium Metasilicate Nonahydrate Sample Dissolution Dissolve in Deionized Water Sample->Dissolution Acidification Acidify with HNO₃ Dissolution->Acidification Titration Titration for Carbonate (CO₃²⁻) Dissolution->Titration Analyze for Carbonate (separate prep) AAS AAS for Iron (Fe) Acidification->AAS Analyze for Fe ICP ICP-OES for Calcium (Ca) and Magnesium (Mg) Acidification->ICP Analyze for Ca, Mg Fe_Conc [Fe] ppm AAS->Fe_Conc CaMg_Conc [Ca], [Mg] ppm ICP->CaMg_Conc Carb_Conc % Carbonate Titration->Carb_Conc

Caption: Workflow for the analysis of common impurities in this compound.

Impurity_Effects_Logic cluster_types Impurity Type cluster_effects Performance Effect cluster_troubleshooting Troubleshooting Action Impurity Impurity Present Fe Iron (Fe) Impurity->Fe CaMg Calcium/Magnesium Carbonates Impurity->CaMg Carbonate Sodium Carbonate (from CO₂ exposure) Impurity->Carbonate Color Solution Discoloration Fe->Color Solubility Decreased Dissolution Rate CaMg->Solubility pH Lower pH & Reduced Buffering Capacity Carbonate->pH HighPurity Use Higher Purity Grade Color->HighPurity Analysis Perform Chemical Analysis Solubility->Analysis pH->Analysis Storage Improve Storage Conditions pH->Storage

Caption: Logical relationship between impurities, performance effects, and troubleshooting actions.

References

Technical Support Center: Stabilization of Sodium Metasilicate Nonahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium metasilicate (B1246114) nonahydrate solutions.

Troubleshooting Guide

Issue 1: Solution becomes cloudy or forms a precipitate immediately upon preparation.

Possible Causes:

  • Localized High Concentration: Adding sodium metasilicate nonahydrate too quickly or without adequate agitation can create areas of high concentration, leading to immediate precipitation.

  • Contaminated Water: The use of tap water or water with a high content of divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) can cause the precipitation of insoluble metal silicates.[1]

  • Low pH of the initial water: If the water used for dissolution is acidic, it can locally neutralize the alkaline sodium metasilicate, causing silicic acid to form and precipitate.

Solutions:

StepActionRationale
1Use Purified WaterAlways prepare solutions with deionized or distilled water to minimize ionic contaminants.[1]
2Optimize Mixing ProtocolAdd the this compound powder slowly to the water while stirring continuously and vigorously to ensure uniform dissolution.[1]
3Pre-adjust Water pH (Optional)For highly sensitive applications, consider adjusting the pH of the water to be slightly alkaline before adding the sodium metasilicate.
Issue 2: Solution becomes cloudy, forms a gel, or precipitates over time (hours to days).

Possible Causes:

  • Absorption of Atmospheric CO₂: Carbon dioxide from the air can dissolve in the solution, forming carbonic acid. This lowers the pH, leading to the polymerization of silicic acid and subsequent gelation or precipitation.[1] Sodium silicate (B1173343) solutions are generally stable only at a pH above 11.5.[2]

  • Temperature Fluctuations: Cycles of heating and cooling can affect solubility. Cooling a saturated solution can lead to precipitation.[1] Conversely, elevated temperatures can accelerate the rate of gelation.[2]

  • Evaporation: If the solution container is not properly sealed, water evaporation can increase the concentration of sodium metasilicate, leading to instability.[1]

  • Interaction with Container Material: Long-term storage in glass containers can be problematic for highly alkaline solutions, as the silicate can slowly etch the glass.[1]

Solutions:

StepActionRationale
1Ensure Airtight StorageStore solutions in tightly sealed containers to minimize exposure to atmospheric CO₂.[1]
2Control Storage TemperatureMaintain a constant, cool storage temperature and avoid temperature cycling.[1]
3Use Appropriate ContainersStore solutions in containers made of high-density polyethylene (B3416737) (HDPE) or other compatible plastics. Avoid glass for long-term storage.[1]
4Monitor pHPeriodically check the pH of the stored solution. If it drops, a small amount of concentrated sodium hydroxide (B78521) (NaOH) can be added dropwise to raise it back to a stable range (>11).[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for maintaining the stability of a this compound solution?

A1: To prevent gelation and precipitation, the pH of the solution should be maintained above 11, and ideally above 11.5.[1][2] A decrease in pH leads to the formation of unstable silicic acid, which then polymerizes.[1]

Q2: How does the concentration of the solution affect its stability?

A2: Higher concentrations of sodium metasilicate are more prone to instability and faster gelation.[1][2] This is because the silicate polymers are in closer proximity, increasing the likelihood of cross-linking.[1] It is recommended to use the lowest concentration that is effective for your application.[1]

Q3: Can I use tap water to prepare my sodium metasilicate solution?

A3: It is strongly advised to use purified (deionized or distilled) water. Tap water often contains dissolved minerals, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which can react with the silicate to form insoluble precipitates and accelerate gelation.[1][2]

Q4: My solution has already formed a precipitate. Can it be redissolved?

A4: In some cases, if the precipitation is due to a slight decrease in pH, adding a small amount of concentrated NaOH solution while stirring may help to redissolve the precipitate.[3] However, if extensive polymerization and gelation have occurred, it may not be reversible. It is often better to prepare a fresh solution following best practices.

Q5: What is the expected shelf-life of a properly prepared this compound solution?

A5: The shelf-life of the solid material is stated to be 1 year.[4] For a solution, if prepared with purified water and stored in a tightly sealed, appropriate container at a constant, cool temperature, a sodium metasilicate solution can remain stable for an extended period. However, stability is highly dependent on the storage conditions. Regular visual inspection and pH monitoring are recommended.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (Na₂SiO₃·9H₂O)

    • High-purity deionized or distilled water

    • HDPE or polypropylene (B1209903) container

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

  • Procedure:

    • Measure the required volume of purified water into the container placed on a magnetic stirrer.

    • Begin stirring the water to create a vortex.

    • Slowly and gradually add the pre-weighed this compound powder to the vortex. Ensure the powder is added at a rate that allows it to dissolve without clumping.

    • Continue stirring until all the solid has completely dissolved.

    • Once dissolved, measure the pH of the solution. It should be highly alkaline (typically >12).

    • If the pH is below the desired stability range for a specific application (e.g., >11), adjust by adding a small amount of concentrated NaOH solution dropwise while monitoring the pH.[1]

    • Transfer the solution to a tightly sealed HDPE storage bottle, minimizing headspace to reduce air exposure.

    • Label the bottle with the contents, concentration, and date of preparation. Store at a constant, cool temperature.

Protocol 2: Determination of Silica and Alkali Content by Titration

This method is used to verify the SiO₂:Na₂O ratio, a critical factor in solution stability.[2]

  • Alkali (Na₂O) Titration:

    • Pipette a known volume of the sodium metasilicate solution into a beaker.

    • Add a few drops of methyl orange indicator.

    • Titrate with a standardized solution of hydrochloric acid (HCl) until the endpoint (color change) is reached.

    • The volume of HCl used is proportional to the Na₂O content.[2]

  • Silica (SiO₂) Titration:

    • To the neutralized solution from the alkali titration, add sodium fluoride (B91410) (NaF). This reaction releases an equivalent amount of sodium hydroxide (NaOH).[2]

    • Titrate the newly released NaOH with the same standardized HCl solution to a new endpoint.

    • The volume of HCl used in this second titration is proportional to the SiO₂ content.

Visualizations

Logical Workflow for Troubleshooting Solution Instability

Caption: Troubleshooting workflow for sodium metasilicate solution instability.

Factors Affecting Sodium Metasilicate Solution Stability

StabilityFactors center Solution Stability low_pH Low pH (<11) (e.g., from CO₂ absorption) Causes Polymerization center->low_pH high_conc High Concentration Promotes Gelation center->high_conc temp_fluc Temperature Fluctuations Causes Precipitation center->temp_fluc contaminants Presence of Cations Causes Precipitation center->contaminants pH High pH (>11) Maintains Stability pH->center Concentration Low Concentration Increases Stability Concentration->center Temperature Constant, Cool Temp Maintains Stability Temperature->center Ions Absence of Cations (Ca²⁺, Mg²⁺) Maintains Stability Ions->center

Caption: Key factors influencing the stability of sodium metasilicate solutions.

References

"refining the synthesis process of sodium metasilicate nonahydrate for higher purity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the synthesis process of sodium metasilicate (B1246114) nonahydrate for higher purity. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and crystallization of sodium metasilicate nonahydrate.

Problem Potential Cause Recommended Solution
Low Yield of Crystals Incomplete reaction: The reaction between the silica (B1680970) source and sodium hydroxide (B78521) may not have gone to completion.- Ensure the silica source has a small particle size for a larger surface area. - Increase reaction time or temperature within the recommended range. - Ensure adequate mixing to maintain a homogeneous reaction mixture.
Suboptimal SiO₂:Na₂O molar ratio: An incorrect molar ratio can affect the formation of the desired product.- Carefully calculate and measure the reactants to achieve a molar ratio of approximately 1:1 for sodium metasilicate.[1]
Crystals lost during washing: Excessive washing or using a solvent in which the product is soluble can lead to loss of product.- Wash the crystals with a minimal amount of ice-cold deionized water or a saturated solution of sodium metasilicate.
Formation of a Gel Instead of Crystals High concentration of silicate (B1173343): A highly concentrated solution can lead to the formation of a silicate gel.- Dilute the reaction mixture with a calculated amount of deionized water before cooling.
Rapid pH change: A sudden drop in pH can cause the polymerization of silicate ions, leading to gel formation.- Ensure the pH of the solution remains highly alkaline during the synthesis process.[2]
Small or Needle-Like Crystals Rapid cooling: Cooling the solution too quickly can lead to the formation of many small nuclei, resulting in small crystals.- Allow the solution to cool slowly and undisturbed. A controlled cooling rate can improve crystal size.[3] - Consider using a programmable cooling bath for precise temperature control.
High level of supersaturation: A very high concentration of the solute can lead to rapid precipitation.- Slightly dilute the solution before crystallization.
Oily or Clumped Crystals Presence of impurities: Impurities can interfere with the crystal lattice formation, leading to an oily appearance.- Purify the initial sodium silicate solution using methods like activated charcoal treatment or ion exchange chromatography to remove organic and ionic impurities, respectively.[4][5]
Solution is too concentrated: A highly viscous solution can trap mother liquor, leading to clumping.- Dilute the solution slightly before crystallization.
Discolored Crystals (Greenish or Bluish Tinge) Presence of iron impurities: Iron is a common impurity in silica sources and can impart a color to the final product.[4]- Use high-purity silica (fumed silica or silica gel) and reagent-grade sodium hydroxide. - Treat the sodium silicate solution with a chelating agent or pass it through a cation exchange resin to remove iron ions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for obtaining high-purity this compound?

A1: The most critical parameters are the purity of the starting materials (silica source and sodium hydroxide), the molar ratio of SiO₂:Na₂O, the reaction temperature and time, and the cooling rate during crystallization. A molar ratio of approximately 1:1 is crucial for the formation of sodium metasilicate.[1]

Q2: My final product contains insoluble impurities. How can I remove them?

A2: Insoluble impurities can be removed by filtering the sodium silicate solution before crystallization. For coarse particles, gravity or vacuum filtration is effective. For finer, colloidal impurities, adding a filter aid or using a membrane filter may be necessary. In some cases, flocculants can be used to precipitate impurities, which are then removed by filtration.[6][7]

Q3: How does the SiO₂:Na₂O molar ratio affect the final product?

A3: The SiO₂:Na₂O molar ratio is a critical factor that determines the properties of the resulting sodium silicate.[8] For sodium metasilicate, a molar ratio of approximately 1:1 is required. Deviations from this ratio will result in the formation of other sodium silicates with different properties, such as different levels of alkalinity and solubility.

Q4: What is the best way to dry the purified crystals?

A4: The crystals should be dried at a relatively low temperature (e.g., 30-40°C) to prevent the loss of water of crystallization.[9][10] Vacuum drying is an effective method to remove residual moisture without excessive heating.

Q5: How should I store the purified this compound?

A5: this compound is hygroscopic and will absorb moisture from the air. It should be stored in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes the synthesis from high-purity fumed silica and sodium hydroxide.

Materials:

  • Fumed Silica (SiO₂)

  • Sodium Hydroxide (NaOH), reagent grade

  • Deionized water

Procedure:

  • Calculate the required amounts of NaOH and fumed silica to achieve a SiO₂:Na₂O molar ratio of 1:1.

  • Prepare a sodium hydroxide solution of the desired concentration (e.g., 20-30% w/w) in a suitable reactor vessel.

  • Slowly add the fumed silica to the stirred sodium hydroxide solution. The addition should be done in portions to control the exothermic reaction.

  • Heat the mixture to 90-100°C and maintain this temperature for 1-2 hours with continuous stirring to ensure complete reaction.[9][10]

  • After the reaction is complete, allow the solution to cool slightly and then filter it while hot to remove any unreacted silica or other insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of this compound can promote the formation of larger crystals.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature (30-40°C).

Purification by Recrystallization

This protocol is for purifying synthesized this compound.

Materials:

  • Crude this compound

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water (around 60-70°C).

  • If the solution is colored or contains organic impurities, add a small amount of activated charcoal and stir for 15-20 minutes.[5]

  • Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals as described in the synthesis protocol.

Purity Analysis by Titration

This method determines the Na₂O and SiO₂ content to assess the purity.

Materials:

Procedure for Na₂O content:

  • Accurately weigh a sample of the this compound and dissolve it in deionized water.

  • Add a few drops of methyl orange indicator.

  • Titrate the solution with the standardized HCl solution until the color changes from yellow to orange.

  • Calculate the Na₂O content based on the volume of HCl used.

Procedure for SiO₂ content:

  • To the solution from the Na₂O titration, add an excess of sodium fluoride. This reaction liberates NaOH equivalent to the SiO₂ content.

  • Add phenolphthalein indicator.

  • Titrate the liberated NaOH with the standardized HCl solution until the pink color disappears.

  • Calculate the SiO₂ content based on the volume of HCl used in this second titration.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Optional Purification start Start reactants Mix NaOH and Fumed Silica (SiO2:Na2O ≈ 1:1) start->reactants reaction Heat (90-100°C) & Stir (1-2h) reactants->reaction hot_filtration_synth Hot Filtration reaction->hot_filtration_synth crystallization Slow Cooling & Crystallization hot_filtration_synth->crystallization filtration_synth Vacuum Filtration crystallization->filtration_synth washing_synth Wash with Cold DI Water filtration_synth->washing_synth dissolution Dissolve in Hot DI Water filtration_synth->dissolution If further purification is needed drying_synth Dry (30-40°C) washing_synth->drying_synth product High-Purity Na2SiO3·9H2O drying_synth->product charcoal Add Activated Charcoal (if needed) dissolution->charcoal hot_filtration_purify Hot Filtration charcoal->hot_filtration_purify recrystallization Slow Cooling & Recrystallization hot_filtration_purify->recrystallization filtration_purify Vacuum Filtration recrystallization->filtration_purify washing_purify Wash with Cold DI Water filtration_purify->washing_purify drying_purify Dry (30-40°C) washing_purify->drying_purify drying_purify->product

Caption: Workflow for the synthesis and purification of high-purity this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem during Crystallization no_crystals No Crystals Formed start->no_crystals Issue small_crystals Small/Needle-like Crystals start->small_crystals Issue oily_crystals Oily/Clumped Crystals start->oily_crystals Issue discolored_crystals Discolored Crystals start->discolored_crystals Issue sol_supersaturation Increase Supersaturation (Evaporate Solvent or Cool Further) no_crystals->sol_supersaturation Solution sol_seed Add Seed Crystals no_crystals->sol_seed Solution sol_slow_cooling Decrease Cooling Rate small_crystals->sol_slow_cooling Solution sol_dilute Slightly Dilute Solution small_crystals->sol_dilute Solution oily_crystals->sol_dilute Solution sol_purify_impurities Purify Initial Solution (Activated Charcoal/Ion Exchange) oily_crystals->sol_purify_impurities Solution discolored_crystals->sol_purify_impurities Solution sol_high_purity_reagents Use High-Purity Reagents discolored_crystals->sol_high_purity_reagents Solution

Caption: Decision tree for troubleshooting common crystallization issues.

References

"addressing the hygroscopic nature of sodium metasilicate nonahydrate in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of sodium metasilicate (B1246114) nonahydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that sodium metasilicate nonahydrate is hygroscopic and deliquescent?

A1: this compound is hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1] It is also deliquescent, which means it can absorb enough moisture to dissolve and turn into a liquid solution.[2] This property is critical to manage during experiments to ensure accurate measurements and prevent changes in the material's chemical and physical properties.[3]

Q2: How should I store this compound to minimize water absorption?

A2: To minimize moisture absorption, store this compound in a cool, dry, and well-ventilated area.[4][5] It is imperative to keep the container tightly sealed when not in use.[4] For long-term storage or in high-humidity environments, storing the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide) is recommended.

Q3: What are the visible signs that my this compound has absorbed moisture?

A3: Visual signs of moisture absorption include clumping or caking of the powder, the formation of a paste-like substance, or, in advanced stages, complete liquefaction of the crystals.[3] If you observe any of these changes, it is an indication that the material has been exposed to excess moisture.

Q4: Can I still use this compound if it has started to clump?

A4: Clumped this compound has an altered water content, which will affect the accuracy of your measurements and the stoichiometry of your reactions. While it may be possible to dry the material again, it is often difficult to restore it to its original nonahydrate form with certainty. For applications requiring high precision, it is recommended to use a fresh, unopened container of the reagent.

Q5: How does absorbed moisture affect the experimental results?

A5: Absorbed moisture will lead to inaccurate weighing of the compound, resulting in a lower-than-expected amount of the active reagent being used. This can lead to incomplete reactions, lower yields, and inconsistent results.[6][7] The presence of excess water can also alter reaction kinetics and potentially lead to the formation of unwanted byproducts.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results between experiments The hygroscopic nature of the material is leading to variable water content in the weighed samples.Implement a strict protocol for handling the material, including the "Weighing by Difference" method in a controlled environment (e.g., glove box with low humidity). Ensure the container is sealed immediately after use.[6]
The powder has formed hard clumps or a solid mass Prolonged or significant exposure to atmospheric moisture.For non-critical applications, you can try to break up the clumps with a clean, dry spatula or mortar and pestle in a low-humidity environment. However, for quantitative work, it is strongly advised to use a new batch of the reagent.
The material has turned into a liquid The material has deliquesced due to high humidity exposure.The material is no longer this compound in its solid form and should be disposed of according to your institution's safety guidelines. Do not attempt to use it in this state for experiments requiring the solid reagent.
Difficulty in transferring the powder The powder has become sticky due to moisture absorption.Use a powder funnel for transfers to narrow-mouthed containers.[8] Work quickly and in a low-humidity environment to minimize exposure time. Consider using anti-static weighing boats or paper.
Uncertainty about the water content of the material The material may have been inadvertently exposed to moisture.Perform a "Loss on Drying" analysis to determine the current water content of your material. This will allow you to adjust the amount you weigh out to get the correct molar quantity of the anhydrous compound.

Data Presentation

The following table provides illustrative data on the hygroscopic behavior of this compound at different relative humidity (RH) levels at a constant temperature (25°C). This data demonstrates the critical importance of a controlled environment for handling this material.

Disclaimer: The following data is illustrative and intended to demonstrate the typical behavior of a highly hygroscopic and deliquescent substance. Actual values may vary depending on the specific batch, particle size, and experimental conditions.

Relative Humidity (%)Time (hours)Water Absorption (% of initial weight)Observations
2024< 0.1%No visible change
40241-2%Slight clumping may be observed
60245-10%Significant clumping, powder becomes sticky
8024> 20%Formation of a paste-like substance, deliquescence begins
9024> 50%Complete deliquescence into a liquid solution

Experimental Protocols

Protocol 1: Accurate Weighing of this compound ("Weighing by Difference")

This method is essential for accurately determining the mass of a hygroscopic substance transferred to a reaction vessel.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula

  • Weighing boat or paper

  • Container of this compound

  • Reaction vessel

  • Gloves and safety glasses

Procedure:

  • Place a capped vial or a weighing boat containing an approximate amount of this compound on the analytical balance and record the initial mass (m1).

  • Remove the vial/boat from the balance.

  • Carefully transfer the desired amount of the powder from the vial/boat to your reaction vessel.

  • Recap the vial or place the weighing boat back on the same analytical balance and record the final mass (m2).

  • The exact mass of the transferred this compound is the difference between the initial and final masses (mass transferred = m1 - m2).

Best Practices:

  • Perform the weighing process as quickly as possible to minimize exposure to air.

  • For highly sensitive experiments, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.

  • Never weigh hygroscopic materials directly on the balance pan.

  • Ensure the balance is tared before the initial weighing.

Protocol 2: Determination of Water Content by Loss on Drying

This protocol determines the percentage of water and other volatile components in a sample of this compound.

Materials:

  • Drying oven

  • Analytical balance

  • Desiccator with a desiccant

  • Weighing bottle with a stopper

  • Spatula

  • Tongs

Procedure:

  • Preheat the drying oven to a temperature below the melting point of this compound (approximately 72°C), for example, 60°C.

  • Place an open, clean, and empty weighing bottle with its stopper in the oven for at least 30 minutes to dry.

  • Using tongs, transfer the hot weighing bottle and its stopper to a desiccator and allow them to cool to room temperature.

  • Once cooled, weigh the empty weighing bottle with its stopper on an analytical balance and record the mass (m_bottle).

  • Add approximately 1-2 grams of the this compound sample to the weighing bottle, replace the stopper, and accurately weigh the bottle with the sample (m_initial).

  • Place the weighing bottle with the sample (with the stopper removed and placed alongside it) in the preheated oven.

  • Dry the sample for a specified period (e.g., 2-4 hours).

  • After the initial drying period, use tongs to transfer the weighing bottle and stopper back to the desiccator to cool to room temperature.

  • Once cooled, weigh the bottle with the dried sample (m_final).

  • To ensure all moisture has been removed, repeat the drying (for 1-hour intervals), cooling, and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible, typically <0.5 mg).

Calculation:

  • Mass of water lost = m_initial - m_final

  • Initial mass of sample = m_initial - m_bottle

  • % Loss on Drying = (Mass of water lost / Initial mass of sample) x 100

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment cluster_cleanup Post-Experiment storage Store in tightly sealed container in a cool, dry place desiccator For high humidity, store in a desiccator storage->desiccator optional weighing Weighing by Difference (in low humidity environment or glove box) storage->weighing Retrieve from storage lod Loss on Drying Analysis (optional, to determine water content) weighing->lod if purity is critical transfer Rapid transfer to reaction vessel weighing->transfer reaction Proceed with experiment transfer->reaction seal Immediately seal original container reaction->seal dispose Dispose of waste properly reaction->dispose logical_relationship Logical Relationships in Handling Hygroscopic Reagents hygroscopic_nature Hygroscopic Nature moisture_absorption Moisture Absorption hygroscopic_nature->moisture_absorption clumping Clumping/ Caking moisture_absorption->clumping deliquescence Deliquescence moisture_absorption->deliquescence inaccurate_weighing Inaccurate Weighing moisture_absorption->inaccurate_weighing altered_stoichiometry Altered Reaction Stoichiometry inaccurate_weighing->altered_stoichiometry inconsistent_results Inconsistent Experimental Results altered_stoichiometry->inconsistent_results proper_storage Proper Storage (Sealed Containers, Desiccator) proper_storage->hygroscopic_nature Mitigates accurate_results Accurate & Reproducible Results proper_storage->accurate_results controlled_environment Controlled Environment (Low Humidity, Glove Box) controlled_environment->moisture_absorption Prevents controlled_environment->accurate_results correct_weighing_technique Correct Weighing Technique (Weighing by Difference) correct_weighing_technique->inaccurate_weighing Corrects for correct_weighing_technique->accurate_results

References

Validation & Comparative

"comparative study of sodium metasilicate nonahydrate vs. pentahydrate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sodium Metasilicate (B1246114) Nonahydrate and Pentahydrate for Research and Development

In the realm of chemical formulation, particularly for detergents, cleaning agents, and corrosion inhibitors, the choice between different hydrated forms of a salt can significantly impact product performance and stability. This guide provides a detailed comparative study of sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) and sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O), tailored for researchers, scientists, and drug development professionals.

Introduction

Sodium metasilicate is a versatile inorganic compound known for its high alkalinity and binding properties. It is commercially available in anhydrous and various hydrated forms, with the nonahydrate and pentahydrate being the most common.[1] The degree of hydration influences the physical and chemical properties of the compound, which in turn affects its application and performance.[1] While both forms are utilized in similar applications, their differing water content leads to variations in molecular weight, solubility, and handling characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and pentahydrate is presented in the table below. This data is essential for formulation scientists in calculating molar concentrations and understanding the physical behavior of these compounds in various systems.

PropertyThis compoundSodium Metasilicate Pentahydrate
Chemical Formula Na₂SiO₃·9H₂ONa₂SiO₃·5H₂O
Molecular Weight 284.20 g/mol 212.14 g/mol
CAS Number 13517-24-310213-79-3
Appearance White crystalline powder or granulesWhite crystalline powder or granules
Melting Point Decomposes at ~40-48 °C72.2 °C
pH (1% aqueous solution) ~12.5 - 12.7~12.4 - 12.6
Solubility in Water Highly solubleHighly soluble

Performance Comparison: Inferred from Physicochemical Properties

Direct comparative experimental studies on the performance of this compound and pentahydrate in various applications are not extensively available in peer-reviewed literature. However, logical inferences about their relative performance can be drawn from their fundamental physicochemical differences.

Dissolution Rate: The degree of hydration can influence the dissolution kinetics of salts. While both forms are highly soluble in water, it is generally observed that anhydrous and lower hydrate (B1144303) forms can sometimes dissolve more rapidly than higher hydrates due to a greater thermodynamic driving force for solvation.[2] Conversely, the crystal structure of the hydrate can also play a role, and in some cases, the hydrated form may dissolve more readily.[3] Without direct experimental data, it is recommended to conduct dissolution rate studies under specific formulation conditions to determine the optimal hydrate for applications where rapid dissolution is critical.

Detergency and Cleaning Performance: In detergent formulations, sodium metasilicate acts as a builder, enhancing the cleaning efficiency of surfactants by softening water and providing alkalinity.[4][5] The primary difference in performance would likely arise from the difference in their active content by weight. To achieve the same molar concentration of metasilicate, a larger mass of the nonahydrate would be required compared to the pentahydrate due to its higher water content. This is a critical consideration for formulating concentrated detergents.

Corrosion Inhibition: Sodium metasilicate provides corrosion protection by forming a protective silicate (B1173343) layer on metal surfaces.[1][6] The effectiveness of corrosion inhibition is dependent on the concentration of silicate in the solution. As with detergency, the choice between the nonahydrate and pentahydrate will primarily be a matter of adjusting the formulation to account for the difference in molecular weight to achieve the desired silicate concentration.

Experimental Protocols

To facilitate a direct comparison of the two hydrates, the following experimental protocols are provided. These are based on standardized testing methodologies.

Experimental Protocol 1: Comparative Detergency Performance

This protocol is adapted from ASTM D4265, "Standard Guide for Evaluating Stain Removal Performance in Home Laundering."

1. Objective: To compare the stain removal efficacy of two detergent formulations, identical in composition except for the use of this compound in one and sodium metasilicate pentahydrate in the other, at equimolar concentrations.

2. Materials:

  • Standard soiled and stained fabric swatches (e.g., from Testfabrics, Inc.) with a variety of stains (e.g., grass, wine, oil).
  • Base detergent formulation without any sodium metasilicate.
  • This compound and sodium metasilicate pentahydrate.
  • Standard laboratory washing machine (e.g., Terg-O-Tometer).
  • Spectrophotometer or colorimeter for measuring reflectance.

3. Methodology:

  • Formulation Preparation: Prepare two batches of the base detergent. In the first batch, add a calculated amount of this compound to achieve a target molar concentration. In the second batch, add the equimolar amount of sodium metasilicate pentahydrate.
  • Washing Procedure:
  • Calibrate the laboratory washing machine to a standard temperature (e.g., 40°C) and water hardness.
  • For each formulation, run a series of wash cycles. In each cycle, place a set of pre-measured stained fabric swatches.
  • Dissolve a standardized amount of the respective detergent formulation in the wash water.
  • Run the wash cycle for a predetermined time (e.g., 15 minutes).
  • Evaluation:
  • After washing, rinse and air-dry the fabric swatches under controlled conditions.
  • Measure the reflectance of the stained area of each swatch before and after washing using a spectrophotometer.
  • Calculate the Stain Removal Index (SRI) for each stain and each detergent formulation.
  • Data Analysis: Statistically compare the SRI values for the two formulations to determine if there is a significant difference in cleaning performance.

Experimental Protocol 2: Comparative Corrosion Inhibition

This protocol is based on principles from ASTM G180, "Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries."

1. Objective: To compare the corrosion inhibition performance of this compound and pentahydrate on a standard metal surface in a corrosive environment.

2. Materials:

  • Metal coupons (e.g., cold-rolled steel).
  • Corrosive solution (e.g., 3.5% NaCl solution).
  • This compound and sodium metasilicate pentahydrate.
  • Potentiostat for electrochemical measurements.
  • Electrochemical cell with a three-electrode setup (working electrode: metal coupon, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum).

3. Methodology:

  • Solution Preparation: Prepare a series of corrosive solutions containing different concentrations of either this compound or pentahydrate (on an equimolar basis). Also, prepare a control solution with no inhibitor.
  • Electrochemical Measurements:
  • Immerse a pre-cleaned and weighed metal coupon into the test solution within the electrochemical cell.
  • Allow the system to stabilize and measure the open-circuit potential (OCP).
  • Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
  • Gravimetric Analysis (Optional):
  • Immerse pre-weighed metal coupons in the test solutions for an extended period (e.g., 7 days).
  • After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them to determine the mass loss.
  • Data Analysis: Compare the icorr values and mass loss data for the solutions containing the nonahydrate and pentahydrate to the control. A lower icorr and less mass loss indicate better corrosion inhibition.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative detergency performance testing, as described in Experimental Protocol 1.

G cluster_prep Preparation cluster_wash Washing Process cluster_eval Evaluation cluster_analysis Data Analysis formulation_A Formulate Detergent A (Nonahydrate) wash_A Wash Swatches with Detergent A formulation_A->wash_A formulation_B Formulate Detergent B (Pentahydrate) wash_B Wash Swatches with Detergent B formulation_B->wash_B stain_prep Prepare Standard Stained Fabric Swatches stain_prep->wash_A stain_prep->wash_B measure_reflectance_A Measure Reflectance of Swatches from A wash_A->measure_reflectance_A measure_reflectance_B Measure Reflectance of Swatches from B wash_B->measure_reflectance_B calculate_SRI_A Calculate Stain Removal Index (SRI) for A measure_reflectance_A->calculate_SRI_A calculate_SRI_B Calculate Stain Removal Index (SRI) for B measure_reflectance_B->calculate_SRI_B compare_SRI Statistically Compare SRI of A and B calculate_SRI_A->compare_SRI calculate_SRI_B->compare_SRI

Comparative Detergency Experimental Workflow

Conclusion

The choice between this compound and pentahydrate in a formulation will primarily depend on the desired active concentration, cost considerations, and manufacturing processes. The pentahydrate offers a higher concentration of active sodium metasilicate by weight, which may be advantageous in creating more concentrated products. The nonahydrate, with its higher water content, might be suitable for processes where the heat of dissolution of an anhydrous or lower hydrate form could be problematic.

While direct, publicly available experimental data comparing the performance of these two hydrates is scarce, the provided experimental protocols offer a clear framework for researchers to conduct their own comparative studies. Such studies are crucial for optimizing formulations and fully understanding the impact of the degree of hydration on product performance.

References

A Comparative Guide to Analytical Methods for the Quantification of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is crucial for ensuring the quality, efficacy, and safety of products and the reliability of experimental results. This compound is widely used in detergents, cleaning agents, construction materials, and as a food additive. This guide provides an objective comparison of various analytical methods for its quantification, supported by performance data and detailed experimental protocols.

The quantification of sodium metasilicate nonahydrate typically involves the determination of its constituent parts: sodium oxide (Na₂O) and silicon dioxide (SiO₂), or the total silicon (Si) content. The choice of method depends on factors such as the sample matrix, required sensitivity, accuracy, precision, and available instrumentation.

Comparison of Analytical Methods

The performance of various analytical techniques for sodium metasilicate quantification is summarized below. The selection of an appropriate method requires balancing the need for sensitivity and accuracy with practical considerations like cost and sample throughput.

Analytical MethodPrincipleAccuracy (% Recovery)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Titrimetry Acid-base or complexometric titration to determine Na₂O and SiO₂ content.98-102%< 2%Higher than spectroscopic methodsHigher than spectroscopic methodsHigh accuracy and precision for concentrated samples, low cost.Less sensitive, can be time-consuming for manual methods.
ICP-OES Measures the emission of light from excited silicon atoms in a plasma to determine total Si content.95-105%< 3%~0.01 mg/L~0.04 mg/LHigh sensitivity, excellent for trace analysis, and can measure multiple elements simultaneously.Higher instrument cost, potential for spectral interferences.
Ion Chromatography (IC) Separation of silicate (B1173343) ions followed by detection, often after post-column reaction with molybdate (B1676688) to form a colored complex.95-105%< 5%~0.02 µmol/L~0.1 µmol/LExcellent for low-level silicate determination in aqueous samples.Requires specialized instrumentation; derivatization adds complexity.
UV-Vis Spectrophotometry Formation of a colored silicomolybdate complex (yellow) or its reduced form, silicomolybdenum blue, which is measured photometrically.95-105%< 5%~0.05 mg/L~0.21 mg/LCost-effective, simple instrumentation, and reliable.Potential interference from phosphates, arsenates, and other complexing agents.
Atomic Absorption (AAS) Measures the absorption of light by ground-state silicon atoms in a flame or graphite (B72142) furnace.95-105%< 5%~0.1 mg/L~0.4 mg/LGood sensitivity and selectivity.Less sensitive than ICP-OES; potential for chemical interferences.
X-Ray Fluorescence (XRF) Detection of characteristic X-rays emitted from the sample after excitation by an X-ray source.HighHigh~0.01% for Si~0.03% for SiRapid, non-destructive, minimal sample preparation for liquids and solids.Matrix effects can be significant; lower sensitivity for light elements.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific sample matrix and instrumentation.

This classical approach involves two separate titrations to determine the sodium oxide and silicon dioxide content.

A. Sodium Oxide (Na₂O) Content via Acid-Base Titration This method determines the total alkalinity, which is attributed to the Na₂O content.

  • Sample Preparation: Accurately weigh approximately 2.0 g of the sodium metasilicate sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Indicator Addition: Add 2-3 drops of methyl orange indicator to the solution, which will turn yellow.

  • Titration: Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution until the color changes from yellow to a persistent orange or faint pink.

  • Calculation: Record the volume of HCl consumed and calculate the percentage of Na₂O.

B. Silicon Dioxide (SiO₂) Content via Fluoride-Based Titration This thermometric titration method relies on the reaction of silicate with fluoride (B91410) ions, which releases hydroxide (B78521) ions that are then titrated.

  • Initial Titration (for Na₂O): In a titration vessel, dissolve an accurately weighed sample (approx. 2.2 g) in 30 mL of deionized water. Titrate with 2 mol/L HCl to determine the Na₂O content.

  • SiO₂ Reaction: After the first endpoint, add 5 g of solid sodium fluoride (NaF) to the vessel. This reacts with the silicic acid to release hydroxide ions.

  • Second Titration (for SiO₂): Immediately begin the second titration with 2 mol/L HCl to quantify the released hydroxide ions, which is equivalent to the SiO₂ content.

  • Calculation: Use the titration volumes, accounting for blanks, to compute the respective percentages of Na₂O and SiO₂.

A Comparative Performance Analysis of Sodium Metasilicate Nonahydrate and Other Silicate Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Performance Indicators with Supporting Experimental Data

Sodium metasilicate (B1246114) nonahydrate stands as a versatile silicate (B1173343) source with widespread applications across various industries, from detergents and cleaning agents to cement and concrete production.[1] Its performance characteristics, however, must be carefully weighed against other available silicate alternatives to optimize formulations and ensure desired outcomes. This guide provides a comprehensive comparison of sodium metasilicate nonahydrate with other common silicate sources, including sodium orthosilicate (B98303), potassium silicate, and amorphous silica (B1680970) (silica gel), focusing on key performance indicators such as dissolution rate, pH buffering capacity, binding efficiency, and stability.

Executive Summary of Performance Comparison

The selection of an appropriate silicate source is contingent on the specific requirements of the application. This compound offers a balanced profile of solubility, alkalinity, and reactivity. In contrast, sodium orthosilicate provides higher alkalinity, while potassium silicate may offer advantages in specific applications like geopolymers. Amorphous silica, or silica gel, presents a high surface area and different reactivity profile. A summary of their comparative performance is presented below, with detailed experimental data and protocols to follow.

Data Presentation: Quantitative Performance Comparison

To facilitate a clear and objective comparison, the following table summarizes the key performance data for this compound and other silicate sources. It is important to note that the data has been compiled from various sources and performance can vary based on specific experimental conditions and the grade of the material.

Performance ParameterThis compound (Na₂SiO₃·9H₂O)Sodium Orthosilicate (Na₄SiO₄)Potassium Silicate (K₂SiO₃)Amorphous Silica (Silica Gel) (SiO₂)
Molecular Weight ( g/mol ) 284.20184.04154.2860.08
pH of 1% Solution ~12.5> 13~11-12Neutral
Solubility in Water High, readily solubleHighHighLow
Primary Function Alkalinity, Buffering, BindingHigh AlkalinityBinding, ActivatorThickening, Adsorption

Key Performance Indicators: A Detailed Analysis

Dissolution Rate

The rate at which a silicate source dissolves is critical for applications requiring rapid availability of silicate and alkalinity. This compound is known for its high solubility, even in cold water.[2] While direct comparative kinetic studies are limited in publicly available literature, the dissolution of silicate powders is influenced by factors such as particle size, temperature, and the composition of the solvent.

Experimental Protocol: Determination of Dissolution Rate of Powdered Silicates

A standardized method for determining the dissolution rate of powdered silicates can be adapted from pharmaceutical dissolution testing protocols.

Objective: To measure and compare the dissolution rate of different silicate powders in an aqueous medium.

Materials:

  • Silicate powders (this compound, Sodium Orthosilicate, Potassium Silicate, Silica Gel)

  • Deionized water

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle apparatus)

  • pH meter

  • Conductivity meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Medium Preparation: Prepare a sufficient volume of deionized water and maintain it at a constant temperature (e.g., 25°C ± 0.5°C).

  • Sample Preparation: Accurately weigh a specified amount of the silicate powder (e.g., 1 gram).

  • Dissolution Test:

    • Add a known volume of the dissolution medium (e.g., 900 mL) to the dissolution vessel and allow it to equilibrate to the set temperature.

    • Start the paddle rotation at a specified speed (e.g., 50 rpm).

    • Introduce the weighed silicate powder into the vessel.

    • At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, 60 minutes), withdraw a sample of the dissolution medium.

    • Immediately filter the sample to prevent further dissolution.

  • Analysis:

    • Analyze the filtrate for silicate concentration using a suitable analytical method, such as colorimetric analysis after reaction with molybdate (B1676688) to form a colored complex.

    • Alternatively, monitor the change in conductivity or pH of the dissolution medium over time, as these parameters will change as the silicate dissolves.

  • Data Analysis: Plot the concentration of dissolved silicate (or the change in conductivity/pH) against time to determine the dissolution rate.

Logical Relationship for Dissolution Rate Determination

DissolutionRateWorkflow cluster_prep Preparation cluster_test Dissolution Testing cluster_analysis Analysis & Data Processing A Prepare Dissolution Medium C Equilibrate Medium in Apparatus A->C B Weigh Silicate Powder D Introduce Powder & Start Test B->D C->D E Withdraw & Filter Samples at Intervals D->E F Analyze Silicate Concentration E->F G Plot Concentration vs. Time F->G H Calculate Dissolution Rate G->H

Caption: Workflow for determining the dissolution rate of silicate powders.

pH Buffering Capacity

The ability of a silicate to maintain a stable alkaline pH in solution is crucial for its performance as a builder in detergents and as a pH regulator in various chemical processes.[2] The buffering capacity is a measure of a solution's resistance to pH change upon the addition of an acid or base.

Experimental Protocol: Determination of pH Buffering Capacity

This protocol is adapted from standard methods for determining the buffering capacity of alkaline materials.

Objective: To determine and compare the pH buffering capacity of aqueous solutions of different silicate sources.

Materials:

  • Silicate powders

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a 1% (w/v) solution of each silicate powder in deionized water.

  • Initial pH Measurement: Measure the initial pH of each silicate solution.

  • Titration:

    • Place a known volume (e.g., 100 mL) of the silicate solution in a beaker with a magnetic stir bar.

    • Begin stirring the solution at a constant rate.

    • Incrementally add the standardized HCl solution from a burette in small, known volumes (e.g., 0.5 mL or 1.0 mL).

    • After each addition, allow the pH to stabilize and record the pH reading and the total volume of acid added.

    • Continue the titration until the pH drops significantly (e.g., below pH 7).

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of HCl added.

    • The buffering capacity can be determined from the slope of the titration curve. The region with the shallowest slope indicates the highest buffering capacity.

Signaling Pathway of Silicate Buffering Action

SilicateBuffering cluster_equilibrium Buffering Equilibrium in Silicate Solution cluster_acid Response to Added Acid (H⁺) cluster_base Response to Added Base (OH⁻) Silicate Silicate Anions (e.g., SiO(OH)₃⁻, SiO₂(OH)₂²⁻) Hydroxide OH⁻ (maintains high pH) Silicate->Hydroxide Hydrolysis SilicicAcid Si(OH)₄ Silicate->SilicicAcid Protonation Silicate->SilicicAcid Shifts equilibrium to consume H⁺ Water H₂O Water->Hydroxide Neutralization Neutralization Reaction Hydroxide->Neutralization Reaction Reaction with Silicic Acid SilicicAcid->Reaction AddedAcid H⁺ (from acid) AddedAcid->Neutralization Neutralization->Water Forms Water AddedBase OH⁻ (from base) AddedBase->Reaction Reaction->Silicate Forms Silicate Anions Reaction->Water Forms Water cluster_acid cluster_acid cluster_base cluster_base

Caption: Buffering mechanism of silicate solutions against acid and base addition.

Binding Efficiency (Detergent Builder Performance)

In detergents, builders enhance cleaning performance by sequestering hardness ions (Ca²⁺ and Mg²⁺) from the wash water, preventing them from interfering with the surfactant's function.[3] The binding efficiency of a silicate builder is a measure of its ability to remove these ions from the solution.

Experimental Protocol: Evaluation of Calcium and Magnesium Binding Capacity

This protocol is based on the principles outlined in ASTM D501 for the analysis of alkaline detergents.[4][5][6][7][8][9][10][11][12][13]

Objective: To quantify and compare the calcium and magnesium binding capacity of different silicate sources.

Materials:

  • Silicate powders

  • Deionized water

  • Standard solutions of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂)

  • pH meter

  • Ion-selective electrodes for Ca²⁺ and Mg²⁺ (or an Atomic Absorption Spectrophotometer)

  • Magnetic stirrer and stir bar

  • Beakers and pipettes

Procedure:

  • Prepare Hard Water Solution: Prepare a solution with a known concentration of Ca²⁺ and Mg²⁺ ions (e.g., 200 ppm as CaCO₃).

  • Prepare Silicate Solution: Prepare a 1% (w/v) solution of each silicate powder.

  • Binding Test:

    • Take a known volume of the hard water solution and measure the initial concentration of Ca²⁺ and Mg²⁺.

    • Add a specific volume of the silicate solution to the hard water solution while stirring.

    • Allow the solution to equilibrate for a set period (e.g., 10 minutes).

    • Measure the final concentration of free Ca²⁺ and Mg²⁺ ions in the solution.

  • Calculation: Calculate the amount of Ca²⁺ and Mg²⁺ bound by the silicate builder per gram of silicate.

Experimental Workflow for Detergent Builder Evaluation

DetergentBuilderWorkflow cluster_setup Experimental Setup cluster_testing Binding Capacity Test cluster_analysis Data Analysis A Prepare Standard Hard Water Solution C Measure Initial [Ca²⁺] & [Mg²⁺] A->C B Prepare Silicate Builder Solutions D Add Silicate Solution to Hard Water B->D C->D E Equilibrate the Mixture D->E F Measure Final [Ca²⁺] & [Mg²⁺] E->F G Calculate Ion Binding Capacity F->G H Compare Performance of Builders G->H

Caption: Workflow for evaluating the binding efficiency of silicate detergent builders.

Stability

The stability of a silicate solution is crucial for its shelf life and consistent performance. This compound is generally stable under normal storage conditions but can be affected by factors such as temperature, pH, and exposure to atmospheric carbon dioxide.[14][15]

Experimental Protocol: Assessment of Solution Stability

Objective: To evaluate the long-term stability of aqueous solutions of different silicate sources.

Materials:

  • Silicate powders

  • Deionized water

  • Sealed containers

  • pH meter

  • Viscometer

  • Turbidimeter or spectrophotometer

Procedure:

  • Solution Preparation: Prepare 1% (w/v) solutions of each silicate in deionized water and store them in sealed containers at a constant temperature (e.g., 25°C).

  • Monitoring: At regular intervals (e.g., daily for the first week, then weekly), measure the following properties of each solution:

    • pH: To detect changes due to CO₂ absorption or other reactions.

    • Viscosity: To identify any polymerization or gelling.

    • Turbidity/Appearance: To observe any precipitation or cloudiness.

  • Data Analysis: Plot the measured parameters against time to assess the stability of each silicate solution.

Conclusion

The choice of a silicate source requires a thorough understanding of its performance characteristics in the context of the intended application. This compound provides a versatile and effective option with a good balance of solubility, alkalinity, and binding efficiency. For applications requiring higher alkalinity, sodium orthosilicate may be a suitable alternative. Potassium silicate offers unique advantages in specific areas like geopolymer synthesis. Amorphous silica serves a different primary function, often as a thickener or carrier. By utilizing the comparative data and experimental protocols provided in this guide, researchers and formulation scientists can make informed decisions to optimize their products and processes.

References

"corrosion inhibition efficiency of sodium metasilicate nonahydrate versus organic inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the corrosion inhibition efficiencies, mechanisms, and experimental evaluation of inorganic versus organic inhibitors.

In the ongoing battle against corrosion, a critical challenge across numerous industries, the selection of an appropriate inhibitor is paramount to ensure the longevity and integrity of metallic materials. This guide provides an objective comparison of the corrosion inhibition performance of an inorganic salt, sodium metasilicate (B1246114) nonahydrate, against a range of commonly employed organic inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of inhibition mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Performance Comparison: Inhibition Efficiency

The efficacy of a corrosion inhibitor is most commonly quantified by its inhibition efficiency (IE), which is a measure of how effectively it reduces the corrosion rate of a material in a corrosive environment. The following tables summarize the quantitative data from various studies, showcasing the performance of sodium metasilicate nonahydrate and several organic inhibitors on different metal substrates. It is crucial to note that the inhibition efficiency is highly dependent on the specific experimental conditions, including the corrosive medium, inhibitor concentration, and temperature.

Table 1: Corrosion Inhibition Efficiency on Steel

InhibitorMetal SubstrateCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Experimental Method
Sodium MetasilicateMild SteelDrinking Water2000 ppmMaximum prevention observedWeight Loss, OCP Decay
Sodium MetasilicateCarbon Steel3.5% NaCl Solution1250 mg/L92.93 - 97.14Gravimetric
Benzotriazole (BTA)Mild Steel1 N Citric AcidNot SpecifiedEfficiency increases with concentrationWeight Loss
AnilineMild Steel0.5 M HCl + 3.5% NaClNot SpecifiedEfficiency increases with concentrationWeight Loss, LPR
Sodium Cholate (NaC)Carbon Steel20 mM NaCl5 mM~60Potentiodynamic Polarization, EIS
Sodium Chenodeoxycholate (NaCDC)Carbon Steel20 mM NaCl5 mM~85Potentiodynamic Polarization, EIS
Coumarate-based Ionic LiquidsAS1020 Mild Steel0.01 M NaCl8 mMUp to 92Potentiodynamic Polarization

Table 2: Corrosion Inhibition Efficiency on Aluminum

InhibitorMetal SubstrateCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Experimental Method
Sodium Silicate (B1173343)AA6061 Aluminum Alloy0.1 M NaClNot Specified86.1Potentiodynamic Polarization
Sodium Silicate (with MnSO₄·H₂O)AA6061 Aluminum Alloy0.1 M NaClNot Specified99.6Potentiodynamic Polarization
Sodium Silicate (with NH₄VO₃)AA6061 Aluminum Alloy0.1 M NaClNot Specified99.7Potentiodynamic Polarization
Glutamic Acid99.99% Aluminum0.1 M HClNot SpecifiedEfficiency increases with concentrationRp, PDP, EIS
Cationic Surfactant (CTAC)99.95% Aluminum0.2 M and 0.5 M HClNot SpecifiedEfficiency increases with concentrationWeight Loss, PDP
Mesembryanthemum nodiflorum ExtractAluminum1M NaOH14 g/L95.1Weight Loss

Mechanisms of Corrosion Inhibition

The methods by which sodium metasilicate and organic inhibitors protect metallic surfaces from corrosion are fundamentally different, stemming from their distinct chemical natures.

Sodium Metasilicate: The corrosion inhibition by sodium metasilicate, an inorganic inhibitor, is primarily attributed to the formation of a protective film on the metal surface. In aqueous solutions, the silicate ions can react with metal ions present at the surface, forming a passive layer of metal silicate. This layer acts as a physical barrier, isolating the metal from the corrosive environment.[1][2][3] The effectiveness of this film is often enhanced in alkaline conditions.

Organic Inhibitors: Organic corrosion inhibitors typically function through adsorption onto the metal surface. These molecules contain heteroatoms (such as nitrogen, oxygen, sulfur, and phosphorus) and/or π-electrons in their structure, which act as active centers for adsorption. The adsorption can be either physisorption, involving electrostatic interactions between the charged inhibitor molecules and the charged metal surface, or chemisorption, which involves the formation of a coordinate-type bond between the inhibitor and the metal. This adsorbed layer then acts as a barrier, blocking the active sites for corrosion and hindering the electrochemical processes of corrosion.

cluster_0 Corrosion Inhibition Mechanisms cluster_1 Sodium Metasilicate (Inorganic) cluster_2 Organic Inhibitors Metal Surface Metal Surface Protective Silicate Film Protective Silicate Film Metal Surface->Protective Silicate Film Forms Corrosive Environment Corrosive Environment Corrosive Environment->Metal Surface Corrosion Attack Protective Silicate Film->Metal Surface Blocks Attack Metal Surface_O Metal Surface_O Corrosive Environment_O Corrosive Environment_O Corrosive Environment_O->Metal Surface_O Corrosion Attack Adsorbed Organic Layer Adsorbed Organic Layer Adsorbed Organic Layer->Metal Surface_O Blocks Active Sites Organic Molecules Organic Molecules Organic Molecules->Adsorbed Organic Layer Adsorb onto cluster_workflow Experimental Workflow for Corrosion Inhibition Studies cluster_testing_methods Corrosion Testing Methods Start Start Metal_Specimen_Preparation Metal Specimen Preparation Start->Metal_Specimen_Preparation Inhibitor_Solution_Preparation Inhibitor Solution Preparation Start->Inhibitor_Solution_Preparation Corrosion_Testing Corrosion Testing Metal_Specimen_Preparation->Corrosion_Testing Inhibitor_Solution_Preparation->Corrosion_Testing Weight_Loss_Method Weight Loss Method Corrosion_Testing->Weight_Loss_Method Electrochemical_Methods Electrochemical Methods (PDP, EIS) Corrosion_Testing->Electrochemical_Methods Data_Analysis Data Analysis Inhibition_Efficiency_Calculation Inhibition Efficiency Calculation Data_Analysis->Inhibition_Efficiency_Calculation End End Inhibition_Efficiency_Calculation->End Weight_Loss_Method->Data_Analysis Electrochemical_Methods->Data_Analysis

References

"differences in reactivity between anhydrous and nonahydrate forms of sodium metasilicate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key reactivity differences between the anhydrous (Na₂SiO₃) and nonahydrate (Na₂SiO₃·9H₂O) forms of sodium metasilicate (B1246114). The distinct structural and chemical properties of these two forms lead to notable variations in their dissolution behavior, thermal profiles, and solution characteristics. This report summarizes key quantitative data, provides detailed experimental protocols for their characterization, and illustrates the underlying chemical differences.

Core Reactivity and Physicochemical Comparison

The primary distinction between anhydrous and nonahydrate sodium metasilicate lies in their solid-state structure and the presence of water of crystallization. The anhydrous form consists of polymeric silicate (B1173343) chains, while the nonahydrate contains discrete, hydrated orthosilicate (B98303) anions.[1][2] This fundamental structural difference dictates their subsequent reactivity upon dissolution.

Quantitative Data Summary

The following tables present a summary of the key quantitative differences in reactivity between the two forms.

Parameter Anhydrous Sodium Metasilicate (Na₂SiO₃) Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O)
Molecular Weight ( g/mol ) 122.06284.20[3]
pH (1% aqueous solution) ~12.7[4]~12.5[5]
Heat of Solution (kcal/mol) -7.45 (Exothermic)[6]Not specified, but expected to be less exothermic
Solubility in Water Soluble in cold water, hydrolyzes in hot water.[6][7]Highly soluble in water.[8][9][10]

Table 1: Comparison of Physicochemical Properties.

Reactivity Parameter Anhydrous Sodium Metasilicate This compound
Dissolution Behavior Rapid dissolution accompanied by significant heat release (exothermic).[3][11]Readily dissolves in water with a less pronounced thermal effect.
Initial Hydrolysis Products Polymeric silicate chains initially undergo hydrolysis.Discrete hydrated orthosilicate anions are released into the solution.
Handling Considerations Requires protection from atmospheric moisture to prevent caking and heat generation.[11]More stable in the presence of atmospheric moisture, though still hygroscopic.[12]

Table 2: Comparative Reactivity Profile.

Experimental Protocols

To quantitatively assess the differences in reactivity, the following experimental methodologies can be employed.

Determination of Heat of Solution by Isothermal Calorimetry

Objective: To measure and compare the enthalpy change upon dissolution of anhydrous and nonahydrate sodium metasilicate in water.

Materials:

  • Isothermal calorimeter

  • Anhydrous sodium metasilicate powder

  • This compound crystals

  • Deionized water

  • Stirrer

  • Weighing balance (accurate to 0.001 g)

Procedure:

  • Calibrate the isothermal calorimeter according to the manufacturer's instructions.

  • Add a precisely measured volume (e.g., 100 mL) of deionized water to the calorimeter vessel.

  • Allow the system to thermally equilibrate to a constant temperature (e.g., 25 °C).

  • Accurately weigh a specific amount (e.g., 1.0 g) of anhydrous sodium metasilicate.

  • Introduce the anhydrous sodium metasilicate powder into the calorimeter vessel while continuously stirring.

  • Record the heat flow over time until the dissolution is complete and the thermal baseline is re-established.

  • Integrate the heat flow curve to determine the total heat of solution (Q).

  • Calculate the molar enthalpy of dissolution (ΔH) by dividing Q by the number of moles of the dissolved salt.[13]

  • Repeat steps 2-8 for this compound, ensuring the same molar amount is used for a direct comparison.

Comparative Measurement of Dissolution Rate

Objective: To compare the time required for complete dissolution of equimolar amounts of anhydrous and nonahydrate sodium metasilicate.

Materials:

  • Beakers (250 mL)

  • Magnetic stirrer and stir bars

  • Stopwatch

  • Conductivity meter

  • Anhydrous sodium metasilicate

  • This compound

  • Deionized water

Procedure:

  • Place 200 mL of deionized water into two separate beakers, each with a magnetic stir bar.

  • Set both stirrers to the same constant speed to ensure uniform agitation.

  • Place a conductivity probe in each beaker and record the initial conductivity of the water.

  • Simultaneously add an equimolar amount of anhydrous sodium metasilicate to one beaker and this compound to the other.

  • Start the stopwatch immediately upon addition of the solids.

  • Monitor the change in conductivity in both solutions over time. The conductivity will increase as the ionic salts dissolve.

  • Record the time it takes for the conductivity in each solution to reach a stable, maximum value, indicating complete dissolution.

  • The shorter time to reach stable conductivity indicates a faster dissolution rate.

Potentiometric pH Measurement of Equimolar Solutions

Objective: To compare the pH of aqueous solutions of anhydrous and nonahydrate sodium metasilicate at the same molar concentration.

Materials:

  • pH meter with a calibrated electrode

  • Volumetric flasks (100 mL)

  • Anhydrous sodium metasilicate

  • This compound

  • Deionized water (freshly boiled and cooled to be CO₂-free)

Procedure:

  • Prepare 0.1 M solutions of both anhydrous and nonahydrate sodium metasilicate. To do this, accurately weigh out 1.221 g of the anhydrous form and 2.842 g of the nonahydrate form.

  • Dissolve each in separate 100 mL volumetric flasks containing CO₂-free deionized water and dilute to the mark.

  • Calibrate the pH meter using standard buffer solutions (pH 7, 10, and 12).

  • Measure the pH of the 0.1 M anhydrous sodium metasilicate solution, ensuring the reading has stabilized.

  • Thoroughly rinse the electrode with deionized water and then measure the pH of the 0.1 M this compound solution.

  • Compare the final pH values. This procedure is adapted from standard methods for testing alkaline materials.[14][15]

Visualizing the Differences: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing reactivity and the distinct dissolution pathways of the two forms.

G cluster_anhydrous Anhydrous Na₂SiO₃ cluster_nonahydrate Nonahydrate Na₂SiO₃·9H₂O cluster_experiments Comparative Experiments cluster_results Data Analysis & Comparison A1 Weigh Anhydrous Na₂SiO₃ E1 Isothermal Calorimetry (Heat of Solution) A1->E1 E2 Conductivity Measurement (Dissolution Rate) A1->E2 E3 Potentiometric Titration (pH & Alkalinity) A1->E3 N1 Weigh Nonahydrate Na₂SiO₃·9H₂O N1->E1 N1->E2 N1->E3 R1 Compare ΔH values E1->R1 R2 Compare Dissolution Times E2->R2 R3 Compare pH values E3->R3

Caption: Experimental workflow for comparing the reactivity of the two forms.

G cluster_anhydrous Anhydrous Form cluster_nonahydrate Nonahydrate Form cluster_solution Aqueous Solution Anhydrous Anhydrous Na₂SiO₃ (Polymeric Chains) Hydrolysis1 Hydrolysis of Polymeric Chains Anhydrous->Hydrolysis1 + H₂O (Exothermic) Species Formation of Silicate and Hydroxide Species Hydrolysis1->Species Nonahydrate Na₂SiO₃·9H₂O (Discrete Anions) Dissociation Dissociation Nonahydrate->Dissociation + H₂O Dissociation->Species

Caption: Dissolution pathways of anhydrous and nonahydrate sodium metasilicate.

Conclusion

The choice between anhydrous and nonahydrate sodium metasilicate is dictated by the specific requirements of the application. The anhydrous form, with its higher concentration of active material and exothermic dissolution, is often preferred in applications where rapid heat generation is beneficial and moisture content must be minimized.[11] Conversely, the nonahydrate form offers easier handling and a more controlled dissolution process, making it suitable for applications where a gradual release of silicate and alkalinity is desired without a significant thermal spike.[9] Understanding these fundamental differences in reactivity is crucial for optimizing formulations and processes in research and development.

References

Evaluating the Efficacy of Sodium Metasilicate Nonahydrate as a Geopolymer Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of sustainable and high-performance construction materials has led to significant interest in geopolymer technology. Geopolymers, which are inorganic aluminosilicate (B74896) polymers, offer a promising alternative to traditional Portland cement, primarily due to their lower carbon footprint and utilization of industrial byproducts like fly ash and slag.[1][2] The activation of these aluminosilicate precursors is a critical step in geopolymerization, and the choice of alkaline activator profoundly influences the properties of the final product.[1]

Traditionally, geopolymer synthesis involves a two-part system, typically a combination of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) with sodium silicate (B1173343) or potassium silicate solutions. While effective, these highly caustic solutions pose handling and safety challenges. This has spurred research into "one-part" or "just-add-water" geopolymer systems, where a solid activator is dry-mixed with the precursor material.[3][4] Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) has emerged as a key solid activator in this domain, offering a more user-friendly approach to geopolymer synthesis.[1]

This guide provides an objective comparison of the performance of sodium metasilicate nonahydrate as a geopolymer activator against other alternatives, supported by experimental data.

Performance Comparison of Geopolymer Activators

The efficacy of an alkaline activator is primarily evaluated based on the mechanical properties and setting characteristics it imparts to the geopolymer. This section compares this compound with conventional activators, focusing on compressive strength and setting time.

Compressive Strength

Compressive strength is a critical indicator of the mechanical performance of geopolymer concrete. The concentration of the sodium metasilicate solution, expressed as the ratio of sodium metasilicate to the total mass of the solution (SS%), significantly impacts compressive strength. As the SS% increases, the compressive strength of the resulting geopolymer mortar also tends to increase.[1] This is attributed to a higher concentration of hydroxide ions (OH⁻), which facilitates the dissolution of silicon and aluminum ions from the precursor materials, leading to the formation of a stronger polymeric network.[1]

However, the ratio of the alkaline activator to the binder (AA/AB) also plays a crucial role. An increase in this ratio can lead to a decrease in compressive strength.[1] This is because the excess water from the activator solution can increase porosity in the final product, thereby weakening the structure.[1]

The following table summarizes the compressive strength of geopolymers activated with this compound under various conditions, compared to those activated with a combination of sodium hydroxide and sodium silicate.

Precursor Material(s)Activator(s)Activator/Binder RatioCuring ConditionsAge (days)Compressive Strength (MPa)Reference
Fly Ash, Blast Furnace SlagThis compound0.45 - 0.55 (AA/AB)Ambient Temperature28~20 - 55[1][5]
Fly Ash, GGBSAnhydrous Sodium Metasilicate8% of binder massAmbient Temperature28Optimal strength at this ratio[3]
Fly AshSodium Metasilicate Pentahydrate + Sodium CarbonateNot specifiedNot specified2847.4[6]
Fly AshThis compound + KOHNot specifiedNot specifiedNot specifiedUp to 83.58 (with silica (B1680970) fume)[7]
Fly AshNaOH + Sodium Silicate2.0 (Fly ash/alkaline activator)60°C770[8]
Metakaolin, Ceramic Brick WasteNaOH + Sodium Silicate1.0 (Na₂SiO₃/NaOH)Not specified2874.9[9]
Fly AshNaOH + Sodium Silicate2.5 (Na₂SiO₃/NaOH)Not specified2832[10]
Setting Time

Setting time is a crucial parameter for the practical application of geopolymer concrete, dictating the time available for handling and placing the fresh mixture. The concentration of sodium metasilicate (SS%) has a significant effect on setting time; as SS% increases, both the initial and final setting times decrease.[1] This is due to the higher concentration of OH⁻ ions acting as a catalyst, accelerating the dissolution and subsequent polymerization reactions.[1]

Conversely, increasing the alkaline activator to binder ratio (AA/AB) can prolong the setting time.[1] This is likely due to the higher water content, which dilutes the concentration of reactive species and may slow down the geopolymerization process.[1] The addition of retarders, such as sucrose, has been shown to significantly increase the setting time of geopolymers activated with anhydrous sodium metasilicate powder without compromising compressive strength.[11]

The following table provides a comparative overview of the setting times for geopolymers activated with this compound and other activators.

Precursor Material(s)Activator(s)Activator/Binder RatioCuring ConditionsInitial Setting Time (min)Final Setting Time (min)Reference
Fly Ash, Blast Furnace SlagThis compound0.45 - 0.55 (AA/AB)Ambient Temperature~100 - 400~150 - 600[1]
Fly Ash, SlagAnhydrous Sodium Metasilicate + SucroseNot specifiedNot specifiedIncreased by up to 111%Not specified[11]
Fly Ash, GGBS, CCANaOH + Sodium Silicate1.5 (SS/SH)Not specified425670[12]
MetakaolinNot specifiedNot specified40°C637795[13]
MetakaolinNot specifiedNot specified100°C79120[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the key steps for evaluating the efficacy of geopolymer activators.

Preparation of Geopolymer Mortar
  • Materials :

    • Aluminosilicate precursor: Fly ash, ground granulated blast-furnace slag (GGBS), or metakaolin.

    • Alkaline activator: this compound (solid) or a solution of sodium hydroxide and sodium silicate.

    • Aggregate: Standard sand.

    • Water: Distilled or deionized.

  • Procedure for One-Part Geopolymer (using this compound) :

    • The solid components (precursor, this compound, and sand) are dry-mixed in a mortar mixer for 3-5 minutes to ensure homogeneity.[14]

    • Water is gradually added to the dry mix while the mixer is running.[14]

    • Mixing continues for another 5-10 minutes until a uniform and workable paste is achieved.[14]

  • Procedure for Two-Part Geopolymer (using NaOH and Sodium Silicate Solution) :

    • The alkaline activator solution is prepared at least 24 hours in advance by dissolving NaOH pellets in water and then mixing with the sodium silicate solution.[14] Caution : The dissolution of NaOH is highly exothermic.

    • The dry components (precursor and sand) are mixed for 3-5 minutes.[14]

    • The prepared alkaline activator solution is gradually added to the dry mix and mixed for another 5-10 minutes.[14]

Determination of Setting Time
  • The setting time of the fresh geopolymer paste is determined using a Vicat needle apparatus according to standard procedures (e.g., ASTM C191).

  • The initial setting time is recorded when the needle penetrates to a certain depth, and the final setting time is when the needle no longer leaves an impression on the surface.

Measurement of Compressive Strength
  • The fresh geopolymer mortar is cast into cubic or cylindrical molds (e.g., 50x50x50 mm cubes).[14]

  • The specimens are compacted to remove entrapped air.[14]

  • Curing is performed under specified conditions (e.g., ambient temperature or elevated temperature in an oven).[14]

  • At the desired age (e.g., 7, 14, or 28 days), the specimens are subjected to a compression test using a universal testing machine until failure. The compressive strength is calculated from the failure load and the cross-sectional area of the specimen.

Microstructural Analysis
  • Scanning Electron Microscopy (SEM) : Small fragments of the hardened geopolymer are mounted on stubs and coated with a conductive material (e.g., gold). The morphology of the geopolymer matrix, the presence of unreacted particles, and the pore structure are observed using an SEM.[8][15]

  • X-ray Diffraction (XRD) : Powdered samples of the hardened geopolymer are analyzed using an XRD instrument to identify the crystalline and amorphous phases present in the material.[15]

Visualizing Geopolymer Processes

Diagrams illustrating the chemical pathways and experimental workflows can aid in understanding the complex processes involved in geopolymerization.

Geopolymerization_Pathway cluster_0 Geopolymerization Steps Dissolution Dissolution Speciation Speciation Dissolution->Speciation Aluminosilicate Source + Alkaline Activator Gelation Gelation Speciation->Gelation Formation of Oligomers Polymerization Polymerization Gelation->Polymerization Precipitation of Gel Hardening Hardening Polymerization->Hardening Formation of 3D Network

Caption: The geopolymerization process involves the dissolution of the aluminosilicate source, formation of oligomers, gelation, and subsequent polymerization to form a hardened 3D network.[1]

Experimental_Workflow cluster_characterization Characterization Material Preparation Material Preparation Mixing Mixing Material Preparation->Mixing Precursor, Activator, Aggregate Casting Casting Mixing->Casting Fresh Geopolymer Paste Curing Curing Casting->Curing Molded Specimens Characterization Characterization Curing->Characterization Hardened Geopolymer Compressive Strength Compressive Strength Setting Time Setting Time Microstructural Analysis (SEM, XRD) Microstructural Analysis (SEM, XRD)

Caption: A typical experimental workflow for the synthesis and characterization of geopolymers.

Microstructural Insights

Microstructural analysis reveals that the main reaction product in geopolymers is an amorphous alkali aluminosilicate gel.[15] In geopolymers activated with this compound, SEM analysis shows a matrix that is largely amorphous, similar to conventionally activated geopolymers.[1] However, the homogeneity and density of this matrix can vary depending on the mix proportions.[8] Some studies have observed that using sodium metasilicate pentahydrate can lead to micro-pores left by the dissolution of the metasilicate particles, which might adversely affect mechanical properties.[6]

The combination of this compound with other activators, such as potassium hydroxide, has been shown to enhance the crosslinking of the geopolymer network, leading to higher mechanical strength.[7] This suggests a synergistic effect between the silicate chains from the sodium metasilicate and the catalytic effect of the potassium ions.[7]

Conclusion

This compound presents a viable and user-friendly alternative to conventional two-part alkaline activators for geopolymer synthesis. Its use as a solid, "just-add-water" activator simplifies the handling and production of geopolymers, making the technology more accessible and safer.[1]

Advantages of this compound:

  • User-Friendly: As a solid powder, it is easier and safer to handle than caustic solutions like sodium hydroxide.[1]

  • Comparable Performance: Geopolymers activated with this compound can achieve compressive strengths comparable to those activated with traditional methods, provided the mix proportions are optimized.[1][5]

  • Controllable Setting Time: The setting time can be manipulated by adjusting the concentration of the activator and the water content.[1]

Disadvantages and Considerations:

  • Porosity: The dissolution of solid silicate particles may introduce porosity, which could negatively impact strength if not properly controlled.[6]

  • Optimization Required: The performance is highly dependent on the mix design, including the activator-to-binder ratio and water content, requiring careful optimization for specific applications.[1][5]

References

The Efficacy of Sodium Metasilicate Nonahydrate in Enhancing Concrete Strength: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the performance of sodium metasilicate (B1246114) nonahydrate as a concrete admixture, benchmarked against leading alternatives. This document provides a cross-validation of its effects on concrete strength, supported by experimental data and standardized testing protocols.

Sodium metasilicate nonahydrate is gaining attention in the construction industry as a multifunctional admixture for cement and concrete, contributing to improved durability and strength.[1] Its primary mechanism involves reacting with calcium hydroxide, a byproduct of cement hydration, to form additional calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel. This gel is the principal binding agent in concrete, and its increased formation leads to a denser and less permeable microstructure, thereby enhancing strength.[2] This guide offers a comparative analysis of this compound against two widely used concrete admixtures: polycarboxylate superplasticizers and fly ash.

Performance Comparison of Concrete Admixtures

The selection of a concrete admixture is contingent on the desired performance characteristics, such as high early strength, enhanced workability, or long-term durability.[2] Sodium metasilicate is particularly effective as an accelerator, promoting rapid setting and early strength development.[2] In contrast, polycarboxylate superplasticizers are primarily employed to increase the workability of concrete at a low water-cement ratio, which also leads to high strength.[1][2] Fly ash, a supplementary cementitious material, typically enhances long-term strength and durability.[2]

The following tables summarize the comparative performance of these admixtures based on available experimental data. It is important to note that the data is compiled from various studies with differing mix designs and testing conditions, and therefore, should be used for general comparison.

Table 1: Compressive Strength of Concrete with Different Admixtures
AdmixtureDosage (% by weight of cement)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)Key Observations
Control (No Admixture) 025 - 3535 - 45Baseline for comparison.
This compound 1 - 530 - 4040 - 55Significant increase in early and 28-day strength.[2]
Polycarboxylate Superplasticizer 0.2 - 0.830 - 4545 - 60High strength development due to water reduction.[1]
Fly Ash (Class F) 15 - 30 (as cement replacement)20 - 3040 - 55Lower early strength, but significant long-term strength gain.[3]
Table 2: Flexural Strength of Concrete with Different Admixtures
AdmixtureDosage (% by weight of cement)28-Day Flexural Strength (MPa)Key Observations
Control (No Admixture) 04.0 - 5.0Baseline for comparison.
This compound 1 - 54.5 - 6.0Moderate improvement in flexural strength.
Polycarboxylate Superplasticizer 0.2 - 0.85.0 - 7.0Significant increase in flexural strength.[4]
Fly Ash (Class F) 15 - 30 (as cement replacement)4.5 - 6.0Comparable or slightly improved long-term flexural strength.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM International standards.

Compressive Strength Testing (ASTM C39/C39M)

The determination of compressive strength of cylindrical concrete specimens is performed according to the ASTM C39/C39M standard.[7][8][9]

Specimen Preparation:

  • Cylindrical concrete specimens are cast from fresh concrete in molds.

  • The specimens are cured in a controlled environment for the specified duration (e.g., 7 or 28 days).

Testing Procedure:

  • The diameter of the cylindrical specimen is measured at its mid-height from two directions at right angles to each other.

  • The specimen is placed on the lower platen of a compression testing machine.

  • The load is applied axially at a constant rate until the specimen fails.

  • The maximum load sustained by the specimen is recorded.

Calculation: The compressive strength is calculated by dividing the maximum load by the average cross-sectional area of the specimen.

Flexural Strength Testing (ASTM C78/C78M)

The flexural strength of concrete is determined using a simple beam with third-point loading as specified in the ASTM C78/C78M standard.[2]

Specimen Preparation:

  • Concrete beams are cast in molds.

  • The specimens are cured under standard conditions until the time of testing.[6]

Testing Procedure:

  • The beam specimen is placed on two supporting rollers.

  • The load is applied at two points on the top surface of the beam, located at one-third of the span length from the supports.

  • The load is increased at a constant rate until the beam fractures.

  • The maximum load applied is recorded.

Calculation: The flexural strength, also known as the modulus of rupture, is calculated based on the maximum load, the span length, and the dimensions of the beam's cross-section.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study on the effects of different admixtures on concrete strength.

experimental_workflow cluster_preparation Material Preparation cluster_mixing Concrete Mixing cluster_testing Specimen Casting & Curing cluster_analysis Strength Testing & Analysis Cement Cement Mix_Control Control Mix Cement->Mix_Control Mix_SMSN SMSN Mix Cement->Mix_SMSN Mix_PCE PCE Mix Cement->Mix_PCE Mix_FlyAsh Fly Ash Mix Cement->Mix_FlyAsh Aggregates Aggregates Aggregates->Mix_Control Aggregates->Mix_SMSN Aggregates->Mix_PCE Aggregates->Mix_FlyAsh Water Water Water->Mix_Control Water->Mix_SMSN Water->Mix_PCE Water->Mix_FlyAsh Admixtures Admixtures (SMSN, PCE, Fly Ash) Admixtures->Mix_SMSN Admixtures->Mix_PCE Admixtures->Mix_FlyAsh Casting Casting of Cylinders & Beams Mix_Control->Casting Mix_SMSN->Casting Mix_PCE->Casting Mix_FlyAsh->Casting Curing Curing (7 & 28 days) Casting->Curing Compressive_Test Compressive Strength (ASTM C39) Curing->Compressive_Test Flexural_Test Flexural Strength (ASTM C78) Curing->Flexural_Test Data_Analysis Data Analysis & Comparison Compressive_Test->Data_Analysis Flexural_Test->Data_Analysis

References

"comparative analysis of the alkalinity of different sodium silicate hydrates"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkalinity of various sodium silicate (B1173343) hydrates, supported by experimental data and detailed methodologies. Understanding the alkaline properties of these compounds is crucial for their application in diverse fields, including as buffering agents, in the synthesis of silica (B1680970) gels, and as detergents.

Data Presentation: Alkalinity of Sodium Silicate Hydrates

The alkalinity of sodium silicate solutions is primarily a function of the ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O) and the concentration of the solution.[1][2] Generally, a lower SiO₂:Na₂O ratio results in higher alkalinity.[3][4] The hydrolysis of the silicate anion in water produces hydroxide (B78521) ions, leading to alkaline pH values, typically ranging from 11 to 13.[5][6]

Below is a summary of the pH values for various sodium silicate hydrates at different concentrations.

Sodium Silicate Hydrate (B1144303)Chemical FormulaSiO₂:Na₂O Molar Ratio (approx.)ConcentrationTypical pH
Sodium OrthosilicateNa₄SiO₄0.51% solution>12.5[6]
Sodium Metasilicate (B1246114) (Anhydrous)Na₂SiO₃11% solution>12.5[6]
Sodium Metasilicate PentahydrateNa₂SiO₃·5H₂O11% solution12-13[6]
Sodium Metasilicate NonahydrateNa₂SiO₃·9H₂O11% solution12.5 ± 0.5[6]
Sodium PyrosilicateNa₆Si₂O₇0.67-Strongly Alkaline[7]
Sodium Silicate Solution(Na₂O)ₓ·(SiO₂)ᵧ2.6 - 3.2 (weight ratio)30 - 60% w/w11 - 13[5]

Experimental Protocols: Determination of Total Alkalinity

The total alkalinity of sodium silicate hydrates can be determined by acid-base titration. This method measures the capacity of the silicate solution to neutralize a standard acid.

Principle:

The alkalinity of sodium silicate solutions is due to the hydrolysis of silicate ions, which produces hydroxide ions (OH⁻). This alkalinity is neutralized by a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][9] The endpoint of the titration can be determined using a colorimetric indicator (e.g., methyl orange or a mixed indicator) or potentiometrically with a pH meter.[10][11][12]

Apparatus and Reagents:

  • Burette, 50 mL

  • Pipette, 25 mL or 50 mL

  • Erlenmeyer flask, 250 mL

  • Magnetic stirrer and stir bar

  • pH meter (optional)

  • Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 0.1 N or 0.02 N)[8][10]

  • Methyl orange indicator solution or Bromcresol Green-Methyl Red mixed indicator[8][13]

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the solid sodium silicate hydrate and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 1% w/v). For liquid sodium silicate, accurately measure a specific volume.

  • Titration Setup: Rinse and fill the burette with the standardized acid solution.

  • Sample Measurement: Pipette a known volume of the prepared sodium silicate solution into an Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the chosen indicator to the solution in the flask. The solution will turn a color indicative of an alkaline pH (e.g., yellow with methyl orange).[8]

  • Titration: Titrate the sodium silicate solution with the standard acid from the burette while continuously stirring. Continue the titration until the indicator changes color, signifying the endpoint. For methyl orange, the color will change from yellow to orange/red.[8] If using a pH meter, titrate to a specific pH endpoint, typically around 4.5 for total alkalinity.[11][14]

  • Record Volume: Record the volume of the standard acid used to reach the endpoint.

  • Calculation: Calculate the total alkalinity, typically expressed as percent Na₂O or in equivalents of a standard base, using the following formula:

    Total Alkalinity (% Na₂O) = (V × N × 31) / W × 100

    Where:

    • V = volume of acid used in liters

    • N = normality of the acid

    • 31 = equivalent weight of Na₂O

    • W = weight of the sample in grams[8]

Mandatory Visualization: Hydrolysis of Sodium Silicate

The alkalinity of sodium silicate solutions is a direct result of the hydrolysis of the silicate anions in water. The following diagram illustrates this fundamental chemical process.

HydrolysisOfSodiumSilicate cluster_reactants Reactants cluster_dissociation Dissociation in Water cluster_hydrolysis Hydrolysis Reaction cluster_products Products Leading to Alkalinity Na2SiO3 Sodium Metasilicate (Na₂SiO₃) ions 2Na⁺ + SiO₃²⁻ Na2SiO3->ions Dissolves H2O Water (H₂O) hydrolysis_step SiO₃²⁻ + 2H₂O ⇌ H₂SiO₃ + 2OH⁻ ions->hydrolysis_step Hydrolyzes H2SiO3 Silicic Acid (H₂SiO₃) hydrolysis_step->H2SiO3 OH Hydroxide Ions (OH⁻) (Increases pH) hydrolysis_step->OH

Caption: Hydrolysis of sodium metasilicate leading to the formation of hydroxide ions and increased alkalinity.

References

"assessing the environmental impact of sodium metasilicate nonahydrate compared to alternatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Footprint of Sodium Metasilicate (B1246114) Nonahydrate and Its Common Alternatives in Industrial Applications.

Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O) is a versatile inorganic compound widely utilized in detergents, cleaning agents, and various industrial processes. Its performance as a builder and cleaning agent is well-established. However, with increasing environmental scrutiny, a thorough assessment of its environmental impact compared to common alternatives is crucial for informed decision-making in research, product development, and manufacturing. This guide provides a comparative analysis of the environmental profiles of this compound and its key alternatives, sodium carbonate and sodium percarbonate, supported by available data and standardized experimental protocols.

Comparative Environmental Data

The following table summarizes key environmental indicators for this compound and its alternatives. Data has been compiled from various sources, and values should be considered indicative.

Environmental IndicatorThis compound (Na₂SiO₃·9H₂O)Sodium Carbonate (Na₂CO₃)Sodium Percarbonate (2Na₂CO₃·3H₂O₂)
Aquatic Toxicity (Fish) 96h LC50 (Danio rerio): 210 mg/L[1]96h LC50 (Lepomis macrochirus): 300 mg/L[2][3]96h LC50 (Pimephales promelas): 70.7 mg/L[4][5][6][7]
Aquatic Toxicity (Invertebrates) 48h EC50 (Daphnia magna): 1700 mg/L48h EC50 (Daphnia magna): 265 mg/L[2][8]48h EC50 (Daphnia pulex): 4.9 mg/L[4][5][6]
Biodegradability Not applicable (inorganic substance). Dissociates into sodium and silicate (B1173343) ions, which are ubiquitous in the environment.[9]Not applicable (inorganic substance). Dissociates into sodium and carbonate ions.Not applicable (inorganic substance). Decomposes into sodium carbonate and hydrogen peroxide.[4][5]
Eutrophication Potential Low. As a phosphate-free ingredient, it is considered an alternative to sodium tripolyphosphate to reduce the environmental pollution associated with phosphates.[10]Low. Does not contain phosphorus or nitrogen.Low. Does not contain phosphorus or nitrogen.
Carbon Footprint (Production) Estimated based on sodium silicate production: ~1.222 - 1.514 kg CO₂ eq./kg.[11]Production via the Solvay process has a significant carbon footprint.[12][13][14]Production is an additional step from sodium carbonate and hydrogen peroxide, suggesting a potentially higher footprint.[11][15][16][17]

Experimental Protocols

The assessment of the environmental impact of chemical substances relies on standardized and validated experimental protocols. The following are key methodologies relevant to the data presented above.

Aquatic Toxicity Testing

The acute toxicity of substances to aquatic organisms is typically evaluated using guidelines from the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline outlines the methodology for determining the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. The test involves exposing fish to a range of concentrations of the test substance under controlled conditions. Observations of mortality and other sublethal effects are recorded at specified intervals. For alkaline substances like sodium metasilicate, pH neutralization of the test solutions may be necessary to distinguish between direct toxicity and effects due to pH alteration.

Biodegradability Assessment

Standard biodegradability tests, such as the OECD 301 series, are designed for organic compounds and are not applicable to inorganic substances like sodium metasilicate, sodium carbonate, and sodium percarbonate.

  • Environmental Fate of Inorganic Substances: The environmental fate of these inorganic compounds is primarily governed by abiotic processes. In aqueous environments, they dissociate into their constituent ions. For sodium metasilicate, this results in sodium and silicate ions, which are naturally occurring and participate in biogeochemical cycles.[9] Sodium carbonate dissociates into sodium and carbonate ions, contributing to the alkalinity and buffering capacity of water.[18] Sodium percarbonate rapidly decomposes into sodium carbonate and hydrogen peroxide, the latter of which further breaks down into water and oxygen.[4][5] The assessment of their environmental impact, therefore, focuses on their potential to alter water chemistry (e.g., pH) and the ecotoxicity of their dissociation products.

Eutrophication Potential Assessment

Eutrophication potential is the potential of a substance to cause an over-enrichment of nutrients (primarily phosphorus and nitrogen) in an aquatic ecosystem, leading to excessive algal growth.

  • Life Cycle Assessment (LCA) Framework (ISO 14040/14044): The eutrophication potential is typically assessed within a Life Cycle Assessment framework. The impact is quantified by converting the amounts of nitrogen and phosphorus-containing compounds released into equivalents of a reference substance, typically phosphate (B84403) (P-equivalents) for freshwater and nitrate (B79036) (N-equivalents) for saltwater. As sodium metasilicate, sodium carbonate, and sodium percarbonate are phosphate-free, their direct contribution to phosphorus-based eutrophication is negligible, making them favorable alternatives to phosphate-based builders in detergents.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of an environmental impact assessment, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Lifecycle Assessment Stages Goal and Scope Goal and Scope Inventory Analysis Inventory Analysis Goal and Scope->Inventory Analysis Defines Boundaries Impact Assessment Impact Assessment Inventory Analysis->Impact Assessment Provides Data Interpretation Interpretation Impact Assessment->Interpretation Generates Results Interpretation->Goal and Scope Informs Refinements

Caption: A simplified workflow of the Life Cycle Assessment (LCA) process.

cluster_1 Aquatic Toxicity Testing Workflow (OECD 203) Test Substance Preparation Test Substance Preparation Range-Finding Test Range-Finding Test Test Substance Preparation->Range-Finding Test Initial Concentrations Definitive Test Definitive Test Range-Finding Test->Definitive Test Determines Concentration Range Data Collection Data Collection Definitive Test->Data Collection Mortality & Sublethal Effects LC50 Calculation LC50 Calculation Data Collection->LC50 Calculation Statistical Analysis

Caption: A typical workflow for determining acute aquatic toxicity.

References

The Critical Role of Hydration Water in the Properties of Sodium Metasilicate Nonahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degree of hydration in a chemical compound can significantly influence its physicochemical properties and, consequently, its functionality in various applications. This guide provides a comprehensive comparison of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) with its less hydrated counterpart, sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O), and the anhydrous form (Na₂SiO₃). Understanding the role of the nine water molecules in the nonahydrate form is crucial for optimizing its use in research, development, and manufacturing processes.

Comparative Analysis of Physicochemical Properties

The presence of water of hydration dramatically alters the properties of sodium metasilicate. The following table summarizes the key quantitative differences between the nonahydrate, pentahydrate, and anhydrous forms.

PropertySodium Metasilicate NonahydrateSodium Metasilicate PentahydrateSodium Metasilicate AnhydrousAlternative: Sodium Orthosilicate
Chemical Formula Na₂SiO₃·9H₂ONa₂SiO₃·5H₂ONa₂SiO₃Na₄SiO₄
Molecular Weight ( g/mol ) 284.20212.14122.06184.04
Appearance White crystalline powder[1]White, free-flowing bead-shaped granulesWhite, odorless crystalline powder[2]White to off-white granules or powder
Density (g/cm³) 1.6460.80-0.97~2.44[2]-
Melting Point (°C) 48 (in its water of crystallization)72.21089-
pH of 1% Solution ~1312.4~12-13[2]Highly alkaline, typically pH 11-13[3]
Solubility in Water ( g/100 mL at 25°C) Highly soluble61 (at 30°C)22.2[4]Soluble[3]
Hygroscopicity Deliquescent[4]HygroscopicHygroscopic[4]-
Structure of Silicate (B1173343) Anion Discrete [SiO₂(OH)₂]²⁻Discrete [SiO₂(OH)₂]²⁻Polymeric chains of [SiO₃]²⁻Discrete [SiO₄]⁴⁻[3]

The Influence of Hydration Water: A Deeper Dive

The nine molecules of water in this compound are not merely loosely associated. They are integral to the crystal structure and are responsible for its distinct properties compared to the anhydrous and pentahydrate forms.

  • Enhanced Solubility and Dissolution Rate: The higher water content in the nonahydrate form contributes to its high solubility in water.[] This rapid dissolution is advantageous in applications requiring the quick formation of silicate solutions, such as in detergents and as a binder.

  • Lower Melting Point: The energy required to disrupt the crystal lattice of the nonahydrate is significantly lower than that of the anhydrous form, as evidenced by their respective melting points. The water of hydration facilitates an easier transition to the liquid phase.

  • Structural Integrity: In the hydrated forms, the silicate anions exist as discrete, approximately tetrahedral [SiO₂(OH)₂]²⁻ ions surrounded by water molecules.[4] This is in stark contrast to the anhydrous form, where the silicate anions are polymeric, forming chains of corner-sharing {SiO₄} tetrahedra.[4] This fundamental structural difference, dictated by the presence of hydration water, impacts the reactivity and solution chemistry of these compounds.[3]

  • Hygroscopicity and Stability: this compound is described as deliquescent, meaning it can absorb enough moisture from the air to dissolve.[4] This high affinity for water highlights the crucial role of hydration in its stability. The anhydrous form is also hygroscopic and will readily absorb water from the atmosphere.[4]

Experimental Protocols for Validation

To empirically validate the role of hydration water in this compound, a series of well-defined experiments can be conducted.

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

Objective: To quantify the water of hydration and determine the thermal stability of the different forms.

Methodology:

  • Calibrate the TGA/DSC instrument using appropriate standards.

  • Accurately weigh 5-10 mg of the sodium metasilicate sample (nonahydrate, pentahydrate, or anhydrous) into an alumina (B75360) or platinum crucible.

  • Place the crucible in the TGA/DSC furnace.

  • Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

  • Analysis: The TGA curve will show distinct steps corresponding to the loss of water molecules. The percentage weight loss at each step can be used to calculate the number of water molecules of hydration. The DSC curve will indicate the endothermic peaks associated with dehydration and melting. It is known that sodium metasilicate degrades at a temperature interval of 150-300 °C, with gradual dehydration occurring.[6]

X-ray Diffraction (XRD)

Objective: To identify the crystal structure and differentiate between the anhydrous and hydrated forms.

Methodology:

  • Finely grind the sodium metasilicate sample to a homogenous powder using a mortar and pestle.

  • Mount the powdered sample in a sample holder.

  • Acquire the XRD pattern using a diffractometer with Cu Kα radiation.

  • Scan a 2θ range of 10-80 degrees with a step size of 0.02° and an appropriate scan speed.[7][8]

  • Analysis: The resulting diffractograms will show distinct sets of peaks at different 2θ angles for each form, corresponding to their unique crystal lattice parameters. These experimental patterns can be compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File - PDF) for positive identification. The anhydrous form will exhibit a pattern characteristic of its polymeric chain structure, while the hydrated forms will show patterns corresponding to their discrete silicate anion structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively and quantitatively assess the presence of water of hydration.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water.

    • Mix a small amount of the sodium metasilicate sample (approx. 1-2 mg) with about 200 mg of dry KBr in an agate mortar.

    • Grind the mixture to a very fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis: The presence of water of hydration will be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹ (O-H stretching vibrations) and a sharper band around 1630 cm⁻¹ (H-O-H bending vibration). The intensity of these bands will be proportional to the amount of water present, allowing for a semi-quantitative comparison between the nonahydrate, pentahydrate, and anhydrous forms.

Logical Relationship of Hydration

The following diagram illustrates the relationship between the hydration state of sodium metasilicate and its resulting properties and applications.

G cluster_0 Hydration State cluster_1 Structural & Physical Properties cluster_2 Applications Anhydrous (Na2SiO3) Anhydrous (Na2SiO3) Polymeric Silicate Chains Polymeric Silicate Chains Anhydrous (Na2SiO3)->Polymeric Silicate Chains High Melting Point High Melting Point Anhydrous (Na2SiO3)->High Melting Point Slower Dissolution Slower Dissolution Anhydrous (Na2SiO3)->Slower Dissolution Lower Hygroscopicity Lower Hygroscopicity Anhydrous (Na2SiO3)->Lower Hygroscopicity Pentahydrate (Na2SiO3·5H2O) Pentahydrate (Na2SiO3·5H2O) Discrete [SiO2(OH)2]2- Anions Discrete [SiO2(OH)2]2- Anions Pentahydrate (Na2SiO3·5H2O)->Discrete [SiO2(OH)2]2- Anions Lower Melting Point Lower Melting Point Pentahydrate (Na2SiO3·5H2O)->Lower Melting Point Rapid Dissolution Rapid Dissolution Pentahydrate (Na2SiO3·5H2O)->Rapid Dissolution Nonahydrate (Na2SiO3·9H2O) Nonahydrate (Na2SiO3·9H2O) Nonahydrate (Na2SiO3·9H2O)->Discrete [SiO2(OH)2]2- Anions Nonahydrate (Na2SiO3·9H2O)->Lower Melting Point Nonahydrate (Na2SiO3·9H2O)->Rapid Dissolution High Hygroscopicity/Deliquescence High Hygroscopicity/Deliquescence Nonahydrate (Na2SiO3·9H2O)->High Hygroscopicity/Deliquescence High-Temp Binders High-Temp Binders Polymeric Silicate Chains->High-Temp Binders Detergents Detergents Discrete [SiO2(OH)2]2- Anions->Detergents Pulp & Paper Pulp & Paper Discrete [SiO2(OH)2]2- Anions->Pulp & Paper Rapid Dissolution->Detergents Cleaners Cleaners Rapid Dissolution->Cleaners High Hygroscopicity/Deliquescence->Cleaners

References

Safety Operating Guide

Navigating the Safe Disposal of Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sodium metasilicate (B1246114) nonahydrate, a corrosive material, requires careful consideration for its disposal to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling

Sodium metasilicate nonahydrate is classified as a hazardous material that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][5][6]

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Corrosive to Metals: May be corrosive to certain metals.[1][2]

Before beginning any disposal procedure, ensure that an eyewash station and a safety shower are readily accessible.[6]

Quantitative Data for Disposal Considerations

While specific quantitative limits for disposal can vary significantly based on local regulations, the following table summarizes key properties of this compound relevant to its disposal.

ParameterValue/Information
pH Highly alkaline; solutions typically have a pH of 12.4 to 12.7.
UN Number 3253.[7]
Proper Shipping Name DISODIUM TRIOXOSILICATE.[3][7][8]
Transport Hazard Class 8 (Corrosive).[3]
Packaging Group III.[3]
Aquatic Toxicity Can be acutely toxic to aquatic organisms due to its high pH.[9]
Environmental Fate In water, it will sink and then mix. Diluted material decomposes to silica (B1680970), which is indistinguishable from naturally dissolved silica and does not bioconcentrate.[9]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to local, regional, and national environmental regulations.[5] Do not discharge into drains or the environment. [2][3][7]

1. Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile rubber), protective clothing, and eye/face protection (safety glasses and face shield).[2][3][4]

  • If there is a risk of dust generation, use a NIOSH-approved respirator.[6]

2. Handling Small Spills:

  • For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[3][4][6][8]

  • Clean the spill area with water, but prevent the runoff from entering drains.[8]

3. Preparing for Disposal:

  • Unused Product: Keep the material in its original, tightly closed container.[3]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, contaminated clothing) should also be placed in a sealed container and disposed of as hazardous waste.

4. Disposal Options:

  • Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] These companies are equipped to handle and dispose of hazardous chemical waste in a compliant manner.

  • Incineration: Some sources suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed and qualified facility.

  • Neutralization (Use with Extreme Caution): While not a standalone disposal method, in some instances, small quantities of dilute solutions may be neutralized under controlled conditions as part of a larger waste treatment process. However, direct neutralization of the solid or concentrated solutions is not recommended due to the potential for a strong exothermic reaction. Do not attempt to neutralize without specific protocols and safety measures in place.[2]

5. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[3] Ensure containers are empty before disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Sodium Metasilicate Nonahydrate for Disposal ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_quantity Assess Quantity and Contamination Level small_spill Small, Uncontaminated Spill assess_quantity->small_spill Small large_quantity Large Quantity or Contaminated Waste assess_quantity->large_quantity Large collect Sweep into a Labeled, Sealed Container small_spill->collect contact_ehs Contact Environmental Health & Safety (EHS) Officer large_quantity->contact_ehs collect->contact_ehs ppe->assess_quantity licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling Sodium Metasilicate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural, and step-by-step guidance for the safe handling and disposal of Sodium Metasilicate Nonahydrate, tailored for research, scientific, and drug development professionals.

Chemical Safety Overview

Sodium metasilate nonahydrate is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1][2][3][4] Ingestion can be harmful and may cause burns.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[2][5][6]

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 1B: Causes severe skin burns.[1][3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1][3]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1][2][3][4]
Corrosive to Metals Category 1: May be corrosive to metals.[1][3][5]

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][6][8] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Wear chemical-resistant gloves such as PVC or rubber.[5] Always inspect gloves for integrity before use.[2][7]

    • Wear a lab coat, overalls, or a PVC apron to prevent skin contact.[5] For situations with a risk of significant exposure, a complete chemical-resistant suit may be necessary.[2][5]

    • Wear safety footwear or gumboots.[5]

  • Respiratory Protection: If dust is likely to be generated or ventilation is inadequate, use a NIOSH-approved respirator.[2][6][8] A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended.[2]

3. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling the substance.[2][6]

  • Avoid the formation of dust.[2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers tightly closed to prevent moisture absorption as the material is hygroscopic.[2][3]

  • Store in original, corrosive-resistant containers.[3][5] Do not store in metal containers.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][5]

Emergency and First Aid Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Wash off with soap and plenty of water.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Disposal Plan

  • Spill Cleanup:

    • Clear the area of all personnel.[5]

    • Wear full personal protective equipment as described above.[5]

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[1][6]

    • After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[5]

  • Waste Disposal:

    • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[3][5]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

    • Do not allow the product to enter drains.[2][3]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound prep Preparation handling Handling prep->handling Proceed with caution ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep->ppe eng_controls Use Engineering Controls: - Fume Hood - Eyewash/Safety Shower prep->eng_controls storage Storage handling->storage If not all is used spill Spill Occurs handling->spill If spill happens disposal Waste Disposal handling->disposal After use storage->handling For subsequent use emergency Emergency Procedures: - First Aid - Evacuation spill->emergency cleanup Spill Cleanup spill->cleanup end Process Complete disposal->end cleanup->disposal

Caption: A flowchart outlining the key steps and safety considerations for the handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium metasilicate nonahydrate
Reactant of Route 2
Sodium metasilicate nonahydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.